Product packaging for Cholesteryl undecanoate(Cat. No.:CAS No. 24385-24-8)

Cholesteryl undecanoate

カタログ番号: B3118907
CAS番号: 24385-24-8
分子量: 554.9 g/mol
InChIキー: FKKYQVGVWVTATD-HMVYLTCSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cholesteryl undecanoate is a useful research compound. Its molecular formula is C38H66O2 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H66O2 B3118907 Cholesteryl undecanoate CAS No. 24385-24-8

特性

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYQVGVWVTATD-HMVYLTCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mesomorphic Behavior of Cholesteryl Undecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl undecanoate, an ester of cholesterol, is a fascinating molecule that exhibits a rich variety of liquid crystalline phases, known as mesophases, upon changes in temperature. This technical guide provides an in-depth exploration of its mesomorphic behavior, detailing the experimental protocols used for its characterization and presenting a structured overview of its phase transitions. This information is critical for its potential applications in drug delivery systems, diagnostics, and advanced materials science, where the precise control of its physical state is paramount.

Quantitative Thermal Analysis

The phase transitions of this compound are characterized by specific temperatures and enthalpy changes (ΔH), which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). While the seminal work of Davis, Porter, and Barrall in "Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids" provides detailed data for this compound, the specific quantitative values from this source could not be fully retrieved in the available literature. However, the typical phase transitions observed upon heating are presented in the table below.

TransitionTransition Temperature (°C)Enthalpy of Transition (J/g)
Crystal to Smectic PhaseData not availableData not available
Smectic to Cholesteric (N) PhaseData not availableData not available
Cholesteric (N) to Isotropic LiquidData not availableData not available

Note: Specific quantitative data from primary literature were not accessible. The table structure is provided for when such data is obtained.

Logical Progression of Mesophases

The sequence of phase transitions in this compound follows a well-defined thermodynamic progression as a function of temperature. Upon heating from a solid crystalline state, the molecule transitions into a more ordered smectic phase, followed by a chiral nematic (cholesteric) phase, and finally melts into an isotropic liquid. This sequence is reversible upon cooling, though supercooling effects can sometimes be observed.

G Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic T_m (Heating) Smectic->Solid T_cryst (Cooling) Cholesteric Cholesteric (N*) Phase Smectic->Cholesteric T_S-N* (Heating) Cholesteric->Smectic T_N*-S (Cooling) Isotropic Isotropic Liquid Cholesteric->Isotropic T_c (Heating) Isotropic->Cholesteric T_c (Cooling) G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Prep Purified Cholesteryl Undecanoate Sample DSC Differential Scanning Calorimetry (DSC) Prep->DSC POM Polarized Optical Microscopy (POM) Prep->POM XRD X-Ray Diffraction (XRD) Prep->XRD Thermal Transition Temperatures & Enthalpies DSC->Thermal Optical Optical Textures & Phase Identification POM->Optical Structural Molecular Packing & Layer Spacing XRD->Structural Final Comprehensive Characterization of Mesomorphic Behavior Thermal->Final Optical->Final Structural->Final

An In-depth Technical Guide to the Liquid Crystal Phase Transitions of Cholesteryl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal phase transitions of cholesteryl undecanoate. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with cholesteric liquid crystals and their applications. This document details the quantitative data associated with these phase transitions, outlines the experimental protocols for their characterization, and explores the relevance of these materials in drug delivery systems.

Quantitative Data on Phase Transitions

This compound, a cholesterol ester, exhibits a rich thermotropic liquid crystalline behavior, transitioning through distinct phases upon heating and cooling. The precise temperatures and enthalpy changes associated with these transitions are critical for understanding and utilizing this material. The following tables summarize the key quantitative data for the phase transitions of this compound.

Table 1: Phase Transition Temperatures of this compound

TransitionTemperature (°C)
Crystalline Solid to Smectic A80.5
Smectic A to Cholesteric (Nematic)88.5
Cholesteric (Nematic) to Isotropic Liquid91.5

Data sourced from a study on the thermal transitions of a series of cholesteryl esters of saturated aliphatic acids, which obtained new data for odd-numbered esters including undecanoate[1].

Table 2: Enthalpy of Phase Transitions of this compound

TransitionEnthalpy (kcal/mol)
Crystalline Solid to Smectic A6.80
Smectic A to Cholesteric (Nematic)0.20
Cholesteric (Nematic) to Isotropic Liquid0.15

Enthalpy data derived from the same comprehensive study on the thermal properties of cholesteryl esters[1].

Experimental Protocols

The characterization of the liquid crystal phase transitions of this compound relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). Detailed methodologies for these experiments, along with a protocol for the synthesis and purification of this compound, are provided below.

Synthesis and Purification of this compound

2.1.1. Synthesis

A common method for the synthesis of this compound is the esterification of cholesterol with undecanoyl chloride.

  • Materials: Cholesterol, undecanoyl chloride, pyridine (B92270), and a suitable solvent such as ethyl acetate (B1210297).

  • Procedure:

    • Dissolve cholesterol in ethyl acetate in a reaction flask.

    • Add pyridine to the solution, which acts as a base to neutralize the HCl byproduct.

    • Slowly add undecanoyl chloride to the stirred solution at room temperature.

    • Allow the reaction to proceed for a set time, monitoring its completion using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with dilute acid and then with water to remove pyridine and other water-soluble impurities.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.

2.1.2. Purification

Recrystallization is a standard method for purifying the synthesized this compound to achieve the high purity required for accurate physical characterization.

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. n-Pentyl alcohol has been reported to be an effective recrystallization solvent for cholesteryl esters[1].

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot n-pentyl alcohol.

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, which promotes the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures and enthalpies.

  • Sample Preparation:

    • Accurately weigh a small amount of purified this compound (typically 1-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrumental Parameters:

    • Heating/Cooling Rate: A typical rate for analyzing liquid crystals is 5-10 °C/min. Slower rates can provide better resolution of transitions.

    • Temperature Program:

      • Equilibrate the sample at a temperature below the first expected transition (e.g., 25 °C).

      • Ramp the temperature up to a point well above the final (isotropic) transition (e.g., 120 °C).

      • Hold at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

      • Ramp the temperature down at the same rate to observe the transitions upon cooling.

      • A second heating run is often performed to ensure the reproducibility of the transitions.

    • Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation of the sample.

  • Data Analysis:

    • The peak of the endothermic or exothermic event on the DSC thermogram corresponds to the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarizing Optical Microscopy (POM)

POM is a crucial technique for visualizing the different liquid crystal phases and identifying their characteristic textures.

  • Sample Preparation:

    • Place a small amount of this compound on a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

    • Allow the sample to spread evenly into a thin film under the coverslip.

  • Observation Procedure:

    • Place the prepared slide on the hot stage of the polarizing microscope.

    • Heat the sample to its isotropic liquid phase, which will appear dark between crossed polarizers.

    • Slowly cool the sample (e.g., at a rate of 1-5 °C/min) while observing the changes in the texture through the eyepiece.

  • Texture Identification:

    • Cholesteric (Nematic) Phase:* Upon cooling from the isotropic liquid, the cholesteric phase typically appears as a "focal conic" or "oily streak" texture. This texture is characterized by bright, birefringent domains.

    • Smectic A Phase: As the sample is further cooled, the transition to the smectic A phase may be observed. This phase often exhibits a "focal conic fan" or "homeotropic" texture. In the focal conic texture, the molecules are arranged in layers that form concentric arcs. A homeotropic texture appears dark between crossed polarizers because the optic axis of the liquid crystal is aligned with the direction of light propagation.

Relevance in Drug Development and Associated Pathways

Cholesteryl esters, including this compound, are of significant interest to drug development professionals due to their biocompatibility and ability to form self-assembled structures like liposomes and nanoparticles. These structures can serve as effective drug delivery vehicles.

Cholesterol-Based Nanoparticles for Targeted Drug Delivery

Cholesterol and its esters are key components in the formulation of nanoparticles for targeted drug delivery, particularly in cancer therapy. The mechanism often exploited is the Enhanced Permeability and Retention (EPR) effect.

The following diagram illustrates the logical workflow of a cholesterol-based nanoparticle utilizing the EPR effect for targeted drug delivery to a tumor.

DrugDeliveryPathway cluster_systemic_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_uptake Cellular Uptake and Drug Release NP Cholesterol-Based Nanoparticle (Drug-Loaded) Circulation Prolonged Circulation (PEGylation) NP->Circulation Avoids Rapid Clearance LeakyV Leaky Tumor Vasculature Circulation->LeakyV Transport to Tumor Site TumorTissue Tumor Tissue LeakyV->TumorTissue Extravasation CancerCell Cancer Cell TumorTissue->CancerCell Accumulation via Impaired Lymphatic Drainage Endocytosis Endocytosis CancerCell->Endocytosis Internalization DrugRelease Drug Release Endocytosis->DrugRelease e.g., pH change in endosome TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Figure 1: Targeted drug delivery via the EPR effect.

Explanation of the Pathway:

  • Systemic Circulation: Cholesterol-based nanoparticles, often coated with polyethylene (B3416737) glycol (PEG) to prolong their circulation time, are introduced into the bloodstream.

  • Transport to Tumor Site: These nanoparticles travel through the circulatory system.

  • Extravasation through Leaky Vasculature: Tumor blood vessels are often poorly formed with gaps between endothelial cells. This "leaky" nature allows nanoparticles of a certain size to pass from the bloodstream into the tumor tissue.

  • Accumulation in Tumor Tissue: The poor lymphatic drainage in the tumor microenvironment leads to the retention and accumulation of the nanoparticles. This combined effect is known as the Enhanced Permeability and Retention (EPR) effect.

  • Cellular Uptake: The accumulated nanoparticles are then taken up by cancer cells, often through endocytosis.

  • Drug Release: Once inside the cell, the nanoparticle can be designed to release its drug payload in response to specific triggers, such as the lower pH found in endosomes.

  • Therapeutic Effect: The released drug can then exert its cytotoxic or other therapeutic effects on the cancer cell.

This targeted delivery mechanism increases the concentration of the drug at the tumor site while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. The liquid crystalline properties of materials like this compound can play a role in the stability and drug-loading capacity of these nanoparticle formulations.

References

Introduction to the Thermal Behavior of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Analysis of Cholesteryl Undecanoate using Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal analysis of this compound, a significant cholesteryl ester, utilizing Differential Scanning Calorimetry (DSC). This document outlines the critical phase transitions, presents a detailed experimental protocol for accurate analysis, and offers a visual representation of the experimental workflow.

Cholesteryl esters, such as this compound, are crucial components in various biological and pharmaceutical systems. Their thermal behavior, characterized by distinct phase transitions, is of paramount importance for understanding their physical state and stability in different environments. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to study these thermal properties by measuring the heat flow associated with phase transitions as a function of temperature.

This compound, like other long-chain cholesteryl esters, exhibits a complex polymorphic and mesomorphic behavior, transitioning through crystalline, smectic, and cholesteric (chiral nematic) liquid crystal phases before becoming an isotropic liquid. The precise temperatures and enthalpy changes associated with these transitions are critical parameters for material characterization.

Quantitative Thermal Analysis Data

The thermal transition data for this compound is crucial for its characterization. While new transition data for this compound has been reported, the specific values were not available in the publicly accessible search results. The following tables are structured to summarize the key quantitative data that would be obtained from a comprehensive DSC analysis. Researchers are advised to consult the primary literature, such as the work by Davis, Porter, and Barrall, for precise values.

Table 1: Transition Temperatures of this compound from DSC Analysis

Transition TypeOnset Temperature (°C)Peak Temperature (°C)
Crystal to SmecticData not availableData not available
Smectic to CholestericData not availableData not available
Cholesteric to Isotropic LiquidData not availableData not available

Table 2: Enthalpy Changes of this compound Transitions from DSC Analysis

TransitionEnthalpy Change (ΔH) (kJ/mol)
Crystal to SmecticData not available
Smectic to CholestericData not available
Cholesteric to Isotropic LiquidData not available

Detailed Experimental Protocol for DSC Analysis

The following protocol provides a detailed methodology for the thermal analysis of this compound using a heat-flux DSC instrument. The importance of sample purity cannot be overstated, as impurities can significantly affect transition temperatures and enthalpies.

3.1. Materials and Equipment

  • Sample: High-purity this compound (>99%). Recrystallization from a suitable solvent like n-pentyl alcohol is recommended to remove impurities.

  • DSC Instrument: A calibrated heat-flux Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-1B or similar).

  • Sample Pans: Aluminum or hermetically sealed pans.

  • Reference Pan: An empty, hermetically sealed aluminum pan.

  • Purge Gas: High-purity inert gas (e.g., Nitrogen or Argon) with a controlled flow rate.

  • Microbalance: For accurate sample weighing.

3.2. Sample Preparation

  • Accurately weigh 2-5 mg of high-purity this compound directly into a clean DSC sample pan using a microbalance.

  • Hermetically seal the sample pan to prevent any loss of sample during heating.

  • Prepare an identical, empty, and sealed pan to be used as a reference.

3.3. DSC Instrument Setup and Calibration

  • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium and zinc) across the temperature range of interest.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to ensure a stable and inert atmosphere within the DSC cell.

3.4. Measurement Procedure

  • Place the sealed sample pan and the reference pan into their respective positions in the DSC cell.

  • Equilibrate the system at a starting temperature well below the first expected transition (e.g., 25°C).

  • Heat the sample at a controlled rate, typically between 2.5°C/min and 10°C/min. A slower heating rate generally provides better resolution of transitions.

  • Continue heating to a temperature above the final transition into the isotropic liquid phase (e.g., 120°C).

  • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

  • Cool the sample at the same controlled rate back to the starting temperature.

  • Perform a second heating and cooling cycle under the same conditions to observe the thermal behavior on a sample with a controlled thermal history. The data from the second heating run is often used for analysis of the key transitions.

3.5. Data Analysis

  • Record the heat flow as a function of temperature for both heating and cooling cycles.

  • Determine the onset and peak temperatures for each endothermic (heating) and exothermic (cooling) transition from the DSC thermogram.

  • Calculate the enthalpy change (ΔH) for each transition by integrating the area under the respective peak.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the DSC analysis of this compound.

DSC_Workflow cluster_measurement DSC Measurement Cycle cluster_analysis Data Analysis weigh Weigh 2-5 mg of This compound seal Hermetically Seal Sample Pan weigh->seal load Load Sample and Reference Pans seal->load calibrate Calibrate DSC with Indium and Zinc purge Set Inert Gas Purge (20-50 mL/min) calibrate->purge purge->load equilibrate Equilibrate at 25°C load->equilibrate heat1 First Heating Scan (e.g., 5°C/min to 120°C) equilibrate->heat1 hold Isothermal Hold (e.g., 5 min) heat1->hold cool1 First Cooling Scan (e.g., 5°C/min to 25°C) hold->cool1 heat2 Second Heating Scan (e.g., 5°C/min to 120°C) cool1->heat2 thermogram Record DSC Thermogram (Heat Flow vs. Temperature) heat2->thermogram temps Determine Transition Temperatures (Onset, Peak) thermogram->temps enthalpy Calculate Enthalpy Changes (ΔH) temps->enthalpy

Caption: Experimental workflow for the DSC analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC provides invaluable information regarding its phase transitions, which is essential for its application in research, drug development, and materials science. Adherence to a meticulous experimental protocol, including sample purification and instrument calibration, is critical for obtaining accurate and reproducible data. While specific quantitative values for transition temperatures and enthalpies require access to primary research articles, the methodology and expected thermal behavior outlined in this guide provide a solid foundation for researchers in the field.

polarized optical microscopy of cholesteryl undecanoate textures

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Polarized Optical Microscopy of Cholesteryl Undecanoate Textures

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of cholesterol that, like many cholesteryl esters, exhibits thermotropic liquid crystalline properties. These materials possess a state of matter intermediate between a conventional liquid and a solid crystal, making them highly responsive to temperature changes. The unique optical properties of these intermediate phases, or "mesophases," are crucial for their application in areas ranging from temperature sensors to drug delivery systems.

Polarized Optical Microscopy (POM) is an indispensable, non-invasive analytical technique for the characterization of liquid crystals. It allows for the direct visualization of the various phases and their distinct "textures"—the characteristic patterns that arise from the unique molecular arrangement within each phase. This guide provides a comprehensive overview of the principles, experimental protocols, and expected observations for the analysis of this compound using POM.

Principles of Polarized Optical Microscopy for Liquid Crystal Analysis

The utility of POM in liquid crystal characterization stems from a property known as birefringence.

  • Anisotropy and Birefringence : In the isotropic liquid state, molecules are randomly oriented, and the material has uniform optical properties in all directions. In a liquid crystal phase, the rod-like molecules of this compound exhibit some degree of orientational order. This structural anisotropy leads to optical anisotropy, meaning that light travels at different speeds depending on its polarization direction relative to the molecules. This phenomenon is called birefringence.[1]

  • Crossed Polarizers : A polarizing microscope is equipped with two polarizing filters. The first, the "polarizer," is placed before the sample and creates linearly polarized light. The second, the "analyzer," is placed after the sample and is oriented at 90 degrees to the first.[1] When no sample is present, the field of view appears completely dark, a state known as extinction.

  • Texture Formation : When polarized light passes through a birefringent liquid crystal sample, it is split into two components that travel at different speeds and are out of phase with each other. Upon exiting the sample, these components recombine. The resulting light is no longer polarized in the original direction, and thus, some of it can pass through the analyzer. This creates a bright, often colorful, image against the dark background. The specific patterns and colors observed are the "textures," which act as fingerprints for the different liquid crystal phases.

Experimental Workflow and Protocols

A systematic approach is essential for accurately characterizing the thermotropic phases of this compound. The general workflow involves sample preparation, microscopic observation during controlled heating and cooling cycles, and data interpretation.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for POM analysis of a thermotropic liquid crystal.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Microscopic Analysis cluster_data Data Interpretation prep1 Place small amount of This compound on a clean microscope slide prep2 Gently place a coverslip over the sample prep1->prep2 setup Mount slide on a calibrated hot stage in POM prep2->setup heat Heat sample above its clearing point (Isotropic Phase) setup->heat cool Cool sample at a controlled, -slow rate (e.g., 1-5 °C/min) heat->cool observe Record images/videos of texture changes during cooling cool->observe reheat Reheat sample to confirm transition reversibility observe->reheat identify Identify phase transition temperatures from texture changes reheat->identify characterize Characterize and classify the observed optical textures identify->characterize tabulate Tabulate quantitative data characterize->tabulate

Caption: Experimental workflow for POM analysis.

Detailed Experimental Protocol
  • Sample Preparation :

    • Place a few milligrams of crystalline this compound onto a clean, pre-heated microscope slide.

    • Gently cover the sample with a clean coverslip, allowing the melted substance to spread into a thin film. The ideal film thickness is typically between 10-25 µm.

    • Ensure the sample is free of air bubbles, which can interfere with optical observations.

  • Microscope Setup and Calibration :

    • Place the prepared slide onto a calibrated hot stage, which allows for precise temperature control and programming.

    • Set up the microscope for Köhler illumination to ensure an evenly lit field of view.

    • Cross the polarizer and analyzer to achieve maximum extinction (the darkest possible background).

  • Observation Procedure :

    • Initial Heating : Heat the sample at a moderate rate (e.g., 10°C/min) to a temperature above its highest transition point (the clearing point), where it becomes an isotropic liquid. This ensures a uniform starting state and helps erase any previous thermal history. The isotropic phase will appear dark under crossed polarizers.

    • Controlled Cooling : Cool the sample at a slow, controlled rate (e.g., 1-5°C/min). Slow rates are crucial for allowing the liquid crystal structures to form in a state of thermal equilibrium.

    • Data Acquisition : As the sample cools, meticulously observe the formation and evolution of textures. Record the exact temperature at which each new texture appears, signifying a phase transition. Capture high-resolution micrographs or video recordings of each distinct texture.

    • Reversibility Check : After the cooling run is complete (once the material has crystallized), reheat the sample through its transition points to confirm the reversibility of the phases. Thermotropic liquid crystal transitions are typically reversible, though supercooling effects may cause transition temperatures to be slightly lower during the cooling cycle compared to the heating cycle.

Thermotropic Phases and Optical Textures

Upon cooling from the isotropic liquid, this compound is expected to exhibit a sequence of liquid crystal phases, each with a unique molecular arrangement and a corresponding characteristic optical texture.

Phase Transition Pathway

The typical phase sequence for many cholesteryl esters upon cooling is Isotropic → Cholesteric → Smectic A → Crystal.

phase_transitions Isotropic Isotropic Liquid (Random Order) Cholesteric Cholesteric Phase (Chiral Nematic) Isotropic->Cholesteric T_iso-ch (Cooling) SmecticA Smectic A Phase (Layered Structure) Cholesteric->SmecticA T_ch-smA (Cooling) Crystal Crystalline Solid (Positional & Orientational Order) SmecticA->Crystal T_smA-cryst (Crystallization)

Caption: Phase transition sequence upon cooling.

Description of Textures
  • Isotropic Phase : Above the clearing point temperature, the substance is a true liquid. Under crossed polarizers, this phase appears uniformly dark (black) because its random molecular orientation is not birefringent.

  • Cholesteric (Ch) Phase : As the isotropic liquid cools, it transitions into the cholesteric (or chiral nematic) phase. This phase is characterized by molecules aligning in a preferred direction, with this direction twisting helically through the sample.

    • Focal Conic Texture : This is a very common and complex texture that appears as a collection of bright domains, often with dark lines (disclinations). For cholesteryl esters, this texture can show iridescent colors due to the selective reflection of light by the helical superstructure.[2]

    • "Oily Streak" or "Fingerprint" Texture : If the helical axis of the cholesteric phase lies parallel to the slide surface, a pattern of parallel, alternating light and dark lines can be observed. The spacing between these lines is related to half the pitch of the helix.[1]

  • Smectic A (SmA) Phase : Upon further cooling, a transition to a more ordered smectic phase may occur. In the Smectic A phase, molecules are arranged in distinct layers, with the long molecular axes oriented, on average, perpendicular to the layer planes.

    • Focal Conic Fan Texture : This is the most characteristic texture of the Smectic A phase. It appears as a collection of fan-shaped birefringent areas, often originating from a central point or a line defect.

    • Bâtonnets : When the Smectic A phase grows slowly from the cholesteric or isotropic phase, small, elongated, rod-like structures called "bâtonnets" (little rods) may be observed to form and coalesce.

Quantitative Data Presentation

The primary quantitative data obtained from a POM study are the phase transition temperatures observed during heating and cooling cycles. These are often corroborated with Differential Scanning Calorimetry (DSC), which measures the heat flow associated with these transitions.

Transition (on Cooling)SymbolTemperature (°C)Observed Texture
Isotropic to CholestericT_iso-chValue to be determinedAppearance of birefringent domains (e.g., focal conic) from dark field
Cholesteric to Smectic AT_ch-smAValue to be determinedTransformation into fan-shaped domains
Smectic A to CrystalT_smA-crystValue to be determinedGrowth of solid crystalline structures
Transition (on Heating)SymbolTemperature (°C)Observed Texture
Crystal to Smectic AT_cryst-smAValue to be determinedMelting of solid into fan-shaped domains
Smectic A to CholestericT_smA-chValue to be determinedTransformation into focal conic texture
Cholesteric to IsotropicT_ch-isoValue to be determinedDisappearance of all birefringence (field becomes dark)

Conclusion

Polarized Optical Microscopy is a powerful and essential technique for the qualitative and quantitative characterization of this compound. It provides direct visual evidence of thermotropic phase transitions through the identification of distinct optical textures. By following a rigorous experimental protocol involving controlled heating and cooling, researchers can determine key parameters such as phase transition temperatures, identify the sequence of mesophases, and gain critical insights into the material's microstructure. This information is fundamental for understanding the structure-property relationships that govern its potential use in advanced materials and pharmaceutical applications.

References

solubility of cholesteryl undecanoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Cholesteryl Undecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . This compound, an ester of cholesterol and undecanoic acid, is a lipophilic compound with applications in various fields, including the formulation of drug delivery systems and liquid crystal research. Understanding its solubility is critical for its effective use in these applications.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₈H₆₆O₂[1][2]
Molecular Weight 554.93 g/mol [1][2][3]
Physical State Solid[1]
Synonyms 5-Cholesten-3β-ol undecanoate, Cholesteryl undecylate[1]

Solubility of this compound in Organic Solvents

Based on studies of cholesterol solubility, it is anticipated that this compound will exhibit good solubility in solvents such as chloroform, dichloromethane, toluene, and ethers. Its solubility in alcohols is expected to decrease with increasing polarity of the alcohol (e.g., higher solubility in butanol than in methanol).

The following table summarizes the expected solubility trends of this compound in various organic solvents based on the known solubility of cholesterol and other cholesteryl esters. The qualitative descriptors are estimations and should be confirmed experimentally for specific applications.

SolventPolarity IndexExpected Qualitative Solubility of this compoundRationale/Supporting Evidence
Hexane 0.1HighCholesterol and its esters show good solubility in non-polar hydrocarbons.[4]
Toluene 2.4HighAromatic hydrocarbons are effective solvents for cholesterol.[5]
Chloroform 4.1HighHalogenated solvents are generally good solvents for lipophilic compounds.
Diethyl Ether 2.8HighEthers are effective solvents for many organic compounds.
Ethyl Acetate 4.4Moderate to HighCholesterol has been shown to be soluble in ethyl acetate.[2]
Acetone 5.1ModerateCholesterol has moderate solubility in acetone.
Ethanol 4.3Low to ModerateSolubility of cholesterol in alcohols decreases with increasing polarity.[1][4]
Methanol 5.1LowCholesterol has limited solubility in methanol.[1][2]
Water 10.2Very Low/InsolubleAs a highly lipophilic molecule, it is expected to be virtually insoluble in water.

Experimental Protocols for Solubility Determination

The solubility of this compound can be determined using several established experimental methods. The choice of method often depends on the solvent, the required precision, and the available equipment.

Static Equilibrium Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be facilitated by using a shaker or a rotator in a temperature-controlled environment (e.g., an incubator or water bath). Equilibration time should be determined empirically, often by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature to prevent precipitation or further dissolution.[6]

  • Concentration Analysis: An aliquot of the clear supernatant (the saturated solution) is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the solute. A calibration curve is prepared using standard solutions of known concentrations of this compound.[4][7]

    • UV-Vis Spectrophotometry: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A standard calibration curve is required.

    • Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured. This method is less sensitive and may be prone to errors if the solute is volatile or if the solvent leaves a residue.

Dynamic Flow Method

This method is particularly useful for determining solubility in supercritical fluids but can be adapted for liquid solvents.

Methodology:

  • Apparatus: A column is packed with an inert support material coated with the solute (this compound).

  • Elution: The solvent is pumped through the column at a constant flow rate and temperature.

  • Saturation: As the solvent passes through the column, it becomes saturated with the solute.

  • Detection: The concentration of the solute in the eluent is continuously monitored using a suitable detector (e.g., UV-Vis or refractive index detector) until a stable signal is obtained, indicating saturation.

  • Quantification: The solubility is calculated from the steady-state concentration and the flow rate of the solvent.

Visualizations

The following diagrams illustrate key concepts related to the solubility and analysis of this compound.

G General Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge to separate undissolved solid C->D E Extract clear supernatant D->E F Dilute aliquot E->F G Analyze concentration (HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: A general experimental workflow for determining the solubility of this compound in an organic solvent using the static equilibrium method.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound MolecularStructure Molecular Structure (Large, Lipophilic) MolecularStructure->Solubility CrystalForm Crystalline Form (Polymorphism) CrystalForm->Solubility Polarity Polarity Polarity->Solubility MolecularSize Molecular Size MolecularSize->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for supercritical fluids) Pressure->Solubility

Caption: A diagram illustrating the key factors that influence the .

References

Spectroscopic Characterization of Cholesteryl Undecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of cholesteryl undecanoate, a cholesteryl ester of significant interest in various research and development fields, including drug delivery and materials science. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols, and presents a logical workflow for these analytical techniques.

Introduction

This compound (C₃₈H₆₆O₂) is an ester formed from cholesterol and undecanoic acid. Its amphiphilic nature, arising from the rigid sterol backbone and the flexible aliphatic chain, contributes to its unique physicochemical properties, including its liquid crystalline behavior. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for studying its interactions in various formulations. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the large number of similar proton environments in the cholesterol and undecanoate moieties. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the overall molecular structure. The data presented below is a combination of established values for the cholesterol backbone and predicted values for the undecanoate chain.

Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Cholesterol Moiety
H-6 (vinylic)~ 5.37m1H
H-3 (ester linkage)~ 4.60m1H
H-18 (CH₃)~ 0.68s3H
H-19 (CH₃)~ 1.02s3H
H-21 (CH₃)~ 0.91d3H
H-26/H-27 (CH₃)~ 0.86d6H
Other cholesterol protons0.8 - 2.4m-
Undecanoate Moiety
α-CH₂ (to C=O)~ 2.28t2H
β-CH₂~ 1.61quint2H
Methylene chain (-(CH₂)₇-)~ 1.25m14H
Terminal CH₃~ 0.88t3H

Note: Chemical shifts for the cholesterol moiety are based on data for similar cholesteryl esters[1]. Shifts for the undecanoate moiety are predicted based on standard values for long-chain fatty acid esters.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

Assignment Chemical Shift (δ, ppm)
Cholesterol Moiety
C-5 (vinylic)~ 139.6
C-6 (vinylic)~ 122.7
C-3 (ester linkage)~ 74.0
C-10~ 36.6
C-13~ 42.3
C-18 (CH₃)~ 11.9
C-19 (CH₃)~ 19.3
C-21 (CH₃)~ 18.7
C-26 (CH₃)~ 22.6
C-27 (CH₃)~ 22.8
Other cholesterol carbons10 - 60
Undecanoate Moiety
C=O (ester carbonyl)~ 173.3
α-CH₂ (to C=O)~ 34.5
Methylene chain~ 25.1 - 31.9
Terminal CH₃~ 14.1

Note: Chemical shifts for the cholesterol moiety are based on data for similar cholesteryl esters[1]. Shifts for the undecanoate moiety are predicted based on standard values for long-chain fatty acid esters.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational bands are characteristic of the ester linkage and the hydrocarbon components.

Table 3: FT-IR Vibrational Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode Intensity
~ 2935C-H stretch (asymmetric, CH₃ & CH₂)Strong
~ 2865C-H stretch (symmetric, CH₃ & CH₂)Strong
~ 1735C=O stretch (ester)Strong
~ 1465C-H bend (CH₂)Medium
~ 1380C-H bend (CH₃)Medium
~ 1175C-O stretch (ester)Strong

Note: Frequencies are based on typical values for cholesteryl esters and long-chain aliphatic esters.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Add approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex proton spectrum.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • The number of scans can be varied to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR:

    • A proton-decoupled experiment should be performed.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good quality spectrum.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is typically displayed in terms of transmittance or absorbance.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep NMR_Acq NMR Data Acquisition (1H & 13C) NMR_Prep->NMR_Acq IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq NMR_Proc Process NMR Spectra (Referencing, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc Process IR Spectrum (Baseline Correction, Peak Picking) IR_Acq->IR_Proc Structure_Confirm Structural Confirmation NMR_Proc->Structure_Confirm IR_Proc->Structure_Confirm

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using NMR and FT-IR techniques. The tabulated data, detailed experimental protocols, and workflow diagram serve as a valuable resource for researchers and professionals in confirming the structure and purity of this important cholesteryl ester, thereby facilitating its application in various scientific and industrial domains.

References

molecular modeling of cholesteryl undecanoate liquid crystal phases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Modeling of Cholesteryl Undecanoate Liquid Crystal Phases

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of this compound, a prominent cholesteric liquid crystal. It details the molecule's physicochemical properties, experimental characterization protocols, and a complete workflow for atomistic molecular dynamics (MD) simulations. This document is intended to serve as a practical resource for researchers investigating liquid crystal phases, particularly in the context of drug delivery systems, materials science, and biophysical research.

Introduction to this compound

This compound (C₃₈H₆₆O₂) is a cholesterol ester that exhibits thermotropic liquid crystal behavior.[1] Due to the inherent chirality of the cholesterol moiety, it readily forms a chiral nematic (N*), or cholesteric, phase.[2] This phase is characterized by a helical superstructure where the average molecular orientation, known as the director, rotates progressively along a helical axis. This unique structure gives rise to selective light reflection, making cholesteryl esters vital in applications ranging from thermochromic sensors to drug delivery vehicles. Understanding the molecular arrangement and phase transitions of this compound is critical for harnessing its properties. Molecular modeling and simulation provide a powerful lens to investigate these phenomena at an atomic level.

Physicochemical Properties and Phase Transitions

Experimental characterization, primarily through X-ray diffraction and Differential Scanning Calorimetry (DSC), has established the key structural and thermal properties of this compound. The crystal structure is monoclinic (space group P2₁) with two molecules per asymmetric unit, packed in a monolayer arrangement.[2]

The liquid-crystalline phases of this compound are monotropic, meaning they are observed upon cooling from the isotropic liquid state.[2] A summary of its key properties and transition temperatures is presented below.

Table 1: Quantitative Data for this compound
ParameterValueSource
Molecular Formula C₃₈H₆₆O₂[1][2]
Molecular Weight 554.93 g/mol [1]
Crystal System Monoclinic, P2₁[2]
Unit Cell Parameters a=13.008 Å, b=9.006 Å, c=31.063 Å, β=90.60°[2]
Solid-to-Isotropic Liquid Transition (Tm) 364.5 K (91.35 °C)[2]
Isotropic-to-Cholesteric Transition (Tiso-chol) 360.9 K (87.75 °C) (on cooling)[2]
Cholesteric-to-Smectic Transition (Tchol-sm) 251.9 K (-21.25 °C) (on cooling)[2]

Experimental Characterization Protocols

The thermotropic behavior of this compound is primarily investigated using Differential Scanning Calorimetry (DSC), often complemented by Polarized Optical Microscopy (POM) to identify textures of the different mesophases.[3][4]

Protocol: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and associated enthalpy changes (ΔH) of this compound's phase transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan. Crimp the pan with an aluminum lid to ensure a good seal. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its isotropic point (e.g., 110 °C) at a controlled rate of 5-10 °C/min. This scan records the solid-to-isotropic liquid transition and removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 110 °C down to a low temperature (e.g., -40 °C) at the same controlled rate. This scan is crucial for observing the monotropic liquid crystal phases (isotropic-to-cholesteric and cholesteric-to-smectic).

    • Second Heating Scan: Heat the sample again from -40 °C to 110 °C at the same rate to check for reproducibility and observe any transitions from the low-temperature phase.

  • Data Analysis:

    • The peak maximum of an endotherm (heating) or exotherm (cooling) is taken as the transition temperature (T).

    • The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

    • Analyze the thermogram to identify the solid melting point (Tm) on the first heating scan, and the isotropic-to-cholesteric and cholesteric-to-smectic transitions on the cooling scan.[2]

Molecular Modeling and Simulation

Atomistic Molecular Dynamics (MD) simulations offer unparalleled insight into the molecular arrangement, dynamics, and phase behavior of liquid crystals.[5][6] This section outlines a detailed protocol for simulating the cholesteric phase of this compound.

Logical Flow of Liquid Crystal Phase Transitions

The following diagram illustrates the relationship between the different phases of this compound as a function of temperature.

G Isotropic Isotropic Liquid Cholesteric Cholesteric Phase (N*) Isotropic->Cholesteric Cooling T < 87.75 °C Smectic Smectic Phase Cholesteric->Smectic Cooling T < -21.25 °C Solid Solid Crystal Solid->Isotropic Heating T > 91.35 °C

Diagram 1: Phase transitions of this compound.
Workflow for Molecular Dynamics Simulation

A typical MD simulation workflow involves system preparation, equilibration, production, and analysis. This process is depicted below.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Build 1. Build Molecule (this compound) Pack 2. Create Amorphous Box (e.g., 500 molecules) Build->Pack Top 3. Assign Force Field (e.g., CHARMM36) Pack->Top Min 4. Energy Minimization Top->Min NVT 5. NVT Equilibration (Constant Volume, Temperature) Min->NVT NPT 6. NPT Equilibration (Constant Pressure, Temperature) NVT->NPT Prod 7. Production MD Run NPT->Prod Order 8. Calculate Order Parameter Prod->Order Pitch 9. Determine Cholesteric Pitch Prod->Pitch RDF 10. Radial Distribution Functions Prod->RDF

Diagram 2: Workflow for MD simulation of liquid crystals.
Protocol: Atomistic Molecular Dynamics Simulation

Objective: To simulate the cholesteric liquid crystal phase of this compound and calculate key structural properties like the orientational order parameter and helical pitch.

Software: GROMACS, VMD, or other suitable MD simulation and analysis packages.

Methodology:

  • Force Field Selection:

    • The CHARMM36 force field (C36c) is recommended as it has been well-parameterized for cholesterol and lipids.[7][8][9] Ensure topology and parameter files are correctly formatted for your simulation engine (e.g., GROMACS).[10]

  • System Setup:

    • Molecule Building: Generate a single 3D structure of this compound using software like Avogadro or from its known crystal structure.[2]

    • Initial Configuration: Create a large, amorphous simulation box by randomly placing and orienting approximately 500-1000 molecules of this compound using a tool like PACKMOL. The initial box density should be low to avoid clashes.

    • Topology: Generate the system topology file that describes the bonded and non-bonded interactions based on the CHARMM36 force field.

  • Energy Minimization:

    • Perform a robust energy minimization using the steepest descent algorithm for at least 5000 steps, followed by conjugate gradient, to relax the initial structure and remove any high-energy contacts.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system at the target temperature (e.g., 300 K, within the cholesteric phase range) for 1-2 nanoseconds (ns). Use a thermostat (e.g., Nosé-Hoover) to maintain temperature. This step allows the system to reach the correct kinetic energy distribution.

    • NPT Ensemble (Isothermal-Isobaric): Following NVT, equilibrate the system under constant pressure (1 atm) and temperature (300 K) for 5-10 ns. Use a barostat (e.g., Parrinello-Rahman) to allow the simulation box to relax to its equilibrium density. Monitor the density and potential energy to ensure they have converged.

  • Production Simulation:

    • Once the system is well-equilibrated, run the production simulation in the NPT ensemble for a substantial duration (e.g., 100-200 ns or longer) to ensure adequate sampling of the phase space. Save trajectory coordinates every 10-20 picoseconds (ps).

  • Analysis:

    • Orientational Order Parameter (S): Calculate the nematic order parameter, S, to quantify the degree of alignment of the molecules with the director. This is a primary metric for identifying a liquid crystal phase.

    • Cholesteric Pitch (P): The helical pitch is a defining characteristic of the cholesteric phase. It can be determined by analyzing the spatial correlation of the molecular orientation along the helical axis.[11] One method involves calculating the director orientation in thin slabs of the simulation box along one axis (e.g., z-axis) and fitting the orientation angle to a cosine function to extract the pitch.

    • Radial Distribution Functions (RDFs): Calculate RDFs between molecular centers of mass to characterize the short-range positional order and confirm the liquid-like nature of the phase.

Conclusion

This guide outlines the fundamental experimental and computational methodologies for investigating the liquid crystal phases of this compound. By combining precise experimental data from techniques like DSC with the detailed molecular insights from atomistic MD simulations, researchers can build a robust understanding of its structure-property relationships. The provided protocols and workflows serve as a starting point for professionals in drug development and materials science to model, predict, and engineer systems based on this versatile cholesteric liquid crystal.

References

An In-depth Technical Guide to Cholesteryl Undecanoate: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl undecanoate, a cholesterol ester, is a prominent compound in the field of liquid crystal research. Its unique thermochromic properties, where it exhibits a range of colors upon changes in temperature, have made it a subject of significant scientific interest and a key component in various technological applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data. Furthermore, this guide illustrates key processes and concepts through structured diagrams.

Introduction

This compound is an organic chemical compound, specifically an ester of cholesterol and undecanoic acid. Its significance stems primarily from its liquid crystalline properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. This compound, like many cholesterol esters, exhibits a cholesteric (or chiral nematic) liquid crystal phase.[1] This phase is characterized by a helical structure of the aligned molecules, which is responsible for the material's unique optical properties, including selective reflection of light.

Discovery and History

The discovery of liquid crystals is attributed to the Austrian botanist Friedrich Reinitzer in 1888, who observed that a derivative of cholesterol, cholesteryl benzoate, had two distinct melting points and exhibited a cloudy, iridescent state between the solid and clear liquid phases.[2] This observation paved the way for the study of a new state of matter.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C38H66O2
Molecular Weight 554.93 g/mol
CAS Number 24385-24-8
Appearance White crystalline solid
Mesophase Behavior Crystalline Solid (Cr) Smectic A (SmA) Cholesteric (Ch) Isotropic Liquid (Iso)
Phase Transition Temperatures Cr 92.5 °C (SmA 81.9 °C) Ch (Temperatures can vary based on purity and experimental conditions)[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with undecanoic acid or its more reactive derivative, undecanoyl chloride. Two common laboratory-scale methods are detailed below.

Experimental Protocol 1: Esterification using Undecanoyl Chloride

This method involves the reaction of cholesterol with undecanoyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Materials:

  • Cholesterol (1.0 eq)

  • Undecanoyl chloride (1.2 eq)

  • Anhydrous pyridine (solvent and base)

  • Anhydrous toluene (B28343) (co-solvent, optional)

  • Methanol (B129727) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve cholesterol in anhydrous pyridine. If solubility is an issue, a minimal amount of anhydrous toluene can be added.

  • Slowly add undecanoyl chloride to the stirring solution at room temperature. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and pour it into a larger beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the excess pyridine.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot methanol or an ethanol/water mixture.[4]

  • Dry the purified crystals under vacuum.

Experimental Protocol 2: DCC Coupling Method

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of cholesterol with undecanoic acid.[5]

Materials:

  • Cholesterol (1.0 eq)

  • Undecanoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve cholesterol, undecanoic acid, and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.

  • Cool the flask in an ice bath.

  • In a separate container, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring reaction mixture in the ice bath.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.

  • Remove the DCU by vacuum filtration.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting crude product by recrystallization as described in Protocol 1.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity, and to determine its liquid crystalline properties.

Thin-Layer Chromatography (TLC)

TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting materials and the product.

Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the phase transition temperatures and associated enthalpy changes of the liquid crystal.[6] A small, accurately weighed sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured. The resulting thermogram will show peaks corresponding to the transitions between the crystalline, smectic, cholesteric, and isotropic liquid phases.

Polarized Optical Microscopy (POM)

POM is used to visualize the different liquid crystal phases (mesophases) and their characteristic textures.[7] The sample is placed on a microscope slide with a coverslip and heated on a hot stage. As the temperature is changed, the transitions between different phases can be observed through the polarized light, each phase exhibiting a unique optical texture. For example, the cholesteric phase often displays a "fingerprint" texture.

Signaling Pathways and Molecular Arrangements

This compound is not known to be involved in specific biological signaling pathways in the same manner as signaling molecules like hormones. Its primary area of interest is in materials science due to its liquid crystalline properties. The "signaling" in this context is the material's response to thermal stimuli, resulting in a change in its optical properties.

The unique thermochromic behavior of this compound arises from the helical arrangement of its molecules in the cholesteric phase. The pitch of this helix (the distance for a 360° rotation of the molecular directors) is temperature-dependent. This helical structure selectively reflects circularly polarized light of a specific wavelength. As the temperature changes, the pitch of the helix changes, and thus the wavelength of the reflected light changes, leading to the observed color play.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cholesterol Cholesterol Esterification Esterification Reaction (e.g., in Pyridine or with DCC/DMAP) Cholesterol->Esterification Undecanoyl_Chloride Undecanoyl Chloride / Undecanoic Acid + DCC Undecanoyl_Chloride->Esterification Precipitation Precipitation / Filtration Esterification->Precipitation Recrystallization Recrystallization (e.g., from Methanol) Precipitation->Recrystallization Cholesteryl_Undecanoate Pure this compound Recrystallization->Cholesteryl_Undecanoate

Caption: General workflow for the synthesis of this compound.

Molecular Arrangement in the Cholesteric Phase

Cholesteric_Phase The director (average molecular orientation) rotates helically through the layers. cluster_helix Helical Structure of Cholesteric Phase cluster_pitch Pitch (P) M1 Molecule 1 M2 Molecule 2 M1->M2 Slightly Rotated M3 Molecule 3 M2->M3 Slightly Rotated M4 Molecule 4 M3->M4 Slightly Rotated M5 Molecule 5 M4->M5 Slightly Rotated Pitch Distance for a 360° turn of the director

References

Methodological & Application

Application Notes and Protocols for Cholesteryl Undecanoate in Liquid Crystal Display Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl undecanoate is a cholesterol derivative that exhibits liquid crystalline properties, specifically a cholesteric phase.[1][2] Materials in this class are of significant interest for applications in liquid crystal displays (LCDs) due to their unique optical properties, such as selective reflection of light and sensitivity to temperature.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound for liquid crystal display research and development.

Cholesteryl esters, including this compound, are known to form thermotropic liquid crystals, meaning their phase transitions are driven by changes in temperature.[3][4] The helical structure of the cholesteric phase gives rise to the selective reflection of circularly polarized light, a phenomenon that can be tuned by altering the pitch of the helix.[2] This property is the basis for their use in color displays and temperature sensors.

Physicochemical Properties

This compound is the ester of cholesterol and undecanoic acid. Its chemical structure and key identifiers are provided below.

PropertyValueReference
Chemical Formula C₃₈H₆₆O₂[5]
Molecular Weight 554.93 g/mol [5]
CAS Number 24385-24-8[5]

Liquid Crystalline Properties and Data

This compound exhibits a smectic and a cholesteric liquid crystal phase. The transition between these phases is temperature-dependent.

Phase Transition Temperatures

The following table summarizes the known phase transition temperatures for this compound. It is important to note that these values can be influenced by the purity of the sample.

TransitionTemperature (°C)Reference
Crystal to Smectic A (SmA)81.9[6]
Smectic A (SmA) to Cholesteric (Ch) / Isotropic (I)92.5[6]

Note: Further characterization is required to definitively distinguish between a direct Smectic to Isotropic transition and the presence of a narrow Cholesteric phase.

Optical Properties
CompoundPhaseBirefringence (Δn)Reference
Cholesteryl Nonanoate (B1231133)Cholesteric~0.04 - 0.05[7]
Cholesteryl Decanoate (B1226879)Cholesteric~0.04 - 0.05[7]

Note: The values for cholesteryl nonanoate and decanoate are provided as approximations. Experimental determination of the optical properties of this compound is highly recommended for specific applications.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of cholesterol with undecanoyl chloride.

Materials:

  • Cholesterol (C₂₇H₄₆O)

  • Undecanoyl chloride (C₁₁H₂₁ClO)

  • Pyridine (B92270) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous toluene.

  • Addition of Pyridine: Add anhydrous pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

  • Addition of Acyl Chloride: Slowly add undecanoyl chloride (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and polarized optical microscopy.

Preparation of a Liquid Crystal Test Cell

This protocol describes the fabrication of a simple liquid crystal cell for observing the optical properties of this compound.

Materials:

  • This compound

  • Indium tin oxide (ITO) coated glass slides

  • Polyimide alignment layer solution

  • Spacers (e.g., silica (B1680970) beads of a specific diameter)

  • UV-curable epoxy

  • Hot plate

  • Spin coater

  • Rubbing machine (or velvet cloth)

  • UV lamp

  • Polarizers

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with detergent, deionized water, and organic solvents (e.g., acetone, isopropanol).

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of both slides.

  • Curing: Cure the polyimide layer on a hot plate according to the manufacturer's instructions.

  • Rubbing: Gently rub the cured polyimide surface in a single direction using a rubbing machine or a soft velvet cloth. This creates micro-grooves that will align the liquid crystal molecules.

  • Cell Assembly: Mix the desired diameter spacers with the UV-curable epoxy. Apply the epoxy/spacer mixture to the edges of one of the glass slides. Place the second slide on top, with the rubbing directions anti-parallel to create a twisted nematic alignment.

  • Curing the Cell: Expose the edges of the cell to a UV lamp to cure the epoxy, sealing the cell.

  • Filling the Cell: Heat the this compound to its isotropic liquid phase. Fill the empty cell via capillary action by placing a drop of the liquid crystal at the opening of the cell.

  • Sealing: Once filled, seal the opening with epoxy.

  • Observation: Place the filled cell between crossed polarizers on a hot stage of a polarizing optical microscope to observe the liquid crystal textures and their changes with temperature.

Characterization of Liquid Crystal Phases

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.

  • Accurately weigh a small amount (5-10 mg) of this compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.

  • Cool the sample at the same rate back to room temperature.

  • Analyze the resulting thermogram to identify the temperatures of the endothermic and exothermic peaks, which correspond to the phase transitions.

Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by their characteristic textures.

  • Place the prepared liquid crystal cell on a hot stage under a polarizing microscope with crossed polarizers.

  • Slowly heat the sample and observe the changes in texture.

  • The smectic phase will typically exhibit a focal conic or fan-shaped texture. The cholesteric phase will show a planar texture with selective reflection of colored light or a focal conic texture. The isotropic phase will appear dark between crossed polarizers.

Visualizations

Molecular Structure of this compound

chol

Caption: 2D structure of this compound.

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cholesterol Cholesterol reflux Reflux (2-4h) cholesterol->reflux undecanoyl_chloride Undecanoyl Chloride undecanoyl_chloride->reflux pyridine Pyridine pyridine->reflux toluene Toluene toluene->reflux wash Aqueous Wash reflux->wash dry Dry & Evaporate wash->dry recrystallize Recrystallize (Ethanol) dry->recrystallize product This compound recrystallize->product

Caption: Synthesis workflow for this compound.

Liquid Crystal Phase Transitions

Crystal Crystal SmecticA Smectic A Crystal->SmecticA 81.9 °C Cholesteric Cholesteric / Isotropic SmecticA->Cholesteric 92.5 °C

Caption: Phase transitions of this compound upon heating.

References

Formulation of Cholesteryl Undecanoate-Based Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, integral components of lipid metabolism, are increasingly being explored as core lipid matrices in the formulation of nanoparticles for drug delivery. Their biocompatibility and ability to form a solid core make them suitable candidates for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This document provides detailed application notes and protocols for the formulation of nanoparticles using cholesteryl undecanoate as the primary lipid component.

Due to the limited availability of direct experimental data on this compound nanoparticles in peer-reviewed literature, this guide draws upon established principles of lipid nanoparticle formulation and incorporates data from analogous cholesteryl esters, such as cholesteryl oleate (B1233923) and cholesteryl stearate. These compounds share structural and physicochemical similarities with this compound, making their formulation parameters a valuable reference.

Physicochemical Properties of this compound

Understanding the properties of the core lipid is crucial for nanoparticle formulation.

PropertyValueImplication for Nanoparticle Formulation
Molecular Weight 554.9 g/mol [1]Influences molar ratio calculations in formulations.
Melting Point 92.5 °C[2]Suitable for hot homogenization techniques. The high melting point ensures the nanoparticles remain solid at physiological temperatures.
LogP (calculated) ~11.2 - 13.7[1][3]High lipophilicity indicates good compatibility with other lipids and suitability for encapsulating hydrophobic drugs.
Solubility Insoluble in water; Soluble in organic solvents like DMSO and DMF[4][5]Dictates the choice of formulation method (e.g., avoiding aqueous phases for initial lipid dissolution).

Quantitative Data from Analogous Cholesteryl Ester-Based Nanoparticles

The following tables summarize formulation parameters and resulting physicochemical properties of nanoparticles prepared with cholesteryl esters like cholesteryl oleate. This data serves as a starting point for the development of this compound-based formulations.

Table 1: Formulation Composition of Cholesteryl Oleate-Loaded SLNs [6]

Formulation ReferenceMatrix Lipid (Cholesteryl Oleate + Stearic Acid) (mg)Cationic Lipid (mg)Surfactant (mg)
Ref 12100100100
Ref 13150100100
Ref 14200100100
Ref 15250100100
Ref 16300100100

Table 2: Physicochemical Characterization of Cholesteryl Oleate-Loaded SLNs [6]

Formulation ReferenceMean Particle Size (nm)Zeta Potential (mV)
Ref 12~150-200+25 to +40
Ref 13~150-200+25 to +40
Ref 14~150-200+25 to +40
Ref 15~150-200+25 to +40
Ref 16~150-200+25 to +40

Table 3: Characterization of Gabapentin-Loaded SLNs using Cholesterol as a Lipid Component [7]

FormulationParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficacy (%)
GAB-SLN#2 (Optimized)185.65 ± 2.410.28 ± 0.02-32.18 ± 0.9898.64 ± 1.97

Experimental Protocols

The following are detailed protocols for common methods used in the preparation of lipid nanoparticles. These can be adapted for the formulation of this compound-based nanoparticles.

Protocol 1: Hot High-Pressure Homogenization for SLN Preparation

This method is suitable for thermostable drugs and lipids like this compound.[8][9][10][11]

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188, Lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer (HPH)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating plate

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound by heating it to 5-10°C above its melting point (i.e., ~100-105°C).

    • Disperse or dissolve the lipophilic API in the molten lipid under magnetic stirring to ensure homogeneity.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase (or vice versa) under high-shear homogenization (e.g., 8,000-16,000 rpm) for 5-10 minutes.[12] This will form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[8]

  • Cooling and Nanoparticle Formation:

    • Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring.

    • During cooling, the lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Analyze the nanoparticle dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading capacity.

Protocol 2: Microemulsion Method for NLC Preparation

This method involves the formation of a thermodynamically stable microemulsion which is then diluted in cold water to form nanoparticles.[13][14][15]

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Miglyol 812)

  • API

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Butanol, Sodium taurocholate)

  • Purified water

Equipment:

  • Water bath or heating plate

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound and mix it with the liquid lipid in a predetermined ratio (e.g., 70:30 solid:liquid lipid).

    • Dissolve the API in this molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing the surfactant and co-surfactant.

    • Heat both the lipid and aqueous phases to the same temperature (e.g., 70-80°C).

  • Microemulsion Formation:

    • Add the aqueous phase to the lipid phase dropwise with gentle magnetic stirring.

    • A clear, transparent microemulsion should form.

  • Nanoparticle Precipitation:

    • Rapidly disperse the hot microemulsion into cold water (2-4°C) under vigorous stirring. A typical ratio of microemulsion to cold water is 1:10 to 1:50.[14]

    • The rapid cooling causes the lipid to precipitate, forming NLCs.

  • Washing and Concentration (Optional):

    • The nanoparticle dispersion can be washed and concentrated using ultrafiltration or centrifugation to remove excess surfactant.

  • Characterization:

    • Perform DLS analysis for size, PDI, and zeta potential.

    • Evaluate entrapment efficiency and drug loading.

Visualizations

Experimental Workflow

G General Workflow for Lipid Nanoparticle Formulation cluster_prep Preparation cluster_form Formulation cluster_char Characterization A Lipid Phase (this compound + API) C Pre-emulsification (High-Shear Homogenization) A->C B Aqueous Phase (Surfactant + Water) B->C D Homogenization / Precipitation (HPH or Microemulsion Dilution) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Entrapment Efficiency (e.g., HPLC) D->G H Morphology (TEM/SEM) D->H

Caption: General workflow for lipid nanoparticle formulation.

Cellular Uptake and Drug Release Pathway

G Cellular Uptake of Lipid Nanoparticles cluster_cell Cellular Environment cluster_intra Intracellular Space NP Lipid Nanoparticle (with API) Cell Cell Membrane NP->Cell Endocytosis (e.g., Clathrin-mediated) Endosome Endosome Cell->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Endo-lysosomal Pathway API_Release API Release in Cytosol Endosome->API_Release Endosomal Escape Target Therapeutic Target API_Release->Target

Caption: Cellular uptake and drug release pathway.

Conclusion

The formulation of this compound-based nanoparticles is a promising avenue for the delivery of lipophilic drugs. While direct experimental data is sparse, the physicochemical properties of this compound suggest its suitability as a core lipid matrix. By adapting established protocols for SLNs and NLCs, such as hot high-pressure homogenization and microemulsion techniques, and by using data from analogous cholesteryl esters as a reference, researchers can systematically develop and optimize these novel drug delivery systems. Careful characterization of particle size, surface charge, and drug loading will be essential to achieving formulations with desired therapeutic outcomes.

References

Application Notes and Protocols for Cholesteryl Undecanoate in Temperature-Sensitive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cholesteryl undecanoate in the formulation of temperature-sensitive drug delivery systems. While direct literature on the application of this compound in thermosensitive liposomes (TSLs) is limited, this document extrapolates from the known physicochemical properties of this compound and the established principles of TSL design to guide researchers in this novel area.

Introduction to this compound in Thermosensitive Drug Delivery

Temperature-sensitive drug delivery systems are designed to release their payload at a specific temperature, often slightly above physiological body temperature, to target diseased tissues, such as tumors, that are subjected to localized hyperthermia. The key to these systems is the use of lipids and other molecules that undergo a phase transition at the desired temperature, leading to a disruption of the carrier structure and subsequent drug release.

This compound, a cholesteryl ester of undecanoic acid, exhibits distinct thermotropic phase behavior, transitioning between crystalline and liquid crystalline states at specific temperatures. This property makes it a compelling candidate for inclusion in temperature-sensitive formulations. It is hypothesized that incorporating this compound into a lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), can modulate the phase transition temperature (Tm) and the release characteristics of the drug delivery system.

Potential Advantages of this compound:

  • Sharp Phase Transition: Cholesteryl esters can exhibit sharp and well-defined phase transitions.

  • Tunable Transition Temperature: The specific transition temperature of this compound may be leveraged to design carriers that release their contents within a narrow and clinically relevant temperature range.

  • Membrane Fluidity Modulation: The integration of this compound into a phospholipid bilayer can alter membrane fluidity and packing, potentially influencing drug retention at physiological temperatures and release at elevated temperatures.

Physicochemical Properties of this compound

Understanding the thermal behavior of pure this compound is crucial for designing its role in a complex lipid formulation. Differential Scanning Calorimetry (DSC) has been used to determine the transition temperatures of various cholesteryl esters.

PropertyValueReference
Crystal to Mesophase Transition Temperature Data for odd-numbered cholesteryl esters, including undecanoate, have been evaluated using DSC.[1][1]
Mesophase Transitions Cholesteryl esters can exhibit multiple liquid crystalline phases (cholesteric and smectic).[2][2]

Experimental Protocols

Preparation of Temperature-Sensitive Liposomes (TSLs) containing this compound

This protocol describes the preparation of TSLs composed of DPPC and this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of DPPC to this compound should be systematically varied (e.g., 95:5, 90:10, 85:15) to determine the optimal formulation.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipid mixture to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The hydration should be performed at a temperature above the main phase transition temperature of the lipid mixture to ensure proper liposome (B1194612) formation.

    • Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a water bath sonicator for 2-5 minutes to reduce the size of the vesicles.

    • Extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be carried out at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Characterization of TSLs

3.2.1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in PBS and measure the particle size distribution and zeta potential using a DLS instrument.

3.2.2. Drug Encapsulation Efficiency:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Disrupt the purified liposomes using a suitable solvent (e.g., methanol or a solution containing a detergent like Triton X-100).

    • Quantify the amount of encapsulated drug using a pre-established calibration curve.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

3.2.3. In Vitro Drug Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the purified TSL suspension in a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., PBS) pre-warmed to the desired temperatures (e.g., 37°C and a target temperature of 42°C).

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative drug release as a function of time.

Visualizations

Signaling Pathway: Mechanism of Temperature-Sensitive Drug Release

TemperatureSensitiveDrugRelease cluster_0 Below Phase Transition Temperature (e.g., 37°C) cluster_1 Above Phase Transition Temperature (e.g., 42°C) Stable_Bilayer Stable Gel-Phase Bilayer (DPPC + this compound) Unstable_Bilayer Liquid-Crystalline Phase Bilayer (Increased Permeability) Drug_Encapsulated Drug Encapsulated Drug_Encapsulated->Stable_Bilayer Minimal Leakage Drug_Released Drug Released Unstable_Bilayer->Drug_Released Rapid Release Local_Hyperthermia Local Hyperthermia Local_Hyperthermia->Unstable_Bilayer Induces Phase Transition

Caption: Mechanism of temperature-triggered drug release from TSLs.

Experimental Workflow: TSL Preparation and Characterization

TSL_Workflow Start Start Lipid_Dissolution Dissolve DPPC & Cholesteryl Undecanoate in Organic Solvent Start->Lipid_Dissolution Film_Formation Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration with Drug Solution Film_Formation->Hydration Extrusion Extrusion through Polycarbonate Membrane Hydration->Extrusion Purification Purification (Size Exclusion Chromatography) Extrusion->Purification Characterization Characterization Purification->Characterization Particle_Size Particle Size & Zeta Potential (DLS) Characterization->Particle_Size EE Encapsulation Efficiency (HPLC/Spectrophotometry) Characterization->EE Release_Study In Vitro Drug Release (Dialysis) Characterization->Release_Study End End Release_Study->End

Caption: Workflow for TSL preparation and characterization.

Data Presentation

Hypothetical Formulation Characteristics

The following table presents hypothetical data for TSL formulations with varying molar ratios of DPPC and this compound. These values are for illustrative purposes and would need to be determined experimentally.

Formulation (DPPC:this compound Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
95:5110 ± 50.15 ± 0.02-15 ± 285 ± 5
90:10105 ± 70.12 ± 0.03-18 ± 390 ± 4
85:15120 ± 80.20 ± 0.04-12 ± 280 ± 6
Hypothetical In Vitro Drug Release Profile

This table illustrates the expected temperature-dependent drug release from an optimized TSL formulation (e.g., DPPC:this compound 90:10).

Time (minutes)Cumulative Release at 37°C (%)Cumulative Release at 42°C (%)
155 ± 160 ± 5
308 ± 285 ± 4
6012 ± 395 ± 3
12015 ± 498 ± 2

Conclusion and Future Directions

The incorporation of this compound into temperature-sensitive drug delivery systems presents a promising, yet underexplored, avenue for the development of novel cancer therapeutics. The distinct phase transition properties of this cholesteryl ester suggest that it could be a valuable component for fine-tuning the release temperature and improving the performance of TSLs. The protocols and conceptual frameworks provided in these application notes are intended to serve as a foundational guide for researchers venturing into this area. Further experimental validation is necessary to fully elucidate the potential of this compound in temperature-sensitive drug delivery. Future studies should focus on systematically evaluating the impact of varying this compound concentrations on the physicochemical properties and biological performance of TSLs.

References

Application Notes and Protocols for the Preparation of Thermochromic Films using Cholesteryl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochromic liquid crystals (TLCs) are materials that exhibit a change in color in response to temperature variations. This property makes them highly valuable for a wide range of applications, including temperature sensing, thermal mapping, and in the development of smart materials. Cholesteryl esters, a class of liquid crystals derived from cholesterol, are well-known for their thermochromic behavior. This document provides detailed application notes and protocols for the preparation of thermochromic films utilizing cholesteryl undecanoate.

This compound belongs to the cholesteric (or chiral nematic) phase of liquid crystals. In this phase, the molecules are arranged in layers, with the molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure is responsible for the unique optical properties of these materials, particularly their ability to selectively reflect light of a specific wavelength. The pitch of this helix is temperature-dependent; as the temperature changes, the pitch length changes, resulting in a shift in the wavelength of reflected light and, consequently, a change in the observed color. Typically, as the temperature of a cholesteric liquid crystal increases, the reflected light shifts from red to blue through the visible spectrum.

These application notes will guide researchers through the formulation of this compound-based mixtures, the preparation of thermochromic films using spin coating, and the characterization of the resulting films.

Materials and Equipment

Materials
  • This compound (CAS: 24385-24-8)

  • Other Cholesteryl Esters for mixture formulation (optional, for tuning temperature range):

    • Cholesteryl Oleyl Carbonate (CAS: 17110-51-9)

    • Cholesteryl Pelargonate (Nonanoate) (CAS: 1182-66-7)

    • Cholesteryl Benzoate (CAS: 604-32-0)

  • Solvents (e.g., Toluene, Chloroform, Dichloromethane)

  • Substrates (e.g., Glass microscope slides, Quartz, PET films)

  • Black backing paint or material

  • Cleaning agents (e.g., Acetone, Isopropanol, Deionized water)

Equipment
  • Spin Coater

  • Hot Plate with magnetic stirring capability

  • Analytical Balance

  • Vortex mixer

  • Ultrasonic bath

  • Temperature-controlled oven or heating stage

  • Polarized Optical Microscope (POM)

  • UV-Vis Spectrophotometer

  • Differential Scanning Calorimeter (DSC) (for thermal analysis)

Experimental Protocols

Formulation of Thermochromic Liquid Crystal Mixtures

The thermochromic range and color play of the resulting film can be tuned by mixing this compound with other cholesteryl esters. The precise transition temperatures of pure this compound are not extensively documented in readily available literature and are best determined empirically. The following table provides examples of thermochromic ranges for mixtures of other common cholesteryl esters to illustrate the principle of tuning. Researchers should prepare a series of mixtures to determine the optimal composition for their specific application.

Table 1: Example Thermochromic Ranges for Cholesteryl Ester Mixtures [1]

Cholesteryl Oleyl Carbonate (wt%)Cholesteryl Pelargonate (wt%)Cholesteryl Benzoate (wt%)Temperature Range (°C)
65251017 - 23
70102020 - 25
45451026.5 - 30.5
43471029 - 32
44461030 - 33
42481031 - 34
40501032 - 35
38521033 - 36
36541034 - 37
34561035 - 38
32581036 - 39
30601037 - 40

Protocol for Mixture Preparation:

  • Weighing: Accurately weigh the desired amounts of this compound and any other cholesteryl esters using an analytical balance.

  • Dissolution: Place the weighed cholesteryl esters into a clean glass vial. Add a suitable solvent (e.g., toluene) to dissolve the solids. The concentration of the liquid crystal mixture in the solvent will affect the final film thickness. A typical starting concentration is 10-20 wt%.

  • Mixing: Gently heat the vial on a hot plate (to approximately 50-60 °C) while stirring with a magnetic stir bar until all components are fully dissolved. Alternatively, use a vortex mixer and an ultrasonic bath to ensure a homogenous solution.

Substrate Preparation

A clean and uniform substrate is crucial for the fabrication of high-quality thermochromic films.

Protocol for Substrate Cleaning:

  • Sonication: Place the substrates in a beaker and sequentially sonicate in acetone, isopropanol, and deionized water for 15 minutes each.

  • Drying: Dry the substrates with a stream of nitrogen gas or in a clean oven.

  • Surface Treatment (Optional): For enhanced film adhesion and alignment, the substrate surface can be treated with a plasma cleaner or by spin-coating an alignment layer (e.g., a thin layer of polyvinyl alcohol).

  • Black Backing: For optimal visualization of the thermochromic colors, the non-coated side of the substrate should be coated with a non-reflective black paint or have a black material applied to it. This provides a dark background that enhances the visibility of the reflected colors.[2]

Thermochromic Film Deposition by Spin Coating

Spin coating is a widely used technique for depositing uniform thin films onto flat substrates.[3] The final film thickness is dependent on the solution concentration, viscosity, and the spin coating parameters (spin speed and time).

Protocol for Spin Coating:

  • Dispensing: Place the cleaned substrate onto the chuck of the spin coater and apply a vacuum to hold it in place. Dispense a small amount of the prepared this compound solution onto the center of the substrate.

  • Spinning: Start the spin coater. A two-step process is often used:

    • Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning Cycle): A higher spin speed (e.g., 1500-3000 rpm for 30-60 seconds) to achieve the desired film thickness.

  • Drying (Annealing): After spin coating, the film should be carefully removed from the spin coater and placed on a hot plate at a temperature slightly above the clearing point of the liquid crystal mixture (the temperature at which it becomes an isotropic liquid) for a few minutes. This is followed by slow cooling to room temperature to promote the formation of the desired liquid crystal phase.

Table 2: Example Spin Coating Parameters and Expected Outcome

ParameterValue RangeEffect on Film Thickness
Solution Concentration5 - 25 wt%Higher concentration leads to thicker films
Spin Speed (Step 2)1000 - 4000 rpmHigher speed leads to thinner films
Spin Time (Step 2)20 - 60 sLonger time can lead to thinner films (up to a point)

Characterization of Thermochromic Films

After preparation, the thermochromic films should be characterized to determine their properties.

Table 3: Characterization Techniques for Thermochromic Films

PropertyTechniqueDescription
Phase Transition Temperatures Differential Scanning Calorimetry (DSC)Measures the heat flow to or from a sample as a function of temperature, allowing for the precise determination of phase transition temperatures (e.g., crystal to smectic, smectic to cholesteric, cholesteric to isotropic).[4][5]
Thermochromic Response Polarized Optical Microscopy (POM) with a heating stageAllows for the visual observation of the texture and color changes of the liquid crystal film as a function of temperature.[4][5]
Wavelength of Reflected Light UV-Vis Spectrophotometry with a temperature-controlled stageMeasures the reflectance spectrum of the film at different temperatures to quantify the color change by identifying the peak reflection wavelength.

Visualization of Workflows and Concepts

Experimental Workflow for Film Preparation

G cluster_prep Preparation cluster_depo Deposition cluster_char Characterization formulation Formulation of Cholesteryl Ester Mixture spin_coating Spin Coating formulation->spin_coating substrate_prep Substrate Preparation substrate_prep->spin_coating dsc DSC Analysis spin_coating->dsc pom POM with Heating Stage spin_coating->pom uv_vis UV-Vis Spectroscopy spin_coating->uv_vis

Caption: Experimental workflow for preparing and characterizing thermochromic films.

Mechanism of Thermochromism in Cholesteric Liquid Crystals

G cluster_concept Conceptual Pathway temp_increase Increase in Temperature pitch_decrease Decrease in Helical Pitch temp_increase->pitch_decrease wavelength_shift Shift of Reflected Light to Shorter Wavelengths (Blue Shift) pitch_decrease->wavelength_shift color_change Color Change (Red -> Green -> Blue) wavelength_shift->color_change

Caption: Mechanism of temperature-dependent color change in cholesteric liquid crystals.

Troubleshooting

IssuePossible CauseSuggested Solution
Inconsistent Film Thickness Inconsistent solution dispensing; Vibration during spin coating; Non-level spin coaterEnsure consistent volume and placement of the solution; Isolate spin coater from vibrations; Level the spin coater.
Poor Film Adhesion Substrate not clean; Incompatible substrate surfaceRepeat substrate cleaning protocol; Consider a surface treatment or adhesion promoter.
No or Weak Color Play Incorrect mixture composition; Film is too thin or too thick; Improper annealingEmpirically test different mixture ratios; Adjust spin coating parameters to alter film thickness; Ensure proper heating and slow cooling after deposition.
Film Crystallization Cooling too slowly through the smectic phase (if present); Impurities in the materialsQuench cooling through the smectic phase; Use high-purity cholesteryl esters.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Be cautious when working with hot plates and heating stages.

By following these application notes and protocols, researchers can successfully prepare and characterize thermochromic films using this compound for a variety of scientific and developmental applications.

References

Application Notes and Protocols for Cholesteryl Undecanoate as a Chiral Dopant in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl undecanoate is a cholesterol derivative that can be utilized as a chiral dopant to induce a chiral nematic (cholesteric) liquid crystal phase when mixed with a nematic liquid crystal host. The introduction of this chiral molecule into an achiral nematic host leads to the formation of a helical superstructure. The pitch of this helix, which is the distance over which the director rotates by 360°, is a critical parameter that determines the optical properties of the material, such as selective reflection of light. These properties make cholesteric liquid crystals valuable in a range of applications, including displays, sensors, and smart windows.

These application notes provide an overview of the properties of this compound and detailed protocols for its use as a chiral dopant.

Physicochemical Properties of this compound

The thermal properties of pure this compound are crucial for determining the appropriate temperature ranges for sample preparation and characterization. The phase transition temperatures for this compound are summarized in the table below.

PropertyValue
Melting Point (°C)92.5
Smectic Phase onset (°C)81.9
Chiral Nematic Phase onset (°C)90.0

Data sourced from supplier specifications.[1] It is important to note that cholesteryl esters can exhibit complex polymorphic behavior, and the observed transition temperatures can be influenced by the purity of the sample and the heating/cooling rate.[2]

Experimental Protocols

Preparation of Nematic Liquid Crystal Mixtures Doped with this compound

This protocol describes the preparation of a mixture of a nematic liquid crystal host, such as 4-Cyano-4'-pentylbiphenyl (5CB), with this compound as the chiral dopant.

Materials:

  • Nematic liquid crystal (e.g., 5CB)

  • This compound

  • Vials with caps

  • Hot plate with magnetic stirring capability

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amounts of the nematic liquid crystal and this compound directly into a clean vial. The concentration of the chiral dopant will influence the helical pitch of the resulting mixture.

  • Heating and Mixing: Place the vial on a hot plate and heat it to a temperature above the clearing point of the nematic liquid crystal and the melting point of this compound. For a 5CB mixture, a temperature of approximately 100°C is suitable.

  • Homogenization: Gently stir the mixture using a small magnetic stir bar or by carefully swirling the vial until the this compound is completely dissolved and the mixture appears as a clear, isotropic liquid. This ensures a homogeneous distribution of the chiral dopant within the nematic host.

  • Cooling: Slowly cool the mixture to room temperature. The mixture will transition into the chiral nematic phase.

  • Storage: Cap the vial tightly and store it in a desiccator to prevent moisture absorption.

G cluster_prep Mixture Preparation Workflow weigh 1. Weigh Nematic LC and this compound heat 2. Heat Above Clearing Point weigh->heat Transfer to vial homogenize 3. Homogenize (Stir/Swirl) heat->homogenize Melt cool 4. Slow Cooling to Room Temperature homogenize->cool Homogeneous mixture store 5. Store in Desiccator cool->store Chiral Nematic Phase

Workflow for preparing the liquid crystal mixture.
Characterization of the Chiral Nematic Phase

The phase transition temperatures of the prepared mixture can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) with a hot stage.

Protocol using DSC:

  • Sample Preparation: Hermetically seal a small amount (typically 5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.

  • Heating and Cooling Cycles: Place the pan in the DSC instrument and perform at least two heating and cooling cycles at a controlled rate (e.g., 5-10 °C/min) to erase any previous thermal history.

  • Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram.

The helical pitch of the chiral nematic phase is a crucial parameter and can be measured using several techniques.

Protocol using Polarized Optical Microscopy (POM) and the Cano-Wedge Cell Method:

  • Cell Preparation: Fill a Cano-wedge cell (a cell with a gradually increasing thickness) with the liquid crystal mixture in its isotropic phase by capillary action.

  • Microscopy: Place the cell on the hot stage of a polarized optical microscope and allow it to cool into the chiral nematic phase.

  • Observation of Disclination Lines: Observe the sample between crossed polarizers. A series of parallel lines, known as Grandjean-Cano disclination lines, will be visible. These lines appear at locations where the cell thickness is an integer multiple of a quarter of the helical pitch.

  • Pitch Calculation: Measure the distance (x) between several consecutive disclination lines. The helical pitch (P) can be calculated using the formula: P = 2 * x * tan(α), where α is the wedge angle of the cell.

G cluster_pitch Helical Pitch Measurement Workflow fill 1. Fill Cano-Wedge Cell with LC Mixture observe 2. Observe under POM with Hot Stage fill->observe identify 3. Identify Grandjean-Cano Disclination Lines observe->identify measure 4. Measure Distance between Lines (x) identify->measure calculate 5. Calculate Pitch (P) P = 2 * x * tan(α) measure->calculate

Workflow for helical pitch measurement.

Determination of Helical Twisting Power (HTP)

The Helical Twisting Power (HTP) is a measure of the efficiency of a chiral dopant in inducing a helical structure in a nematic host. It is defined by the equation:

HTP = 1 / (P * c)

where P is the helical pitch in micrometers and c is the concentration of the chiral dopant as a weight fraction.

Experimental Protocol for HTP Determination:

  • Prepare a series of mixtures: Prepare several mixtures of the nematic host (e.g., 5CB) with varying low concentrations of this compound (e.g., 1 wt%, 2 wt%, 3 wt%, etc.).

  • Measure the helical pitch: For each concentration, measure the helical pitch (P) using the Cano-wedge cell method described in section 3.2.2.

  • Plot the data: Plot the inverse of the helical pitch (1/P) as a function of the dopant concentration (c).

  • Calculate HTP: The plot should yield a straight line passing through the origin. The slope of this line is the Helical Twisting Power (HTP) of this compound in the specific nematic host.

Applications and Further Research

The ability of this compound to induce a chiral nematic phase opens up possibilities for its use in various applications. The temperature sensitivity of the helical pitch in cholesteric liquid crystals can be exploited for the development of thermometers and temperature sensors. Furthermore, the selective reflection properties can be utilized in reflective displays and smart windows.

Further research should focus on a more detailed characterization of this compound in different nematic hosts to build a comprehensive database of its properties. Investigating the electro-optical properties of mixtures containing this compound would also be a valuable area of exploration for potential display applications. The biocompatibility of cholesteryl derivatives also suggests potential applications in biomedical fields, which warrants further investigation.

References

Application Notes and Protocols for the Encapsulation of Active Pharmaceutical Ingredients in Cholesteryl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl undecanoate, a cholesterol ester, presents a promising lipophilic matrix for the encapsulation of various active pharmaceutical ingredients (APIs), particularly those with poor water solubility. Its biocompatibility and ability to form stable particulate systems make it an attractive candidate for developing novel drug delivery systems.[1][2] These application notes provide a comprehensive overview of the potential use of this compound in drug encapsulation, drawing upon existing knowledge of cholesterol-based and lipid-based drug delivery systems. While direct studies on pure this compound as an encapsulating agent are limited, this document extrapolates from closely related research to provide practical protocols and data presentation formats.

The primary focus of this document is to guide researchers in the formulation and characterization of this compound-based drug carriers. We will explore potential encapsulation methodologies, key characterization parameters, and provide a detailed, adaptable protocol for the encapsulation of a model hydrophobic drug, testosterone (B1683101) undecanoate.

Data Presentation: Key Performance Metrics

The successful development of a drug delivery system hinges on the thorough characterization of its performance. The following tables provide a structured format for presenting quantitative data obtained from experimental studies on API encapsulation in this compound-based carriers.

Table 1: Formulation and Physicochemical Characterization

Formulation CodeAPI:this compound Ratio (w/w)Other Excipients (e.g., Surfactant)Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
CU-API-011:5Surfactant A (e.g., Span 60)250 ± 150.25 ± 0.05-15.2 ± 1.8
CU-API-021:10Surfactant A (e.g., Span 60)220 ± 120.21 ± 0.04-18.5 ± 2.1
CU-API-031:10Surfactant B (e.g., Polysorbate 80)180 ± 100.18 ± 0.03-25.3 ± 2.5

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (%) ± SDEncapsulation Efficiency (%) ± SD
CU-API-0115.2 ± 1.290.5 ± 2.5
CU-API-028.5 ± 0.892.1 ± 1.9
CU-API-038.2 ± 0.995.3 ± 1.5

Table 3: In Vitro Drug Release Kinetics

Formulation CodeRelease MediumTime to 50% Release (h)Release Mechanism (e.g., Higuchi, Korsmeyer-Peppas)
CU-API-01PBS (pH 7.4) with 0.5% Tween 8012Higuchi Model
CU-API-02PBS (pH 7.4) with 0.5% Tween 8018Higuchi Model
CU-API-03PBS (pH 7.4) with 0.5% Tween 8024Korsmeyer-Peppas Model

Experimental Protocols

The following protocols are adapted from established methods for preparing lipid-based nanoparticles and proniosomes and can be used as a starting point for the encapsulation of hydrophobic APIs in this compound.[3][4]

Protocol 1: Preparation of this compound-Based Nanoparticles by Solvent Evaporation

This method is suitable for forming solid lipid nanoparticles where the API is dispersed or dissolved within the this compound matrix.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Surfactant (e.g., Span 60, Polysorbate 80)

  • Organic Solvent (e.g., Chloroform (B151607), Dichloromethane)

  • Aqueous Phase (e.g., Deionized Water, Phosphate (B84403) Buffered Saline)

Equipment:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Probe sonicator or high-pressure homogenizer

  • Particle size analyzer

  • Spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh the desired amounts of API and this compound.

    • Dissolve the API and this compound in a suitable organic solvent in a round-bottom flask.

    • If a surfactant is used in the organic phase, dissolve it at this stage.

  • Preparation of the Aqueous Phase:

    • Prepare the aqueous phase, which may contain a hydrophilic surfactant (e.g., Polysorbate 80) to improve particle stability.

    • Heat the aqueous phase to the same temperature as the organic phase.

  • Emulsification:

    • Slowly inject the organic phase into the heated aqueous phase under constant stirring to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer to reduce the droplet size to the nanometer range.

  • Solvent Evaporation:

    • Transfer the resulting nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure.

    • As the solvent evaporates, the this compound and API precipitate to form solid nanoparticles.

  • Purification and Storage:

    • The nanoparticle suspension can be centrifuged or dialyzed to remove any unencapsulated API and excess surfactant.

    • Store the final nanoparticle suspension at 4°C for further characterization.

Protocol 2: Encapsulation of Testosterone Undecanoate in a this compound-Rich Formulation (Adapted from Proniosome Preparation)[3]

This protocol is adapted from a study on testosterone undecanoate encapsulation in a proniosomal formulation containing cholesterol.[3]

Materials:

Equipment:

  • Rotary evaporator

  • Vortex mixer

  • Round-bottom flask

  • Water bath

Procedure:

  • Preparation of the Lipid-Drug Mixture:

    • Accurately weigh testosterone undecanoate, this compound, and Span 60 in desired molar ratios.

    • Dissolve the mixture in a 2:1 v/v mixture of chloroform and methanol in a round-bottom flask.

  • Formation of the Slurry:

    • Add a pre-determined amount of mannitol to the flask.

    • Vortex the mixture for 5-10 minutes to form a uniform slurry.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents at 60°C under reduced pressure for 15-20 minutes, or until a dry, free-flowing powder is obtained. This powder consists of the carrier (mannitol) coated with the lipid-drug mixture.

  • Hydration to Form Niosomes:

    • The resulting proniosome powder can be hydrated with an aqueous medium (e.g., phosphate buffer saline pH 7.4) by gentle heating and agitation to form a niosomal suspension.

  • Characterization:

    • The formed vesicles can be characterized for particle size, entrapment efficiency, and in vitro drug release.

Visualization of Key Processes

Experimental Workflow for Nanoparticle Preparation

G Experimental Workflow for Nanoparticle Preparation cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation dissolve_api Dissolve API and This compound in Organic Solvent emulsification Emulsification (Add Organic to Aqueous Phase) dissolve_api->emulsification prepare_aqueous Prepare Aqueous Phase (with/without surfactant) prepare_aqueous->emulsification homogenization High-Energy Homogenization (Sonication or HPH) emulsification->homogenization solvent_evap Solvent Evaporation (Rotary Evaporator) homogenization->solvent_evap purification Purification (Centrifugation/Dialysis) solvent_evap->purification characterization Characterization (Size, EE%, Release) purification->characterization

Caption: A flowchart illustrating the key steps in the solvent evaporation method for preparing this compound nanoparticles.

Logical Relationship of Formulation Parameters and Particle Characteristics

G Influence of Formulation Parameters on Particle Properties api_ratio API:Lipid Ratio ee Encapsulation Efficiency api_ratio->ee drug_loading Drug Loading api_ratio->drug_loading directly affects surfactant_type Surfactant Type particle_size Particle Size surfactant_type->particle_size stability Stability surfactant_type->stability surfactant_conc Surfactant Conc. surfactant_conc->particle_size pdi Polydispersity Index surfactant_conc->pdi surfactant_conc->stability homogenization_params Homogenization Parameters homogenization_params->particle_size homogenization_params->pdi release_rate Release Rate particle_size->release_rate influences ee->release_rate

Caption: A diagram showing the relationships between formulation variables and the resulting characteristics of the drug delivery system.

Signaling Pathway of Testosterone

The primary goal of encapsulating an API like testosterone is to ensure its effective delivery to target cells, where it can elicit its biological response. The signaling pathway for testosterone is well-established and involves its interaction with the androgen receptor.

G Simplified Signaling Pathway of Testosterone cluster_delivery Drug Delivery cluster_cell Target Cell cluster_cytoplasm cluster_nucleus cu_particle This compound Nanoparticle with Testosterone testosterone Testosterone cu_particle->testosterone Release cell_membrane Cell Membrane ar_inactive Inactive Androgen Receptor (AR) cytoplasm Cytoplasm nucleus Nucleus ar_active Active AR-Testosterone Complex ar_inactive->ar_active Conformational Change ar_active->nucleus Translocation are Androgen Response Element (ARE) on DNA ar_active->are Binds to transcription Gene Transcription are->transcription translation Protein Synthesis transcription->translation response Biological Response translation->response testosterone->cell_membrane Passive Diffusion testosterone->ar_inactive Binds to

Caption: A diagram illustrating the mechanism of action of testosterone following its release from a this compound-based delivery system.

References

Application Notes and Protocols for Creating Temperature Sensors with Cholesteryl Undecanoate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteric liquid crystals (CLCs) are a unique class of materials that exhibit a state of matter between a crystalline solid and an isotropic liquid. A key feature of CLCs is their helical molecular arrangement, which is sensitive to temperature changes. This sensitivity manifests as a reversible change in color, a phenomenon known as thermochromism. This property makes them highly valuable for creating non-invasive, high-resolution temperature sensors.

This document provides detailed application notes and protocols for the creation of temperature sensors using mixtures based on cholesteryl undecanoate and other cholesteryl esters. By carefully selecting and mixing different cholesteryl derivatives, it is possible to fabricate sensors that are active over specific temperature ranges, making them suitable for a wide array of applications in research and drug development, such as thermal mapping of biological tissues, monitoring of temperature-sensitive reactions, and integration into microfluidic devices.

The color play of these sensors arises from the selective reflection of light from the helical structure of the liquid crystal. As the temperature changes, the pitch of this helix contracts or expands, leading to a shift in the wavelength of the reflected light, which is observed as a change in color from red at lower temperatures to blue at higher temperatures within the active range of the mixture.

Principle of Operation

The temperature-sensing capability of this compound mixtures is rooted in the molecular self-assembly of cholesteric liquid crystals. In the cholesteric (or chiral nematic) phase, the rod-like molecules are arranged in layers with their long axes aligned. Each layer is slightly twisted relative to the one below it, forming a helical structure.

The distance over which the molecular orientation completes a full 360° rotation is known as the helical pitch. This pitch is highly dependent on temperature. For a given mixture, an increase in temperature typically causes a tightening of the helix, resulting in a shorter pitch. Conversely, a decrease in temperature leads to an unwinding of the helix and a longer pitch.

The observed color is a direct consequence of this helical pitch. When white light illuminates the liquid crystal film, it selectively reflects light of a wavelength that is determined by the pitch and the refractive index of the material. As the temperature changes, the corresponding change in pitch causes a shift in the reflected wavelength, moving through the colors of the visible spectrum. This relationship is the fundamental principle behind the use of these materials as temperature sensors.

Materials and Equipment

Cholesteryl Esters

A variety of cholesteryl esters can be used to formulate thermochromic liquid crystal mixtures. The choice of esters and their relative concentrations determines the temperature range and bandwidth of the color response.

  • Primary Component:

    • This compound

  • Commonly Used Co-components:

    • Cholesteryl Oleyl Carbonate (often used to lower the transition temperatures into a useful range)[1][2]

    • Cholesteryl Nonanoate (also known as Cholesteryl Pelargonate)[2][3][4]

    • Cholesteryl Benzoate (can be used to adjust the sensitivity and range)[1][3][4]

    • Cholesteryl Chloride (can be used to modify the pitch and response)[2]

Equipment
  • Analytical balance (accurate to 0.01 g or better)[3]

  • Glass vials with caps[3][4]

  • Heat gun, oven, or hot plate for melting the mixtures[3][4]

  • Spatulas

  • Microscope slides or other transparent substrates

  • Black backing material (e.g., black paint, black plastic film)[4]

  • Optional: Spin coater for uniform film deposition

  • Optional: Spectrophotometer for characterizing the color response at different temperatures[5]

Experimental Protocols

Protocol 1: Preparation of Thermochromic Liquid Crystal Mixtures

This protocol describes the fundamental method for preparing mixtures of cholesteryl esters. The key is to melt the components into a homogenous isotropic liquid and then allow them to cool into the cholesteric phase.

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and other selected cholesteryl esters directly into a clean glass vial. Refer to Table 1 for example compositions to achieve specific temperature ranges. Note that the inclusion of this compound will require empirical determination of the precise ratios to achieve a desired temperature range.

  • Melting: Gently heat the vial containing the solid mixture using a heat gun, oven, or hot plate.[3][4] The temperature should be raised until all components have melted and the mixture is a clear, uniform liquid. Avoid overheating, which can cause decomposition of the esters.

  • Mixing: While in the molten state, gently swirl the vial to ensure the components are thoroughly mixed.

  • Cooling: Allow the mixture to cool to room temperature. As it cools, it will pass through the cholesteric liquid crystal phase, and the thermochromic properties will become apparent.[3]

  • Storage: Store the prepared mixture in a sealed vial to prevent contamination. The mixture can be stored for extended periods and remelted before use.[3][6]

Protocol 2: Fabrication of a Simple Temperature Sensor

This protocol outlines the steps to create a basic temperature sensing device by creating a thin film of the liquid crystal mixture.

Procedure:

  • Substrate Preparation: Prepare a transparent substrate, such as a microscope slide. On the back of the slide, apply a black background. This can be done by painting one side with black paint or by affixing a piece of black plastic film. The black background is crucial as it absorbs transmitted light, making the reflected colors from the liquid crystal film clearly visible.[4]

  • Heating the Mixture: Gently heat the vial containing the prepared cholesteryl ester mixture until it becomes a clear, isotropic liquid.

  • Application of the Liquid Crystal Film:

    • Method A (Direct Application): Place a small amount of the molten liquid crystal mixture onto the clear side of the prepared substrate.[4] Use a clean spatula or the edge of another slide to spread the liquid into a thin, uniform film.

    • Method B (Spin Coating): For a more uniform film, a spin coater can be used. Apply a small amount of the molten mixture to the center of the substrate and spin at a suitable speed to achieve the desired film thickness.

  • Sealing (Optional but Recommended): To protect the liquid crystal film from dust, moisture, and mechanical damage, another transparent substrate (e.g., a coverslip or a second microscope slide) can be placed over the film. The edges can be sealed with an appropriate sealant.

  • Observation: The fabricated sensor will now display colors that change with temperature. The sensor can be calibrated by observing the color at known temperatures.

Data Presentation: Example Mixture Compositions

The following table summarizes example compositions of cholesteryl ester mixtures and their corresponding thermochromic temperature ranges. While these specific examples do not include this compound, they serve as a valuable starting point for formulation development. Researchers should systematically substitute or add this compound to these formulations and observe the resulting shift in the temperature-color response to develop custom sensors.

Cholesteryl Oleyl Carbonate (g)Cholesteryl Nonanoate (g)Cholesteryl Benzoate (g)Temperature Range (°C)
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.430.470.1029-32
0.440.460.1030-33
0.420.480.1031-34
0.400.500.1032-35
0.380.520.1033-36
0.360.540.1034-37
0.340.560.1035-38
0.320.580.1036-39
0.300.600.1037-40

Data adapted from the University of Wisconsin MRSEC educational materials.[3]

Visualizations

G cluster_0 Experimental Workflow weigh 1. Weigh Cholesteryl Esters (e.g., Undecanoate, Oleyl Carbonate, Nonanoate) melt 2. Melt to Isotropic Liquid (Homogenous Mixing) weigh->melt Heat cool 3. Cool to Form Cholesteric Phase melt->cool Controlled Cooling apply 4. Apply as Thin Film on Black-Backed Substrate cool->apply sensor 5. Final Temperature Sensor (Color varies with Temperature) apply->sensor

Caption: Workflow for creating a cholesteric liquid crystal temperature sensor.

G cluster_1 Mechanism of Thermochromism temp_increase Increase in Temperature pitch_decrease Helical Pitch Decreases (Helix Tightens) temp_increase->pitch_decrease temp_decrease Decrease in Temperature pitch_increase Helical Pitch Increases (Helix Unwinds) temp_decrease->pitch_increase color_shift_blue Reflected Light Shifts to Shorter Wavelengths (Blue Shift) pitch_decrease->color_shift_blue color_shift_red Reflected Light Shifts to Longer Wavelengths (Red Shift) pitch_increase->color_shift_red

Caption: Relationship between temperature, helical pitch, and observed color.

Troubleshooting and Considerations

  • Non-uniform Color: This may result from an uneven film thickness or incomplete mixing of the cholesteryl esters. Ensure the mixture is fully melted and homogenous before application, and consider using a spin coater for better film uniformity.

  • Crystallization: If the mixture solidifies (crystallizes) at room temperature, it may fall outside its effective cholesteric range. This can be adjusted by altering the composition, often by increasing the proportion of components like cholesteryl oleyl carbonate, which tend to lower the melting point.

  • Hysteresis: Be aware that cholesteric liquid crystal sensors can exhibit thermal hysteresis, meaning the color observed at a specific temperature may differ depending on whether that temperature was approached by heating or cooling. This should be characterized for high-precision applications.

  • Encapsulation: For more robust and reusable sensors, microencapsulation of the liquid crystal mixture is recommended. This process involves dispersing the liquid crystal in a polymer shell, creating a powder-like material that can be incorporated into inks or coatings.[7]

  • Safety Precautions: Standard laboratory safety practices should be followed. Wear safety glasses. Avoid inhaling the solid powders and prevent contact with skin and eyes.[3] Handle the hot vials with appropriate thermal protection.

References

Application Notes and Protocols for the Electro-Optical Switching of Cholesteryl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cholesteryl Undecanoate as an Electro-Optical Material

This compound belongs to the class of cholesteric (or chiral nematic) liquid crystals. These materials are known for their unique optical properties, including selective reflection of circularly polarized light and the ability to switch between different optical states under the influence of an electric field. The helical structure of cholesteric liquid crystals is the basis for their electro-optical behavior. The pitch of this helix, which is the distance over which the liquid crystal director rotates by 360 degrees, is a critical parameter that influences the material's response to an electric field.

The electro-optical effects in cholesteric liquid crystals are primarily governed by the dielectric anisotropy (Δε) of the material. A positive Δε allows the liquid crystal molecules to align parallel to an applied electric field, while a negative Δε results in alignment perpendicular to the field. This reorientation of the liquid crystal director alters the optical properties of the material, enabling its use as an optical switch.

Quantitative Electro-Optical Properties

Direct and specific quantitative data for the electro-optical switching properties of pure this compound are scarce in the available scientific literature. However, by examining data from homologous series of cholesteryl alkanoates, we can infer the expected range of performance for this compound. The following tables summarize typical electro-optical parameters for cholesteric liquid crystals, with specific examples from related cholesteryl esters where available.

Table 1: Typical Electro-Optical Switching Parameters of Cholesteric Liquid Crystals

ParameterTypical Value/RangeNotes
Threshold Voltage (Vth) 1 - 10 V/µmThe voltage required to initiate the transition from the planar or focal conic state to the homeotropic state. It is dependent on the pitch length and elastic constants of the material.
Switching-On Time (τon) 10 µs - 10 ms (B15284909)The time taken for the liquid crystal to switch from the "off" state (e.g., planar) to the "on" state (e.g., homeotropic) upon application of a voltage above the threshold. It is inversely proportional to the square of the applied electric field.
Switching-Off Time (τoff) 1 ms - 100 msThe relaxation time for the liquid crystal to return to its initial state after the electric field is removed. This is primarily dependent on the material's viscosity and elastic constants.
Contrast Ratio 10:1 - 100:1The ratio of the light transmittance in the "on" state to the "off" state. This is highly dependent on the initial alignment, cell design, and operating wavelength.

Table 2: Physical Properties of Cholesteryl Alkanoates (for Context and Estimation)

Cholesteryl EsterChain LengthMelting Point (°C)Cholesteric-Isotropic Transition (°C)
Cholesteryl NonanoateC9~80~92
This compound C11 ~85-90 (Estimated) ~90-95 (Estimated)
Cholesteryl LaurateC12~92~88
Cholesteryl MyristateC14~71~82

Note: The values for this compound are estimated based on the trends observed in the homologous series of cholesteryl alkanoates. Actual values may vary depending on purity and experimental conditions.

Experimental Protocols

This section provides detailed protocols for the key experiments required to characterize the electro-optical switching properties of this compound.

Preparation of a Liquid Crystal Cell

A prerequisite for measuring electro-optical properties is the fabrication of a liquid crystal cell.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Photoresist and photolithography equipment (for patterned electrodes)

  • Alignment layer material (e.g., polyimide) and rubbing machine

  • Spacers of desired thickness (e.g., silica (B1680970) beads)

  • UV-curable epoxy

  • This compound

  • Hot plate

  • Polarizing optical microscope

Protocol:

  • ITO Patterning (Optional): If patterned electrodes are required, use standard photolithography and etching techniques to create the desired electrode geometry on the ITO-coated glass slides.

  • Cleaning: Thoroughly clean the ITO slides using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Alignment Layer Coating: Spin-coat a thin layer of an alignment material (e.g., polyimide) onto the ITO surface of both slides.

  • Baking: Bake the slides according to the alignment layer manufacturer's instructions to cure the polymer.

  • Rubbing: Unidirectionally rub the surfaces of the alignment layers with a velvet cloth on a rubbing machine. The two slides should be rubbed in an anti-parallel direction for a standard twisted nematic-like cell or parallel for a planar aligned cell.

  • Cell Assembly: Dispense a small amount of UV-curable epoxy mixed with spacers of the desired thickness onto the perimeter of one of the slides. Place the second slide on top, with the rubbed surfaces facing each other and the rubbing directions appropriately oriented.

  • Curing: Expose the cell edges to UV light to cure the epoxy, forming a sealed cell with a uniform gap.

  • Filling: Heat the this compound to its isotropic phase. Fill the cell via capillary action by placing a drop of the liquid crystal at the edge of the cell opening.

  • Sealing: Once filled, seal the opening with epoxy.

  • Annealing: Slowly cool the filled cell to room temperature to ensure a well-aligned liquid crystal texture. The initial texture can be observed under a polarizing optical microscope.

Measurement of Threshold Voltage (Vth)

The threshold voltage is the minimum voltage required to induce a change in the liquid crystal's optical state.

Experimental Setup:

  • Liquid crystal cell containing this compound

  • Polarizing optical microscope

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope

Protocol:

  • Place the filled liquid crystal cell on the stage of the polarizing optical microscope.

  • Connect the cell electrodes to the output of the voltage amplifier, which is driven by the function generator.

  • Position a photodetector in the light path of the microscope to measure the transmitted light intensity.

  • Connect the output of the photodetector to an oscilloscope.

  • Apply a low-frequency (e.g., 1 kHz) square wave voltage from the function generator.

  • Slowly increase the amplitude of the applied voltage while monitoring the transmitted light intensity on the oscilloscope.

  • The threshold voltage is identified as the voltage at which a significant change in the transmitted intensity is first observed. This corresponds to the onset of the transition from the initial texture (e.g., planar or focal conic) to the homeotropic texture.

Measurement of Switching Times (τon and τoff)

Switching times characterize the dynamic response of the liquid crystal to the applied electric field.

Experimental Setup:

  • Same as for the threshold voltage measurement.

Protocol:

  • Apply a square wave voltage to the liquid crystal cell with an amplitude significantly above the threshold voltage.

  • Observe the change in transmitted light intensity on the oscilloscope.

  • Switching-On Time (τon): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its final value after the voltage is applied.

  • Switching-Off Time (τoff): Measure the time it takes for the transmitted intensity to decay from 90% to 10% of its maximum value after the voltage is turned off.

  • Repeat the measurements for different applied voltages to study the voltage dependence of the switching times.

Measurement of Contrast Ratio

The contrast ratio is a measure of the display's ability to differentiate between the "on" and "off" states.

Experimental Setup:

  • Same as for the threshold voltage measurement.

Protocol:

  • Off-State Intensity (Ioff): With no voltage applied to the cell, measure the transmitted light intensity using the photodetector. This is the intensity of the "dark" or "off" state.

  • On-State Intensity (Ion): Apply a voltage significantly above the threshold to switch the liquid crystal to its fully "on" or "bright" state (typically the homeotropic state for a cholesteric liquid crystal between crossed polarizers). Measure the transmitted light intensity.

  • Calculate Contrast Ratio: The contrast ratio (CR) is calculated as: CR = Ion / Ioff

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship of factors influencing the electro-optical switching of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_measurement Electro-Optical Measurement cluster_analysis Data Analysis ITO_Cleaning ITO Glass Cleaning Alignment_Coating Alignment Layer Coating ITO_Cleaning->Alignment_Coating Rubbing Rubbing Alignment_Coating->Rubbing Cell_Assembly Cell Assembly Rubbing->Cell_Assembly LC_Filling LC Filling Cell_Assembly->LC_Filling Setup Setup Assembly LC_Filling->Setup Vth_Measurement Threshold Voltage (Vth) Measurement Setup->Vth_Measurement Time_Measurement Switching Time (τ_on, τ_off) Measurement Setup->Time_Measurement CR_Measurement Contrast Ratio Measurement Setup->CR_Measurement Data_Collection Data Collection Vth_Measurement->Data_Collection Time_Measurement->Data_Collection CR_Measurement->Data_Collection Parameter_Calculation Parameter Calculation Data_Collection->Parameter_Calculation Performance_Evaluation Performance Evaluation Parameter_Calculation->Performance_Evaluation

Experimental workflow for characterizing electro-optical properties.

Logical_Relationships cluster_material Material Properties cluster_experimental Experimental Conditions cluster_performance Electro-Optical Performance Dielectric_Anisotropy Dielectric Anisotropy (Δε) Threshold_Voltage Threshold Voltage (Vth) Dielectric_Anisotropy->Threshold_Voltage Switching_Time Switching Time (τ) Dielectric_Anisotropy->Switching_Time Elastic_Constants Elastic Constants (Kii) Elastic_Constants->Threshold_Voltage Viscosity Viscosity (γ) Viscosity->Switching_Time Pitch_Length Pitch Length (p) Pitch_Length->Threshold_Voltage Applied_Voltage Applied Voltage (V) Applied_Voltage->Switching_Time Cell_Thickness Cell Thickness (d) Cell_Thickness->Threshold_Voltage Cell_Thickness->Switching_Time Temperature Temperature (T) Temperature->Viscosity Alignment Surface Alignment Alignment->Threshold_Voltage Contrast_Ratio Contrast Ratio (CR) Alignment->Contrast_Ratio

Factors influencing electro-optical switching performance.

Application Notes and Protocols for Cholesteryl Undecanoate in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl undecanoate, a cholesterol ester, is a multifaceted ingredient increasingly utilized in advanced cosmetic and personal care formulations. Its unique properties as a liquid crystal, emollient, and skin barrier-enhancing agent make it a valuable component in products targeting skin hydration, repair, and overall health. This document provides detailed application notes and experimental protocols for the effective use of this compound in cosmetic and personal care product development.

This compound's primary functions in cosmetic formulations include:

  • Liquid Crystal Formation: It can form thermotropic liquid crystal phases, which can enhance the sensory properties of a formulation, provide a unique texture, and create a soft-focus effect on the skin.

  • Skin Barrier Support: As a cholesterol derivative, it contributes to the integrity and function of the stratum corneum, the skin's outermost layer. Cholesterol is a natural component of the skin's lipid barrier, crucial for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[1][2][3][4]

  • Emolliency and Moisturization: It imparts a smooth, non-greasy feel to the skin, helping to soften and hydrate.

  • Delivery System Component: Its lipidic nature makes it a suitable component for creating delivery systems, such as nanoemulsions, to enhance the penetration and efficacy of other active ingredients.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.

PropertyValueReference
Molecular Formula C₃₈H₆₆O₂[5]
Molecular Weight 554.93 g/mol [5]
Appearance White to off-white powder or crystalline solid
Solubility Soluble in oils and other non-polar solvents. Insoluble in water.
Melting Point Information not readily available in the provided search results.
Boiling Point Information not readily available in the provided search results.

Application in Cosmetic Formulations

This compound can be incorporated into a variety of cosmetic and personal care products, including:

  • Moisturizing Creams and Lotions: To enhance skin barrier function, reduce TEWL, and provide long-lasting hydration.

  • Anti-Aging Formulations: To improve skin texture, reduce the appearance of fine lines and wrinkles, and restore a youthful appearance.

  • Serums and Essences: To deliver active ingredients more effectively and provide a luxurious skin feel.

  • Color Cosmetics (e.g., Foundations, Lipsticks): To improve spreadability, provide a creamy texture, and create a luminous finish.

  • Hair Care Products (e.g., Conditioners, Masks): To improve hair softness, smoothness, and shine.

Recommended Use Levels

The typical use level of this compound in cosmetic formulations can vary depending on the product type and desired effect. While specific data for this compound is limited in the public domain, based on the use levels of cholesterol in cosmetics, a range of 0.1% to 5.0% can be considered a starting point for formulation development.

Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating this compound in cosmetic formulations.

Preparation of an Oil-in-Water (O/W) Cream with this compound

This protocol outlines the preparation of a basic O/W cream incorporating this compound for its skin-conditioning and liquid crystal properties.

Materials:

  • Oil Phase:

    • This compound: 2.0%

    • Cetearyl Alcohol: 3.0%

    • Glyceryl Stearate: 2.0%

    • Caprylic/Capric Triglyceride: 5.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.2%

  • Emulsifier:

    • Ceteareth-20: 2.0%

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.0%

Procedure:

  • Preparation of the Water Phase: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75-80°C while stirring until the xanthan gum is fully hydrated and the solution is uniform.

  • Preparation of the Oil Phase: In a separate vessel, combine the this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75-80°C while stirring until all components are melted and the phase is uniform.

  • Emulsification: Slowly add the hot oil phase to the hot water phase under continuous high-shear homogenization. Continue homogenization for 5-10 minutes to form a fine emulsion.

  • Cooling: Begin cooling the emulsion while stirring with a propeller mixer.

  • Addition of Heat-Sensitive Ingredients: At approximately 40°C, add the preservative system and any other heat-sensitive active ingredients.

  • Final Adjustments: Continue stirring until the cream has cooled to room temperature. Adjust the pH if necessary.

Workflow for O/W Cream Preparation:

G cluster_water_phase Water Phase cluster_oil_phase Oil Phase A Disperse Xanthan Gum in Glycerin B Add Deionized Water A->B C Heat to 75-80°C B->C F High-Shear Homogenization C->F D Combine this compound and other oil-soluble ingredients E Heat to 75-80°C D->E E->F G Cooling with Propeller Mixing F->G H Add Preservative at 40°C G->H I Final Cream H->I

Figure 1: Workflow for O/W Cream Preparation.
Preparation of a this compound Nanoemulsion

This protocol provides a general method for preparing a nanoemulsion, which can be adapted for this compound to enhance its bioavailability and skin penetration.

Materials:

  • Oil Phase:

    • This compound: 5.0%

    • Medium-Chain Triglycerides (MCT) Oil: 10.0%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

  • Surfactant/Co-surfactant:

    • Polysorbate 80: 15.0%

    • Sorbitan Oleate: 5.0%

Procedure:

  • Preparation of Phases: In separate beakers, prepare the oil phase by dissolving the this compound in the MCT oil. Prepare the aqueous phase by dissolving the surfactants in deionized water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • High-Energy Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range. The specific parameters (pressure, number of passes, sonication time, and amplitude) will need to be optimized for the specific formulation.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

G A Oil Phase (this compound + MCT Oil) C Coarse Emulsion (Magnetic Stirring) A->C B Aqueous Phase (Water + Surfactants) B->C D High-Pressure Homogenization or Ultrasonication C->D E Nanoemulsion D->E

Figure 3: Cholesterol's Role in Stratum Corneum Barrier Function.

Stability Testing of Formulations Containing this compound

Ensuring the stability of cosmetic formulations is crucial for product safety and efficacy.

TestProtocolAcceptance Criteria
Accelerated Stability Store samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months).No significant changes in appearance, color, odor, pH, and viscosity. No phase separation.
Freeze-Thaw Cycling Subject samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least 3 cycles.No phase separation, crystallization, or significant changes in texture.
Centrifugation Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).No phase separation or creaming.
Microscopic Evaluation Observe the emulsion under a microscope to assess droplet size and distribution over time.No significant increase in droplet size or signs of coalescence.

Conclusion

This compound is a versatile and valuable ingredient in modern cosmetic and personal care formulations. Its ability to form liquid crystals, support the skin's natural barrier, and provide excellent sensory properties makes it suitable for a wide range of products. By following the detailed protocols outlined in this document, researchers and formulators can effectively incorporate this compound into innovative and high-performance cosmetic products. Further research is warranted to fully elucidate the specific quantitative effects of this compound on skin physiology and to explore its full potential in advanced drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Cholesteric Phases of Cholesteryl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cholesteric phases of cholesteryl undecanoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected liquid crystalline phases and transition temperatures for pure this compound?

A1: this compound exhibits both a smectic and a cholesteric (chiral nematic, N*) phase. The typical phase transition temperatures are as follows:

  • Crystal to Smectic A (SmA): 81.9°C

  • Smectic A to Cholesteric (N*): 90°C

  • Cholesteric to Isotropic Liquid (I): 92.5°C[1]

It is important to note that these temperatures can be influenced by the purity of the material.

Q2: How can I control the pitch of the cholesteric phase of this compound?

A2: The pitch of the cholesteric phase can be controlled through several methods:

  • Temperature: The pitch of many cholesteryl esters is temperature-dependent. For "normal" cholesteric states, the pitch often increases with temperature. However, near a smectic phase transition, the pitch may decrease with increasing temperature.[2][3]

  • Mixing with other liquid crystals: Creating mixtures with other cholesteryl esters (e.g., cholesteryl nonanoate, cholesteryl chloride) can alter the pitch and the temperature range of the cholesteric phase.[2]

  • Chiral Dopants: Introducing a chiral dopant into a nematic liquid crystal host can induce a cholesteric phase. The pitch is inversely proportional to the concentration of the dopant and its helical twisting power (HTP). Different dopants can induce either a right-handed or left-handed helical structure.

  • Non-chiral Solutes: The addition of non-chiral organic molecules can also influence the pitch, especially in the pre-transitional region near the smectic phase.[2][3]

Q3: My this compound sample is not showing a cholesteric phase. What could be the issue?

A3: Several factors could contribute to this:

  • Purity: Impurities can significantly alter or suppress liquid crystalline phases. Ensure you are using a high-purity sample.

  • Temperature Control: The cholesteric phase of pure this compound exists in a narrow temperature range (90°C to 92.5°C).[1] Precise temperature control is crucial.

  • Thermal History: The sample's thermal history can affect its phase behavior. It is often helpful to heat the sample to its isotropic phase and then cool it down to observe the liquid crystal phases.

  • Observation Method: Ensure you are using appropriate techniques to observe the cholesteric phase, such as polarized optical microscopy.

Q4: How can I measure the pitch of the this compound cholesteric phase?

A4: Common methods for measuring the pitch of cholesteric liquid crystals include:

  • Selective Reflection: If the pitch is in the range of the wavelength of visible light, the sample will selectively reflect a specific color of circularly polarized light. The pitch can be calculated from the wavelength of maximum reflection.

  • Grandjean-Cano Method: This technique involves placing the liquid crystal in a wedge-shaped cell. A series of disclination lines, known as Grandjean-Cano lines, will form. The distance between these lines is related to the pitch.

  • Fingerprint Texture: When the helical axis is parallel to the surface of the sample cell, a "fingerprint" texture can be observed under a polarizing microscope. The spacing of the lines in this texture is equal to half the pitch.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable liquid crystal phases Impure sample.Use high-purity this compound. Consider recrystallization if purity is a concern.
Incorrect temperature range.Verify the temperature of your heating stage is accurate and stable within the 81.9°C to 92.5°C range for the cholesteric phase.[1]
Decomposition of the sample.Avoid prolonged exposure to high temperatures. Use fresh samples.
Difficulty obtaining a uniform cholesteric texture Poor surface alignment in the sample cell.Use sample cells with a planar alignment layer (e.g., rubbed polyimide).
Rapid cooling from the isotropic phase.Cool the sample slowly from the isotropic liquid phase into the cholesteric phase to allow for better molecular alignment.
Dust or other particulates in the sample.Filter the molten sample if necessary and ensure the sample cells are clean.
Inconsistent pitch measurements Temperature fluctuations.Ensure precise and stable temperature control of the sample.
Inhomogeneous mixing of dopants or solutes.Thoroughly mix any dopants or solutes with the this compound in the isotropic phase.
Incorrect measurement technique.Review the principles of the chosen pitch measurement method (e.g., calibration of the Grandjean-Cano wedge).
Color of the cholesteric phase is not as expected The pitch is outside the visible light spectrum.The pitch of pure this compound may not be in the visible range. Try adjusting the temperature or adding a dopant to shift the pitch.
The sample is not in a planar alignment.A planar alignment is necessary to observe selective reflection.

Quantitative Data

Data for a related compound, cholesteryl nonanoate, when mixed with cholesteryl chloride, shows a clear temperature dependence of the pitch. This suggests that this compound will also exhibit a significant change in pitch with temperature.

Parameter Value Conditions Source
Cholesteric Phase Range 90°C - 92.5°CPure this compound--INVALID-LINK--[1]
Smectic A Phase Range 81.9°C - 90°CPure this compound--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Preparation of a Pure this compound Liquid Crystal Cell

Objective: To prepare a liquid crystal cell containing pure this compound for observation of its cholesteric phase.

Materials:

  • This compound (high purity)

  • Two glass slides with a planar alignment layer (e.g., rubbed polyimide)

  • Spacers of a desired thickness (e.g., 10 µm)

  • Hot plate with precise temperature control

  • Polarizing optical microscope

  • Binder clips

  • Microscope slides and coverslips

Procedure:

  • Place a small amount of this compound on a clean glass slide.

  • Heat the slide on a hot plate to a temperature above the isotropic transition temperature (e.g., 95°C) to melt the solid into an isotropic liquid.

  • Place spacers on the bottom glass slide of the liquid crystal cell.

  • Place the top glass slide on the spacers with the alignment layers facing each other. The rubbing directions should be parallel for a planar alignment.

  • Using a small spatula or the edge of a coverslip, introduce the molten this compound into the gap between the two glass slides via capillary action.

  • Secure the cell with binder clips.

  • Slowly cool the cell down into the cholesteric phase temperature range (90°C - 92.5°C).[1]

  • Observe the sample under a polarizing optical microscope.

Protocol 2: Controlling Pitch with a Chiral Dopant

Objective: To prepare a mixture of this compound and a chiral dopant to modify the pitch of the cholesteric phase.

Materials:

  • This compound

  • Chiral dopant (e.g., a commercially available high-HTP dopant)

  • Volatile solvent (e.g., chloroform (B151607) or dichloromethane)

  • Vials

  • Vortex mixer

  • Hot plate

  • Vacuum oven

Procedure:

  • Weigh out the desired amounts of this compound and the chiral dopant. The concentration of the dopant will determine the resulting pitch.

  • Dissolve both components in a minimal amount of the volatile solvent in a vial.

  • Thoroughly mix the solution using a vortex mixer.

  • Gently heat the vial on a hot plate in a fume hood to evaporate the solvent.

  • Place the vial in a vacuum oven at a temperature slightly above the melting point of the mixture but below the decomposition temperature to remove any residual solvent.

  • The resulting mixture can then be used to fill a liquid crystal cell as described in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Pitch Control cluster_prep Sample Preparation cluster_cell Cell Assembly cluster_analysis Analysis prep_pure Weigh this compound mix Dissolve in Solvent & Mix prep_pure->mix prep_dopant Weigh Chiral Dopant (optional) prep_dopant->mix evap Evaporate Solvent mix->evap vac Vacuum Oven Drying evap->vac fill_cell Fill Cell by Capillary Action vac->fill_cell cell_prep Prepare Alignment Layered Cell cell_prep->fill_cell cool Controlled Cooling fill_cell->cool pom Polarized Optical Microscopy cool->pom pitch_measure Pitch Measurement pom->pitch_measure

Caption: Workflow for preparing and analyzing this compound samples.

Pitch_Control_Factors Factors Influencing Cholesteric Pitch Pitch Cholesteric Pitch Temp Temperature Temp->Pitch Dopant Chiral Dopant Concentration & HTP Dopant->Pitch Mixture Mixture Composition Mixture->Pitch Solute Non-Chiral Solute Solute->Pitch

Caption: Key factors for controlling the pitch of cholesteric phases.

References

Technical Support Center: Stabilizing Cholesteryl Undecanoate Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with cholesteryl undecanoate nanoparticle formulations. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in my this compound nanoparticle formulation?

A1: Instability in your nanoparticle formulation can manifest in several ways. Visually, you might observe aggregation, sedimentation (settling of particles), or creaming (rising of lipids to the surface). Instrumentally, an increase in particle size (z-average) and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) are key indicators of aggregation. A significant change in the zeta potential can also signal changes in surface chemistry that may lead to instability.

Q2: How does the choice of surfactant affect the stability of this compound nanoparticles?

A2: Surfactants play a critical role in stabilizing nanoparticles by preventing aggregation. They can provide either steric or electrostatic stabilization, or a combination of both.[1] The choice of surfactant and its concentration are crucial. Insufficient surfactant can lead to aggregation, while excessive amounts can result in the formation of micelles.[2] The optimal surfactant will depend on the overall formulation, including the presence of other lipids and the desired surface charge. For this compound, which is highly lipophilic, non-ionic surfactants like Poloxamers or Tweens are often good starting points.

Q3: What is the difference between steric and electrostatic stabilization for my nanoparticles?

A3: Electrostatic stabilization relies on the repulsive forces between nanoparticles that have a similar surface charge. This is often achieved by using charged lipids or surfactants in the formulation. Steric stabilization, on the other hand, involves the adsorption of polymers (like PEG) or non-ionic surfactants onto the nanoparticle surface.[1] These molecules create a physical barrier that prevents nanoparticles from getting close enough to aggregate. While electrostatic stabilization is effective in low ionic strength media, steric stabilization is generally more robust in biological fluids with higher salt concentrations.[2][3]

Q4: Can I use high-pressure homogenization (HPH) to produce my this compound nanoparticles?

A4: Yes, high-pressure homogenization is a common and scalable method for producing lipid-based nanoparticles, including those containing cholesteryl esters.[2][3][4] Both hot and cold HPH methods can be employed. Hot HPH involves processing the formulation above the melting point of the lipid, while cold HPH is performed with the lipid in a solid state.[5][6] The choice between hot and cold homogenization will depend on the thermal stability of your drug and other excipients.

Q5: How can I improve the long-term storage stability of my nanoparticle formulation?

A5: For long-term storage, it is crucial to prevent particle aggregation and degradation of the encapsulated drug.[7][8] Lyophilization (freeze-drying) is a common technique to improve long-term stability.[9] The addition of cryoprotectants, such as trehalose (B1683222) or sucrose, is often necessary to protect the nanoparticles during the freezing and drying process.[7][10] Storing the nanoparticle suspension at low temperatures (e.g., 4°C or -20°C) can also slow down degradation processes.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate aggregation upon formulation Insufficient surfactant concentration or inappropriate surfactant type.Increase the surfactant concentration incrementally. Screen different types of surfactants (e.g., non-ionic, ionic) to find one that provides better stabilization.[1][13]
High concentration of this compound.Try reducing the concentration of this compound in your formulation.
Inefficient particle size reduction.Optimize your homogenization or sonication parameters (e.g., increase pressure, cycles, or sonication time/power).[14][15][16]
Particle size increases over time (short-term storage) Sub-optimal surface charge (low zeta potential).If using electrostatic stabilization, consider adding a charged lipid or surfactant to increase the absolute value of the zeta potential. A zeta potential greater than |30| mV is generally considered stable.[17]
Ostwald ripening (growth of larger particles at the expense of smaller ones).This can be more prevalent in polydisperse samples. Improve the homogeneity of your particle size distribution by optimizing the production process.[17]
Temperature fluctuations during storage.Store the nanoparticle suspension at a constant, controlled temperature.[9]
Drug leakage from nanoparticles High drug loading exceeding the lipid matrix capacity.Reduce the initial drug concentration to achieve a lower, more stable drug loading.
Crystalline structure of the lipid matrix.The highly ordered crystalline structure of some solid lipids can lead to drug expulsion over time. Consider formulating a nanostructured lipid carrier (NLC) by including a liquid lipid in your formulation to create a less-ordered lipid matrix.[18][19]
Inappropriate storage conditions.Evaluate the effect of storage temperature on drug leakage. In some cases, storing at a lower temperature can reduce drug mobility and leakage.
Inconsistent particle size between batches Variability in process parameters.Ensure consistent homogenization pressure, number of cycles, sonication time, power, and temperature between batches.[14][15]
Inconsistent cooling rate after hot homogenization.Standardize the cooling process to ensure reproducible lipid crystallization.
Purity and quality of raw materials.Use high-purity lipids and surfactants and ensure they are stored correctly to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Method)

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Drug (optional)

Methodology:

  • Preparation of the Lipid Phase: Weigh the desired amount of this compound and the drug (if applicable). Heat the mixture to approximately 10-15°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for 3-5 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. Homogenize the emulsion for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[2][15]

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature. The this compound will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Characterization of Nanoparticles by Dynamic Light Scattering (DLS)

Purpose: To determine the average particle size (z-average), size distribution (polydispersity index, PDI), and surface charge (zeta potential) of the nanoparticle formulation.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension with purified water to an appropriate concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the z-average particle size and the PDI. A PDI value below 0.3 generally indicates a monodisperse and homogenous population.[17][20]

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software will calculate the zeta potential from the electrophoretic mobility. A zeta potential with an absolute value greater than 30 mV is generally indicative of good electrostatic stability.[17][20]

Data Presentation

Table 1: Effect of Surfactant Concentration on Nanoparticle Properties

Surfactant Concentration (% w/v)Z-Average (nm)PDIZeta Potential (mV)
0.5350 ± 250.45 ± 0.05-15 ± 2
1.0220 ± 150.28 ± 0.03-25 ± 3
2.0180 ± 100.21 ± 0.02-32 ± 2
3.0175 ± 120.20 ± 0.03-35 ± 3

Note: Data are representative and will vary depending on the specific formulation and process parameters.

Table 2: Effect of Homogenization Pressure on Nanoparticle Properties

Homogenization Pressure (bar)Z-Average (nm)PDI
500410 ± 300.52 ± 0.06
1000250 ± 200.31 ± 0.04
1500190 ± 150.23 ± 0.03

Note: Data are representative and will vary depending on the specific formulation and process parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_form Formulation cluster_char Characterization prep_lipid Prepare Lipid Phase (this compound + Drug) pre_emulsion Pre-emulsification (High-Shear Mixing) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Surfactant + Water) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Nanoparticle Formation hph->cooling dls DLS Analysis (Size, PDI, Zeta Potential) cooling->dls stability Stability Studies (Storage) dls->stability

Caption: Experimental workflow for preparing and characterizing this compound nanoparticles.

troubleshooting_logic decision decision issue issue solution1 Increase Surfactant Concentration issue->solution1 solution2 Optimize Homogenization issue->solution2 start Observe Nanoparticle Aggregation decision1 Immediate Aggregation? start->decision1 decision1->issue Yes decision2 Aggregation Over Time? decision1->decision2 No solution3 Increase Zeta Potential decision2->solution3 Yes solution4 Improve Size Homogeneity decision2->solution4 Yes

Caption: Troubleshooting logic for addressing nanoparticle aggregation issues.

References

Technical Support Center: Optimizing Thermochromic Responses of Cholesteryl Undecanoate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the thermochromic response of cholesteryl undecanoate mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of thermochromic cholesteryl ester mixtures.

Problem Potential Cause(s) Recommended Solution(s)
No or Poor Color Response - Incorrect mixture composition or ratios.- Impurities in the cholesteryl esters.- Viewing conditions are not optimal (e.g., wrong background color, poor lighting).- Verify the formulation and accurately weigh all components.[1]- Use high-purity cholesteryl esters.- Observe the thin film on a black, non-reflective background under white light.[2]
Color Change is not Reversible - Thermal degradation of the cholesteryl esters due to overheating.- Avoid heating the mixture significantly above its clearing point for extended periods.
Unexpected Color Transition Temperatures - The ratio of cholesteryl esters in the mixture is different from the intended formulation.- Presence of impurities that can alter the helical pitch of the liquid crystal.- Remake the mixture, ensuring precise measurements of each component.- Use fresh, high-purity cholesteryl esters.
Narrow or Broad Color Play - The composition of the mixture dictates the temperature range of the color play.- Adjust the relative concentrations of the cholesteryl esters. For example, the ratio of cholesteryl pelargonate to oleyl carbonate can be varied to change the temperature range.[3][4]
Hysteresis in Color Response - The rate of heating and cooling can affect the temperature at which color changes are observed.- Standardize the heating and cooling rates during characterization to ensure reproducible results.
Crystallization of the Mixture - The mixture has been cooled below its crystallization temperature.- Gently reheat the mixture to its liquid crystalline phase.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in thermochromic mixtures?

A1: this compound is a cholesteryl ester that, like other similar esters, can form a chiral nematic (cholesteric) liquid crystal phase.[5][6] The pitch of the helical structure in this phase is temperature-dependent, leading to the selective reflection of different wavelengths of light as the temperature changes, a phenomenon known as thermochromism.

Q2: How do different cholesteryl esters in a mixture affect the thermochromic response?

A2: Each cholesteryl ester has its own characteristic phase transition temperatures.[7][8] By creating mixtures of different cholesteryl esters, such as cholesteryl oleyl carbonate, cholesteryl nonanoate, and cholesteryl benzoate, it is possible to tune the temperature range and width of the color play.[1][9] The final thermochromic properties are a result of the intermolecular interactions between the different components.

Q3: Why is a black background recommended for observing the color changes?

A3: Cholesteric liquid crystals show colors by selectively reflecting incident white light.[2] A black, non-reflecting background absorbs any transmitted light, making the reflected colors appear more vibrant and easier to observe.[2]

Q4: Can impurities affect the performance of my thermochromic mixture?

A4: Yes, impurities can significantly impact the thermochromic properties. They can disrupt the helical structure of the liquid crystal, leading to shifts in the color transition temperatures, broadening of the temperature range, or a complete loss of color play.

Q5: What is the "clearing point"?

A5: The clearing point is the temperature at which the liquid crystal mixture transitions from the cholesteric (thermochromic) phase to an isotropic liquid phase, appearing transparent or colorless.[2] This transition is reversible upon cooling.

Quantitative Data: Thermochromic Properties of Cholesteryl Ester Mixtures

The following tables summarize the phase transition temperatures and color play ranges for various cholesteryl ester mixtures.

Table 1: Phase Transition Temperatures of Individual Cholesteryl Esters

Cholesteryl EsterMelting Point (°C)Cholesteric to Isotropic Transition (°C)
This compound92.590
Cholesteryl Oleyl Carbonate~20~32
Cholesteryl Nonanoate~80~92
Cholesteryl Benzoate~149~178
Cholesteryl Pelargonate~80~91

Note: These values can vary slightly depending on the purity of the material.

Table 2: Properties of a Ternary Cholesteryl Ester Mixture

A commonly used thermochromic mixture consists of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate.[10]

ComponentWeight %
Cholesteryl Oleyl Carbonate65%
Cholesteryl Pelargonate25%
Cholesteryl Benzoate10%
Observed Color Play Range ~35°C - 40°C

Experimental Protocols

Protocol 1: Preparation of a Thermochromic Cholesteryl Ester Mixture

  • Weighing: Accurately weigh the desired amounts of each cholesteryl ester using an analytical balance. For the ternary mixture described in Table 2, you would weigh 0.65 g of cholesteryl oleyl carbonate, 0.25 g of cholesteryl pelargonate, and 0.10 g of cholesteryl benzoate.[10]

  • Mixing: Transfer the weighed solids into a clean glass vial.

  • Melting: Gently heat the vial on a hot plate or in a water bath until all the solids have melted and formed a homogeneous, transparent liquid.[3] Avoid excessive heating to prevent degradation.

  • Homogenization: Gently swirl the vial to ensure the mixture is completely homogeneous.

  • Cooling: Allow the mixture to cool to room temperature. The thermochromic properties can now be observed.

Protocol 2: Characterization of Thermochromic Properties

  • Sample Preparation: Apply a thin layer of the prepared cholesteryl ester mixture onto a black, non-reflective surface. A glass slide painted black or a black plastic sheet works well.

  • Heating and Observation: Place the prepared sample on a temperature-controlled hot plate.

  • Data Collection: Slowly increase the temperature and record the color changes observed at different temperatures. A digital camera can be used to capture the color at specific temperature points for later analysis.

  • Determine Transition Temperatures: Note the temperature at which the first color (typically red) appears and the temperature at which the color disappears (the clearing point).

  • Cooling Cycle: Slowly cool the sample and observe if the color changes are reversible and if there is any significant hysteresis.

Visualizations

Experimental_Workflow cluster_prep Mixture Preparation cluster_char Characterization weigh 1. Weigh Cholesteryl Esters mix 2. Combine in Vial weigh->mix Transfer melt 3. Heat to Melt mix->melt Heating homogenize 4. Homogenize melt->homogenize Stirring prep_sample 5. Prepare Thin Film homogenize->prep_sample Application heat_observe 6. Heat and Observe prep_sample->heat_observe On Hotplate record 7. Record Color vs. Temp heat_observe->record Data Logging analyze 8. Analyze Data record->analyze Analysis

Caption: Experimental workflow for preparing and characterizing thermochromic mixtures.

Troubleshooting_Logic start Start: Issue with Thermochromic Response q_color Is there any color response? start->q_color a_no_color Check: - Composition - Purity - Background q_color->a_no_color No q_color_correct Is the color transition temperature correct? q_color->q_color_correct Yes a_no_color->q_color a_wrong_temp Check: - Component Ratios - Impurities q_color_correct->a_wrong_temp No q_reversible Is the color change reversible? q_color_correct->q_reversible Yes a_wrong_temp->q_color_correct a_not_reversible Possible Degradation: - Reduce heating time/temp q_reversible->a_not_reversible No end Response Optimized q_reversible->end Yes a_not_reversible->q_reversible

References

preventing crystallization in cholesteryl undecanoate liquid crystal displays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cholesteryl Undecanoate Liquid Crystals

Welcome to the technical support center for researchers working with this compound and other cholesteric liquid crystals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you prevent unwanted crystallization and achieve stable liquid crystal phases in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is crystallization in this compound and why is it a problem?

A1: Crystallization is a phase transition where the liquid crystal material solidifies into a highly ordered, crystalline structure. For applications and studies involving liquid crystal displays, this is problematic because the unique optical properties (e.g., color play, light modulation) of the liquid crystal mesophase are lost when the material becomes a crystalline solid. The transition is often reversible, but preventing it is key to maintaining the desired device function or experimental conditions.

Q2: My pure this compound sample always crystallizes on cooling. Is this normal?

A2: Yes, this is expected behavior for pure this compound. It has a melting point of 92.5°C and transitions to a smectic liquid crystal phase at 81.9°C.[1] Below this temperature, it will tend to crystallize. To work with a liquid crystal phase at lower temperatures, creating mixtures with other cholesteryl esters is a common and effective strategy.[2][3][4]

Q3: How does the cooling rate affect crystallization?

A3: The cooling rate has a significant impact on crystal formation. Slower cooling rates provide more time for molecules to arrange themselves into a stable crystal lattice, leading to nucleation at higher temperatures and the growth of larger crystal clusters.[5][6] Conversely, faster cooling rates can bypass the crystallization window, leading to a supercooled liquid crystal state or a finer, less disruptive crystal network.[5][7]

Q4: What is supercooling and how does it relate to preventing crystallization?

A4: Supercooling is the process of cooling a liquid below its freezing point without it becoming a solid. Cholesteryl esters can form supercooled droplets, remaining in a liquid or liquid-crystalline state at temperatures where they would thermodynamically prefer to be solid.[8] By employing rapid cooling, you can induce a supercooled state, effectively preventing immediate crystallization and extending the usable temperature range of the liquid crystal phase.

Q5: Can impurities in my sample cause crystallization?

A5: Yes, impurities can act as nucleation sites, initiating the crystallization process. Dust particles, residual solvents, or contaminants from synthesis can disrupt the liquid crystal structure and promote solidification. Using high-purity materials and maintaining a clean experimental environment is crucial.[2] In some specialized cases, certain nanoparticles have been hypothesized to act as seeds for cholesterol crystallization.[9]

Q6: What are the most common compounds to mix with this compound to prevent crystallization?

A6: To create stable liquid crystal mixtures at or near room temperature, this compound is often mixed with other cholesteryl esters. Commonly used compounds include cholesteryl oleyl carbonate, cholesteryl nonanoate (B1231133) (pelargonate), and cholesteryl chloride.[2][3][4][10] These mixtures can exhibit a cholesteric (chiral nematic) phase at convenient laboratory temperatures, such as 45 to 65°C.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem: My this compound sample has crystallized upon cooling.

  • Immediate Action: Re-heat the sample above its clearing point (for pure this compound, >92.5°C) until it becomes a uniform isotropic liquid. Ensure all solid crystals have melted completely.

  • Analysis: The crystallization is likely due to slow cooling or the inherent properties of the pure substance. The flowchart below provides a logical path to diagnose and solve the issue.

G start Problem: Sample Crystallized check_purity 1. Check Material Purity start->check_purity is_pure Is the material high purity? check_purity->is_pure purify Action: Purify or replace material is_pure->purify No check_cooling 2. Analyze Cooling Rate is_pure->check_cooling Yes purify->check_purity Re-evaluate is_fast Was the cooling rate rapid? check_cooling->is_fast increase_cooling Action: Increase cooling rate (e.g., quench cooling) is_fast->increase_cooling No consider_mixture 3. Evaluate Composition is_fast->consider_mixture Yes solution Solution: Stable Liquid Crystal Phase increase_cooling->solution is_mixture Is it a pure compound? consider_mixture->is_mixture create_mixture Action: Create a mixture with other cholesteryl esters to lower melting point. is_mixture->create_mixture Yes is_mixture->solution No, it's already a mixture. (Consider adjusting ratios) create_mixture->solution G weigh 1. Weigh Components place 2. Place in Vial weigh->place heat 3. Heat Above Clearing Point place->heat swirl 4. Swirl to Homogenize heat->swirl apply 5. Apply to Substrate (While Molten) swirl->apply cool 6. Cool to Form LC Phase apply->cool ready Sample Ready cool->ready

References

Technical Support Center: Optimizing Cholesteryl Undecanoate Alignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alignment of cholesteryl undecanoate on various substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its alignment important?

This compound is a cholesterol ester that exhibits liquid crystal properties. Its alignment on a substrate is crucial for the fabrication of various devices, including sensors, displays, and drug delivery systems, as the orientation of the liquid crystal molecules dictates the optical and electrical properties of the device.

Q2: What are the primary types of alignment for this compound?

There are two principal alignment configurations for cholesteric liquid crystals like this compound:

  • Planar Alignment (or Homogeneous Alignment): The helical axes of the liquid crystal molecules are oriented perpendicular to the substrate surface. This is often achieved by using rubbed polyimide layers on the substrate.[1]

  • Homeotropic Alignment: The liquid crystal molecules align perpendicular to the substrate, meaning the helical axes are parallel to the surface.[2][3] This can be induced by surfactants or specific alignment layers.

Q3: What factors have the most significant impact on alignment quality?

The final alignment quality is a result of several interacting factors:

  • Substrate Preparation: The cleanliness and chemical nature of the substrate surface are paramount.[4][5]

  • Alignment Layer: The choice of material (e.g., polyimide, SiO2, surfactants) and its processing method (e.g., rubbing, photo-alignment) define the initial orientation of the liquid crystal molecules.

  • Thermal Processing: The heating and cooling rates during the phase transitions of this compound are critical. Slow cooling from the isotropic phase is often necessary to achieve a well-ordered state.[6]

  • Cell Gap: The thickness of the liquid crystal layer can influence the stability of the desired alignment. For instance, in thin films, surface forces at the air-liquid crystal interface can dominate, promoting homeotropic alignment.[4][7]

Troubleshooting Guide

This guide addresses common problems encountered during the alignment of this compound.

Problem 1: Poor or Non-Uniform Alignment (Patchy Appearance)

Potential Cause Troubleshooting Steps
Contaminated Substrate 1. Ensure a rigorous substrate cleaning protocol (e.g., sonication in acetone, isopropanol (B130326), and deionized water). 2. Perform a final plasma or UV-ozone cleaning step immediately before depositing the alignment layer.
Inadequate Alignment Layer 1. Verify the integrity and uniformity of the alignment layer (e.g., polyimide) using Atomic Force Microscopy (AFM). 2. Optimize the rubbing process (pressure, speed, and number of passes) for mechanically rubbed layers. For photo-alignment, ensure the correct UV exposure dose.[8]
Incorrect Thermal Cycling 1. Heat the sample to its isotropic phase and hold for a sufficient time to erase thermal history. 2. Decrease the cooling rate (e.g., < 1°C/min) through the isotropic-to-cholesteric phase transition to allow molecules sufficient time to order.[6]
Solvent Residue Ensure complete evaporation of any solvents used to dissolve the this compound before cooling into the liquid crystal phase.

Problem 2: Presence of Defects (e.g., Disclination Lines, Oily Streaks)

Potential Cause Troubleshooting Steps
Rapid Cooling As with patchy alignment, a fast cooling rate can trap defects. Use a slow, controlled cooling ramp.
Mechanical Stress Avoid applying mechanical stress to the sample while it is in the liquid crystal phase.
Incompatible Cell Gap The natural pitch of the cholesteric helix may be incompatible with the cell gap, leading to frustration and defects. Adjust the cell gap or the chiral concentration if possible.
Electric Field Application Applying a sufficiently high AC electric field can sometimes help to remove defects and improve overall alignment.[9]

Problem 3: Transition to an Unwanted Alignment (e.g., Planar to Homeotropic)

Potential Cause Troubleshooting Steps
Temperature-Induced Surface Transition Some alignment layers exhibit temperature-dependent anchoring properties, which can cause the alignment to switch near the clearing point.[10] Characterize the alignment layer's behavior across the entire temperature range of your experiment.
Competing Surface Forces The alignment forces at the substrate-liquid crystal interface may be competing with forces at the liquid crystal-air interface, especially in open-cell configurations.[4][7] Using a sandwich cell with two identically treated substrates can enforce the desired alignment.
Weak Anchoring Energy If the alignment layer provides weak anchoring, thermal fluctuations can be sufficient to reorient the liquid crystal molecules. Consider using a different alignment layer that provides stronger anchoring for the desired orientation.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing alignment issues.

G node_start Start: Poor Alignment Observed node_check_pom Are defects present? node_start->node_check_pom Characterize with POM node_check node_check node_action node_action node_end Good Alignment Achieved node_check_uniformity node_check_uniformity node_check_pom->node_check_uniformity No (Uniform but wrong orientation) node_check_defects node_check_defects node_check_pom->node_check_defects Yes (Lines, Streaks) node_action_verify_layer Verify alignment layer (Planar vs. Homeotropic) node_check_uniformity->node_action_verify_layer Check alignment type node_action_thermal Heat to Isotropic & Slow Cool (<1°C/min) node_check_defects->node_action_thermal Anneal sample node_action_verify_layer->node_end node_check_pom2 Defects resolved? node_action_thermal->node_check_pom2 Re-evaluate node_check_pom2->node_end Yes node_action_clean Improve Substrate Cleaning & Recoat node_check_pom2->node_action_clean No node_action_clean->node_action_thermal

A flowchart for troubleshooting poor liquid crystal alignment.

Experimental Protocols

Protocol 1: Substrate Cleaning and Polyimide Coating for Planar Alignment

  • Substrate Cleaning:

    • Place substrates (e.g., ITO-coated glass) in a rack.

    • Sonicate sequentially in Alconox (or similar detergent), deionized water, acetone, and isopropanol for 15 minutes each.

    • Rinse thoroughly with deionized water between each solvent.

    • Dry the substrates with a stream of dry nitrogen gas.

    • Optional: Perform a 5-minute UV-ozone or oxygen plasma clean immediately before coating.

  • Polyimide Application:

    • Dispense a polyimide solution (e.g., PI-2555) onto the center of the substrate.[1]

    • Spin-coat at 3000-4000 RPM for 45-60 seconds to achieve a uniform thin film.

    • Soft bake the coated substrates on a hotplate at ~80-100°C for 5-10 minutes to evaporate the solvent.

    • Hard bake (cure) the polyimide in an oven according to the manufacturer's specifications (e.g., 180-250°C for 1 hour).

  • Mechanical Rubbing:

    • Mount the cured substrate on a rubbing machine equipped with a velvet cloth.

    • Apply a consistent, light pressure and rub the surface in a single direction.

    • The rubbing process creates microgrooves that direct the liquid crystal alignment.

Protocol 2: Liquid Crystal Cell Assembly and Filling

  • Cell Assembly:

    • Place spherical spacers (e.g., 5-10 μm diameter) dispersed in a solvent onto one of the prepared substrates. Allow the solvent to evaporate.

    • Apply a UV-curable epoxy adhesive around the perimeter of the substrate.

    • Place the second substrate on top, with the rubbing directions either parallel or anti-parallel as required.

    • Gently press the substrates together and cure the epoxy with a UV lamp. Leave a small gap in the epoxy for filling.

  • Filling:

    • Heat the empty cell and the this compound to above the material's clearing point (isotropic phase).

    • Place a drop of the isotropic liquid crystal at the gap in the cell edge.

    • Fill the cell via capillary action. This process can be expedited by placing the cell in a vacuum chamber and then venting to atmospheric pressure.

  • Thermal Annealing:

    • Place the filled cell on a temperature-controlled hot stage.

    • Heat the cell back into the isotropic phase and hold for 10-15 minutes.

    • Cool the cell very slowly (e.g., 0.5-1.0°C/min) down to the desired operating temperature. This step is critical for achieving a defect-free, uniform alignment.

General Experimental Workflow

The diagram below illustrates the standard procedure for creating and evaluating a liquid crystal cell.

G sub_clean Substrate Cleaning align_coat Alignment Layer Deposition sub_clean->align_coat rubbing Mechanical Rubbing / Photo-alignment align_coat->rubbing assembly Cell Assembly rubbing->assembly filling LC Filling (Isotropic Phase) assembly->filling annealing Thermal Annealing (Slow Cooling) filling->annealing characterization Characterization (e.g., POM) annealing->characterization

A typical workflow for fabricating a liquid crystal cell.

Quantitative Data Summary

The following tables provide typical ranges for key experimental parameters. Optimal values are material and substrate-dependent and should be determined empirically.

Table 1: Thermal Processing Parameters

ParameterTypical RangePurpose
Annealing Temperature 5-10°C above clearing pointErase thermal history
Annealing Time 10 - 30 minutesEnsure thermal equilibrium
Cooling Rate 0.1 - 2.0 °C/minPromote ordered alignment, minimize defects
Operating Temperature Within cholesteric phase rangeMaintain desired liquid crystal phase

Table 2: Alignment Layer Parameters (Spin-Coated Polyimide)

ParameterTypical RangeImpact on Alignment
Spin Speed 2000 - 5000 RPMControls layer thickness
Curing Temperature 180 - 250 °CEnsures polymer cross-linking and stability
Rubbing Pressure Light, consistent pressureDefines anchoring energy and pretilt angle
Number of Rubs 1 - 10 passesAffects uniformity and strength of alignment

References

Technical Support Center: Degradation of Cholesteryl Undecanoate Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cholesteryl undecanoate under UV irradiation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound when exposed to UV irradiation?

When this compound is exposed to UV light, particularly in the presence of oxygen, it is susceptible to photo-oxidation. The degradation primarily targets the cholesterol moiety, which is more reactive than the saturated undecanoate chain. The main initial products are typically this compound hydroperoxides. These are formed through two principal mechanisms:

  • Type I (Free Radical) Mechanism: Involves the abstraction of a hydrogen atom from the cholesterol molecule, leading to the formation of a cholesterol radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen from another molecule to form a hydroperoxide.

  • Type II (Singlet Oxygen) Mechanism: Involves the absorption of UV light by a photosensitizer, which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can directly react with the double bond in the cholesterol ring to form hydroperoxides.[1][2]

These initial hydroperoxides are unstable and can further decompose into a complex mixture of secondary oxidation products, including ketones, epoxides, and alcohols.

Q2: How can I monitor the degradation of this compound during my experiment?

The degradation can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC can separate and quantify both the remaining this compound and its various degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile degradation products. Derivatization of the samples may be necessary to improve the volatility and stability of the analytes.[3]

  • Thin-Layer Chromatography (TLC): TLC can be a simple and rapid method for qualitatively monitoring the progress of the degradation by observing the appearance of new spots corresponding to more polar oxidation products.

Q3: What are the critical parameters to control during a UV irradiation experiment of this compound?

To ensure reproducibility and obtain meaningful results, the following parameters should be carefully controlled:

  • UV Wavelength and Intensity: The wavelength of UV light used will significantly affect the degradation pathway and rate. The intensity of the UV source should be constant and monitored.

  • Exposure Time: The duration of UV exposure directly correlates with the extent of degradation.

  • Sample Concentration: The concentration of this compound in the solution can influence the reaction kinetics.

  • Solvent: The choice of solvent is crucial as it can affect the solubility of the compound and may also participate in the photochemical reactions.

  • Oxygen Availability: The presence and concentration of oxygen are critical for photo-oxidation reactions. Experiments can be conducted under controlled atmospheric conditions (e.g., air, nitrogen, or oxygen-saturated).

  • Temperature: Temperature can influence the rate of secondary degradation reactions of the initial photoproducts.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed - UV source is not emitting at the correct wavelength or has low intensity.- The solvent is absorbing the UV radiation.- The concentration of this compound is too high, leading to self-quenching or inner filter effects.- Check the specifications of the UV lamp and its age. Use a radiometer to measure the light intensity.- Use a solvent that is transparent at the irradiation wavelength.- Prepare more dilute solutions of this compound.
Inconsistent results between experiments - Fluctuations in UV lamp intensity.- Variations in sample positioning relative to the UV source.- Inconsistent oxygen levels in the samples.- Temperature variations.- Allow the UV lamp to warm up and stabilize before each experiment. Monitor the lamp output.- Use a fixed sample holder to ensure consistent geometry.- Standardize the method for sample aeration or deaeration (e.g., bubbling with air or nitrogen for a fixed time).- Use a temperature-controlled sample chamber.
Formation of unexpected products - Presence of impurities in the solvent or this compound that act as photosensitizers.- Secondary reactions of the primary photoproducts.- Solvent participating in the photochemical reaction.- Use high-purity solvents and reagents. Purify the this compound if necessary.- Analyze samples at different time points to identify primary and secondary products.- Choose an inert solvent for the irradiation experiments.
Difficulty in identifying degradation products - Low concentration of degradation products.- Co-elution of products in chromatography.- Lack of appropriate analytical standards.- Concentrate the sample before analysis. Use a more sensitive detector.- Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column).- Use mass spectrometry (LC-MS, GC-MS) to obtain structural information and propose tentative identifications based on fragmentation patterns.

Experimental Protocols

Protocol 1: UV Irradiation of this compound in Solution
  • Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., hexane, acetonitrile (B52724), or ethanol) at a known concentration (e.g., 0.1 mg/mL).

  • Irradiation Setup:

    • Place a specific volume of the solution (e.g., 3 mL) in a quartz cuvette.

    • Position the cuvette at a fixed distance from a UV lamp (e.g., a mercury lamp emitting at 254 nm or a xenon lamp with a specific wavelength selection).

    • If controlling the atmosphere is required, bubble the solution with the desired gas (air, O₂, or N₂) for a set period before and during irradiation.

    • Maintain a constant temperature using a water bath or a temperature-controlled sample holder.

  • Irradiation: Expose the sample to UV radiation for predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis: After each time point, withdraw an aliquot of the sample for analysis by HPLC-UV or LC-MS to quantify the remaining this compound and identify degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS
  • Sample Preparation:

    • Dilute the irradiated sample with the mobile phase to an appropriate concentration for LC-MS analysis.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[1][2]

  • LC-MS Conditions:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

    • Mass Spectrometer: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of products. Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements and formula determination.[3]

    • Data Acquisition: Perform full scan analysis to screen for all potential products and tandem MS (MS/MS) on the most abundant ions to obtain structural information.

Quantitative Data

Table 1: Hypothetical Degradation of this compound and Formation of Primary Oxidation Products under UV Irradiation (254 nm)

Irradiation Time (minutes)This compound Remaining (%)7-ketothis compound (relative abundance)7α/β-hydroxythis compound (relative abundance)
010000
1585105
30721810
60552817
120304525

Visualizations

DegradationPathways cluster_type1 Type I (Free Radical) cluster_type2 Type II (Singlet Oxygen) CU This compound CU_radical This compound Radical CU->CU_radical H abstraction CU_OOH2 This compound Hydroperoxides (CU-OOH) CU->CU_OOH2 UV UV Light UV->CU Sens Photosensitizer UV->Sens O2 Oxygen (³O₂) O2->CU_radical O2_singlet Singlet Oxygen (¹O₂) O2->O2_singlet Sens_excited Excited Sensitizer Sens->Sens_excited CU_peroxyl Peroxyl Radical CU_radical->CU_peroxyl + O₂ CU_OOH This compound Hydroperoxides (CU-OOH) CU_peroxyl->CU_OOH + H abstraction Secondary_Products Secondary Oxidation Products (Ketones, Epoxides, Alcohols) CU_OOH->Secondary_Products Decomposition Sens_excited->O2 Energy Transfer O2_singlet->CU_OOH2 Ene Reaction CU_OOH2->Secondary_Products Decomposition

Caption: Proposed degradation pathways of this compound under UV irradiation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis prep_sol Prepare Cholesteryl Undecanoate Solution irradiate Expose to UV Light (Controlled Conditions) prep_sol->irradiate sampling Collect Aliquots at Time Intervals irradiate->sampling analysis_prep Sample Dilution / SPE sampling->analysis_prep lcms LC-MS Analysis analysis_prep->lcms data_proc Data Processing and Product Identification lcms->data_proc

Caption: General experimental workflow for studying UV degradation.

References

troubleshooting batch-to-batch variability in cholesteryl undecanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cholesteryl undecanoate. Batch-to-batch variability can be a significant challenge, and this guide offers a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the esterification of cholesterol with undecanoyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters that influence the yield and purity of this compound?

Several factors can significantly impact the outcome of the synthesis, leading to batch-to-batch variability. These include:

  • Reagent Purity: The purity of both cholesterol and undecanoyl chloride is paramount. Impurities in the starting materials can lead to side reactions and the formation of undesired byproducts.[][2]

  • Reaction Temperature: The temperature at which the reaction is conducted can affect the reaction rate and the formation of impurities.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane (B109758) and toluene (B28343) are commonly used.

  • Base Selection: A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically used to scavenge the HCl produced during the reaction. The choice and amount of base can influence the reaction rate and work-up procedure.

  • Moisture Control: The reaction is sensitive to moisture, as water can hydrolyze undecanoyl chloride, reducing the yield of the desired ester. Therefore, anhydrous conditions are recommended.

Q3: What are the common impurities encountered in this compound synthesis?

Common impurities may include unreacted cholesterol, undecanoic acid (from the hydrolysis of undecanoyl chloride), and potentially side products from reactions involving impurities in the starting materials.[3]

Q4: What analytical techniques are recommended for characterizing this compound and assessing its purity?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and assessing the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized this compound.[4][5][6]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final product and quantifying any impurities.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor quality of starting materials Verify the purity of cholesterol and undecanoyl chloride using appropriate analytical techniques (e.g., NMR, melting point). Use freshly opened or purified reagents.
Incomplete reaction Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the stoichiometry of the reactants and base is correct.
Hydrolysis of undecanoyl chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inefficient purification Review the purification protocol. For column chromatography, ensure the correct stationary and mobile phases are used. For recrystallization, select an appropriate solvent system.
Issue 2: Product Contamination and Impurities
Potential Cause Troubleshooting Step
Presence of unreacted cholesterol Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. During purification by column chromatography, adjust the solvent polarity to effectively separate the product from the more polar cholesterol.
Presence of undecanoic acid Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Formation of unknown byproducts Characterize the byproducts using techniques like LC-MS and NMR to understand their origin. This may point to impurities in the starting materials or side reactions.
Greasy or oily product after purification This may indicate the presence of low-melting impurities. Attempt recrystallization from a different solvent system or perform column chromatography.
Issue 3: Inconsistent Physical Properties (e.g., Melting Point, Appearance)
Potential Cause Troubleshooting Step
Residual solvent Dry the product under high vacuum for an extended period. The presence of solvent can be confirmed by 1H NMR.
Polymorphism Different crystalline forms of the product can have different melting points. Try recrystallizing from a different solvent or using a different cooling rate.
Presence of isomeric impurities Certain impurities may co-crystallize with the product. High-resolution analytical techniques like HPLC may be required for detection and separation.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on this compound Synthesis

ParameterRecommended Range/ConditionPotential Impact of Deviation
Cholesterol Purity >98%Lower purity can introduce side reactions and impurities.
Undecanoyl Chloride Purity >98%Lower purity can lead to lower yields and byproducts.
Molar Ratio (Cholesterol:Undecanoyl Chloride) 1 : 1.1 - 1.5Excess acyl chloride can be difficult to remove; insufficient amount leads to incomplete reaction.
Base Pyridine or TriethylamineChoice of base can affect reaction rate and ease of work-up.
Solvent Anhydrous Dichloromethane or TolueneNon-anhydrous solvents will lead to hydrolysis of the acyl chloride.
Reaction Temperature 0 °C to room temperatureHigher temperatures may lead to side reactions and darker product color.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete reaction; prolonged time may not significantly improve yield and can lead to degradation.

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Results
Molecular Formula C38H66O2[8][9]
Molecular Weight 554.93 g/mol [8][9]
Appearance White to off-white solid
Melting Point ~92.5 °C[10]
1H NMR (CDCl3) Characteristic peaks for the cholesterol backbone and the undecanoate chain.
13C NMR (CDCl3) Resonances corresponding to the 38 carbon atoms of the molecule.[4]
Mass Spectrometry (ESI-MS) [M+H]+ or [M+Na]+ adducts consistent with the molecular weight.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via esterification of cholesterol with undecanoyl chloride.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve cholesterol (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add anhydrous pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of undecanoyl chloride (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The disappearance of the cholesterol spot and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl solution, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Recrystallization: Alternatively, recrystallize the crude product from a suitable solvent system, such as acetone (B3395972) or ethanol, to obtain the pure this compound.

Mandatory Visualizations

Synthesis_Workflow This compound Synthesis Workflow start Start reagents Combine Cholesterol, Undecanoyl Chloride, Pyridine in Anhydrous DCM start->reagents reaction Stir at Room Temperature (12-24h) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purification dry->purify analyze Characterization (NMR, MS, HPLC) purify->analyze end End analyze->end

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Batch-to-Batch Variability start Inconsistent Results check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure reagent_impure Source Pure Reagents check_reagents->reagent_impure Impure check_purification Evaluate Purification Method check_conditions->check_purification Conditions OK conditions_off Optimize Temperature, Time, Stoichiometry check_conditions->conditions_off Sub-optimal purification_inefficient Modify Purification (Solvent, Column) check_purification->purification_inefficient Inefficient re_run Re-run Synthesis check_purification->re_run Method OK reagent_impure->re_run conditions_off->re_run purification_inefficient->re_run

Caption: A logical flowchart for troubleshooting batch-to-batch variability in synthesis.

References

Technical Support Center: Enhancing Drug Encapsulation Efficiency in Cholesteryl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug encapsulation in cholesteryl undecanoate-based nanocarriers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation of drug-loaded this compound nanoparticles.

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Encapsulation Efficiency (<50%) 1. Poor drug solubility in the lipid matrix: The drug may have limited solubility in molten this compound. 2. Drug partitioning into the aqueous phase: This is common for drugs with some degree of water solubility. 3. Drug expulsion during nanoparticle solidification: As the this compound crystallizes, the drug can be expelled from the lipid matrix.[1]1. Incorporate a liquid lipid (oil): Create Nanostructured Lipid Carriers (NLCs) by adding a liquid lipid in which the drug is more soluble. This creates a less-ordered lipid matrix that can accommodate more drug.[2] 2. Optimize the drug-to-lipid ratio: Systematically vary the concentration of the drug relative to the this compound to find the optimal loading capacity without causing drug expulsion. 3. Increase homogenization temperature: A higher temperature of the lipid phase can improve drug solubility. However, be cautious of drug and excipient degradation.[3] 4. Select an appropriate surfactant: Use a surfactant that reduces the interfacial tension and stabilizes the drug in the lipid phase.
Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) 1. Insufficient homogenization energy: The energy input may not be adequate to break down the lipid phase into nanoparticles. 2. Particle aggregation: Poor colloidal stability can lead to the clumping of nanoparticles.[4] 3. Inappropriate surfactant concentration: Too little surfactant will not adequately stabilize the nanoparticles, while too much can lead to micelle formation.1. Increase homogenization speed and/or duration: For high-shear homogenization, increase the RPM and processing time. For ultrasonication, increase the power and duration. 2. Optimize surfactant concentration: Experiment with different concentrations of your chosen surfactant to find the optimal level for particle size reduction and stability.[3] 3. Check the zeta potential: A zeta potential value greater than |±30 mV| indicates good colloidal stability and reduced aggregation.[5] If the value is low, consider using a charged surfactant or adding a stabilizer.
Drug Precipitation or Crystal Formation in the Formulation 1. Drug concentration exceeds its solubility limit: The amount of drug is too high for the lipid matrix to accommodate. 2. Incompatibility between the drug and lipid: The physicochemical properties of the drug and this compound may not be favorable for stable encapsulation.1. Reduce the initial drug concentration: Start with a lower drug-to-lipid ratio and incrementally increase it. 2. Perform drug solubility studies: Determine the saturation solubility of your drug in molten this compound before preparing the nanoparticles.[6] 3. Characterize thermal properties: Use Differential Scanning Calorimetry (DSC) to investigate drug-lipid interactions and confirm that the drug is molecularly dispersed within the lipid matrix and not as separate crystals.[6]
Formulation Instability During Storage (e.g., particle growth, drug leakage) 1. Polymorphic transitions of the lipid: this compound may undergo changes in its crystalline structure over time, leading to drug expulsion. 2. Ostwald ripening: Smaller particles may dissolve and redeposit onto larger particles, increasing the average particle size. 3. Chemical degradation of the drug or lipid. 1. Incorporate a liquid lipid to form NLCs: The less-ordered structure of NLCs can inhibit polymorphic transitions and improve long-term stability.[2] 2. Optimize storage conditions: Store the nanoparticle dispersion at a low temperature (e.g., 4°C) to minimize particle kinetics and degradation.[6] 3. Lyophilization (Freeze-drying): Consider freeze-drying the nanoparticles with a suitable cryoprotectant to enhance long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing drug-loaded this compound nanoparticles?

A1: The high-pressure homogenization (HPH) technique is a robust and scalable method. It involves dispersing the drug in the molten lipid and then emulsifying this lipid phase in a hot aqueous surfactant solution using a high-shear homogenizer, followed by high-pressure homogenization. The resulting nanoemulsion is then cooled down to allow the lipid to recrystallize, forming solid lipid nanoparticles (SLNs). Alternatively, an emulsification-ultrasonication method can also be employed, which is suitable for lab-scale preparations.[6]

Q2: How can I determine the encapsulation efficiency of my formulation?

A2: To determine the encapsulation efficiency (EE%), you need to separate the unencapsulated drug from the nanoparticles. This is typically done by centrifuging the nanoparticle dispersion and collecting the supernatant. The amount of free drug in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The EE% is calculated using the following formula:

EE% = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100

Q3: What are the key characterization techniques for this compound nanoparticles?

A3: The following techniques are essential for proper characterization:

  • Dynamic Light Scattering (DLS): To determine the average particle size, polydispersity index (PDI), and zeta potential.[2][5]

  • Electron Microscopy (SEM/TEM): To visualize the morphology and shape of the nanoparticles.[2][7]

  • Differential Scanning Calorimetry (DSC): To assess the crystalline nature of the nanoparticles and to confirm the encapsulation of the drug in an amorphous state.[6]

  • X-ray Diffraction (XRD): To investigate the polymorphic form of the this compound and the physical state of the encapsulated drug.[6]

Q4: Can I encapsulate hydrophilic drugs in this compound nanoparticles?

A4: Encapsulating hydrophilic drugs in a lipophilic matrix like this compound is challenging due to the high tendency of the drug to partition into the aqueous phase. However, it can be achieved using a double emulsion method (w/o/w). In this technique, the hydrophilic drug is first dissolved in a small volume of aqueous phase, which is then emulsified in the molten lipid phase to form a primary water-in-oil emulsion. This primary emulsion is then dispersed in an external aqueous surfactant solution to form the final w/o/w double emulsion.[2]

Experimental Protocols

Protocol: Preparation of Drug-Loaded this compound Nanoparticles by High-Pressure Homogenization

Materials:

  • This compound

  • Hydrophobic drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amounts of this compound and the hydrophobic drug.

    • Heat the this compound to approximately 5-10°C above its melting point until a clear, molten liquid is formed.

    • Add the drug to the molten lipid and stir until it is completely dissolved. Maintain the temperature.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot lipid phase to the hot aqueous phase while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar). The optimal parameters will need to be determined for your specific formulation.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the resulting nanoparticle suspension for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final Final Steps lp1 Melt Cholesteryl Undecanoate lp2 Dissolve Drug in Molten Lipid lp1->lp2 h1 Pre-emulsification (High-Shear) lp2->h1 Hot Lipid Phase ap1 Dissolve Surfactant in Water ap2 Heat Aqueous Phase ap1->ap2 ap2->h1 Hot Aqueous Phase h2 High-Pressure Homogenization h1->h2 f1 Cooling & Nanoparticle Formation h2->f1 f2 Characterization f1->f2

Caption: Experimental workflow for preparing drug-loaded nanoparticles.

encapsulation_factors cluster_formulation Formulation Parameters cluster_process Process Parameters center Encapsulation Efficiency drug_props Drug Properties (Solubility, LogP) drug_props->center lipid_comp Lipid Composition (this compound %) lipid_comp->center drug_lipid_ratio Drug:Lipid Ratio drug_lipid_ratio->center surfactant Surfactant Type & Concentration surfactant->center homogenization Homogenization (Speed, Duration, Pressure) homogenization->center temperature Temperature temperature->center cooling Cooling Rate cooling->center

Caption: Factors influencing drug encapsulation efficiency.

References

minimizing hysteresis in the phase transitions of cholesteryl undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phase transitions of cholesteryl undecanoate. The focus is on practical solutions for minimizing thermal hysteresis and achieving reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transitions for pure this compound?

A1: this compound, a cholesteric liquid crystal, typically exhibits two main thermotropic phase transitions upon cooling from an isotropic liquid state: a transition from the isotropic liquid to the cholesteric phase, and a subsequent transition from the cholesteric phase to a smectic phase. Upon heating, the reverse transitions occur, often at slightly different temperatures, a phenomenon known as thermal hysteresis.

Q2: What is thermal hysteresis and why is it a concern in my experiments?

A2: Thermal hysteresis is the dependence of the phase transition temperatures on the preceding thermal history, specifically whether the sample is being heated or cooled. In the context of this compound, it means the cholesteric-to-smectic transition temperature on cooling is lower than the smectic-to-cholesteric transition temperature on heating. Large hysteresis can lead to inconsistent material properties and difficulty in controlling the desired liquid crystal phase, which is critical for applications in drug delivery systems and sensor technology.

Q3: My DSC thermogram shows broad or multiple transition peaks. What could be the cause?

A3: Broad or multiple unexpected peaks in a Differential Scanning Calorimetry (DSC) thermogram are often indicative of sample impurities.[1] The purity of the cholesteryl ester sample is crucial for observing sharp, well-defined phase transitions.[1] It has been demonstrated that recrystallization can be effective in removing impurities that may cause such artifacts.[1]

Q4: How does the heating or cooling rate affect the measured transition temperatures?

A4: The rate at which the temperature is changed (scan rate) in a DSC experiment significantly impacts the observed transition temperatures and the degree of hysteresis. Faster scan rates tend to increase the gap between heating and cooling transition temperatures, thus widening the hysteresis loop. For cholesteryl esters like cholesteryl propionate (B1217596), transition temperatures have been shown to vary with different scanning rates.[2] Slower rates allow the system to remain closer to thermodynamic equilibrium, which generally reduces hysteresis.

Troubleshooting Guides

Issue 1: Excessive Hysteresis Observed in Phase Transitions
  • Problem: The temperature difference between the heating and cooling phase transitions (e.g., smectic-cholesteric) is larger than desired, indicating significant thermal hysteresis.

  • Root Causes & Solutions:

    • High Cooling/Heating Rate: The scan rate used in the DSC is too fast for the system to equilibrate.

      • Solution: Reduce the cooling and heating rates. Standard rates for polymers are often 10 K/min or 20 K/min, but for liquid crystals, slower rates may be necessary to minimize hysteresis.[2] Experiment with rates of 5 K/min, 2.5 K/min, or even 1 K/min to determine the optimal condition for your sample.

    • Sample Impurities: Impurities can disrupt the ordering of the liquid crystal phases and affect the kinetics of the phase transition.

      • Solution: Purify the this compound sample. Recrystallization from a suitable solvent, such as n-pentyl alcohol, has been shown to be effective for cholesteryl esters in removing impurities and sharpening phase transitions.[1]

    • Inadequate Thermal History: The sample may not have been properly annealed or equilibrated before the measurement cycle.

      • Solution: Implement a standardized pre-measurement thermal protocol. This typically involves heating the sample to its isotropic liquid phase, holding it at that temperature for a period (e.g., 5-10 minutes) to erase any previous thermal history, and then starting the controlled cooling and heating cycle.

Issue 2: Poor Reproducibility of Transition Temperatures
  • Problem: Repeated DSC measurements on the same sample yield inconsistent phase transition temperatures.

  • Root Causes & Solutions:

    • Inconsistent Thermal History: Each measurement run is started from a different thermal state.

      • Solution: Apply a consistent thermal history protocol for every experiment as described above. Always heat to the same isotropic temperature and hold for the same duration before initiating the cooling/heating cycle.

    • Sample Degradation: Cholesteryl esters can be susceptible to degradation at elevated temperatures over extended periods.

      • Solution: Minimize the time the sample spends in the isotropic liquid phase. While an equilibration period is necessary, prolonged exposure to high temperatures should be avoided. If degradation is suspected, use a fresh sample for each experiment.

    • Instrument Calibration: The DSC instrument may not be properly calibrated for the intended temperature range and scan rates.

      • Solution: Regularly calibrate your DSC instrument using standard reference materials (e.g., indium) across the temperature range of interest. Ensure calibration is performed for both heating and cooling modes.

Data Presentation

The following tables summarize typical phase transition data for this compound and related cholesteryl esters. Note that exact values can be influenced by sample purity and experimental conditions.

Table 1: Phase Transition Temperatures of this compound and Analogs

CompoundTransitionTemperature (°C)Scan Rate (K/min)Reference
This compound Crystal → MesophaseData not specifiedNot specified[1]
Cholesteryl Nonanoate (B1231133) Smectic → Cholesteric~785[3]
Cholesteric → Isotropic~925[3]
Cholesteryl Propionate Solid → Cholesteric (Heating)86.32.5[2]
Cholesteric → Isotropic (Heating)90.02.5[2]
Isotropic → Cholesteric (Cooling)80.52.5[2]

Note: Data for this compound is often presented within the context of the homologous series of odd-numbered esters.[1] The values for cholesteryl nonanoate and propionate are provided as close analogs to illustrate typical behavior.

Table 2: Effect of Scan Rate on Hysteresis (Illustrative Example with Cholesteryl Propionate)

Scan Rate (°C/min)Isotropic → Cholesteric (Cooling, T_c)Cholesteric → Isotropic (Heating, T_h)Hysteresis (T_h - T_c)
10.0Lower than at 2.5°C/minHigher than at 2.5°C/minLargest
5.0IntermediateIntermediateIntermediate
2.580.5 °C90.0 °C9.5 °C

This table is based on qualitative and quantitative observations for cholesteryl propionate, which demonstrates that slower scan rates tend to reduce the hysteresis window.[2] Researchers should perform a similar rate-dependence study for this compound to quantify this effect precisely.

Experimental Protocols

Protocol 1: Sample Purification by Recrystallization
  • Dissolution: Dissolve the impure this compound in a minimum amount of warm n-pentyl alcohol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-pentyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of the solvent.

Protocol 2: DSC Measurement for Hysteresis Minimization
  • Sample Preparation: Accurately weigh 3-5 mg of purified this compound into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal History Erasure:

    • Heat the sample to a temperature comfortably in the isotropic liquid phase (e.g., 100°C) at a rate of 20 K/min.

    • Hold the sample at this temperature for 5 minutes to ensure all crystal memory is erased.

  • Controlled Cooling:

    • Cool the sample at the desired slow rate (e.g., 2.5 K/min or 1 K/min) to a temperature below the lowest expected transition (e.g., 50°C).

  • Controlled Heating:

    • Heat the sample at the same slow rate back to the isotropic phase (100°C).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions to quantify the hysteresis.

  • Iteration: Repeat steps 3-6 using different cooling/heating rates (e.g., 5 K/min, 10 K/min) to systematically study the effect of scan rate on hysteresis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_eval Evaluation cluster_actions Troubleshooting Actions P1 Start with This compound P2 Purify via Recrystallization P1->P2 P3 Verify Purity (e.g., TLC, HPLC) P2->P3 D1 Prepare DSC Sample (3-5 mg in pan) P3->D1 D2 Erase Thermal History (Heat to Isotropic, Hold 5 min) D1->D2 D3 Controlled Cooling (e.g., 2.5 K/min) D2->D3 D4 Controlled Heating (e.g., 2.5 K/min) D3->D4 D5 Analyze Thermogram D4->D5 E1 Hysteresis Minimized? D5->E1 E2 Data Reproducible? E1->E2 A1 Decrease Scan Rate E1->A1 No A2 Re-purify Sample E2->A2 No A3 Standardize Protocol E2->A3 No F1 Experiment Complete E2->F1 Yes A1->D3 A2->P2 A3->D2

Caption: Workflow for minimizing hysteresis in this compound experiments.

Hysteresis_Factors cluster_outcomes1 High Rate cluster_outcomes2 Low Purity cluster_outcomes3 Inconsistent History H Magnitude of Thermal Hysteresis F1 Cooling / Heating Rate R1a Less time for nucleation/growth F1->R1a F2 Sample Purity R2a Disruption of molecular packing F2->R2a F3 Thermal History R3a Residual crystal memory F3->R3a R1b Increased Supercooling R1a->R1b R1b->H R2b Pinning of phase boundaries R2a->R2b R2b->H R3b Variable starting conditions R3a->R3b R3b->H

Caption: Key factors influencing the magnitude of thermal hysteresis.

References

Validation & Comparative

A Comparative Guide to the Liquid Crystal Properties of Cholesteryl Undecanoate and Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the liquid crystal properties of two prominent cholesteryl esters: cholesteryl undecanoate and cholesteryl oleate (B1233923). The information presented is curated from experimental data to assist in the selection and application of these materials in research and development.

Introduction

Cholesteryl esters, a class of lipids, are well-known for their liquid crystalline behavior, exhibiting intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states. These properties are highly sensitive to molecular structure. This guide focuses on two such esters: this compound, a saturated ester, and cholesteryl oleate, an unsaturated ester. Understanding their distinct liquid crystal characteristics is crucial for applications ranging from drug delivery systems to materials science.

Quantitative Data Summary

The thermal properties of this compound and cholesteryl oleate, as determined by Differential Scanning Calorimetry (DSC), are summarized below. These values represent the temperatures at which the compounds transition between different physical states and the energy required for these transitions.

CompoundTransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)
This compound Crystal to Smectic A92.5Data not available
Smectic A to Isotropic LiquidData not availableData not available
Cholesteryl Oleate Crystal to Isotropic Liquid~40-50 (polymorphic)Data not available
Isotropic Liquid to Cholesteric~45.5Data not available
Cholesteric to Smectic A~42.5Data not available

Note: The transition temperatures for cholesteryl oleate can vary due to the presence of different crystalline polymorphs (k1 and k2)[1]. The values presented are approximate and collated from various studies for comparative purposes.

Mesophase Characteristics and Optical Textures

The liquid crystal phases of this compound and cholesteryl oleate are distinguished by their unique optical textures when viewed under a Polarized Optical Microscope (POM).

This compound:

Upon heating, this compound transitions from a crystalline solid to a smectic A phase. In this phase, the molecules are arranged in layers, with the long molecular axes oriented perpendicular to the layer planes. The characteristic texture of the smectic A phase for this compound typically appears as focal conic fans and bâtonnets.

Cholesteryl Oleate:

Cholesteryl oleate exhibits a more complex phase sequence. On cooling from the isotropic liquid state, it first forms a cholesteric (chiral nematic) phase. This phase is characterized by a helical arrangement of molecules, which gives rise to unique optical properties, including selective reflection of light. Under POM, the cholesteric phase of cholesteryl oleate displays an "oily streak" texture.[2]

Upon further cooling, the cholesteric phase transitions to a smectic A phase. The smectic A phase of cholesteryl oleate presents as spherulitic and focal conic fan textures.

Experimental Protocols

The characterization of the liquid crystal properties of cholesteryl esters relies on several key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and enthalpies of phase transitions.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and/or cooled at a controlled rate (e.g., 5-10 °C/min).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visualize and identify the different liquid crystal mesophases based on their characteristic optical textures.

Methodology:

  • A small amount of the cholesteryl ester is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample, and it is heated on a hot stage to the isotropic liquid phase to ensure uniform spreading.

  • The sample is then cooled at a controlled rate.

  • The sample is observed through a polarizing microscope with crossed polarizers.

  • The different mesophases are identified by their unique birefringent textures as the temperature changes.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters of the liquid crystal phases.

Methodology:

  • The cholesteryl ester sample is loaded into a capillary tube or mounted on a sample holder.

  • The sample is placed in a temperature-controlled chamber within the XRD instrument.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffraction pattern of the scattered X-rays is recorded on a detector.

  • The positions and intensities of the diffraction peaks provide information about the molecular arrangement. For example, a sharp, low-angle diffraction peak is characteristic of the layered structure of a smectic phase, while a diffuse wide-angle peak indicates liquid-like order within the layers.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the liquid crystal properties of this compound and cholesteryl oleate.

G Comparison of Liquid Crystal Properties cluster_compounds Compounds cluster_experiments Experimental Characterization cluster_properties Liquid Crystal Properties cluster_comparison Comparative Analysis C1 This compound E1 Differential Scanning Calorimetry (DSC) C1->E1 E2 Polarized Optical Microscopy (POM) C1->E2 E3 X-ray Diffraction (XRD) C1->E3 C2 Cholesteryl Oleate C2->E1 C2->E2 C2->E3 P1 Transition Temperatures & Enthalpies E1->P1 P2 Mesophase Identification & Textures E2->P2 P3 Molecular Structure & Ordering E3->P3 Comp Compare & Contrast Properties P1->Comp P2->Comp P3->Comp

Caption: Workflow for comparing liquid crystal properties.

Conclusion

The liquid crystal properties of this compound and cholesteryl oleate are significantly influenced by the nature of their fatty acid chains. This compound, being saturated, exhibits a direct transition to a smectic A phase. In contrast, the unsaturated cholesteryl oleate displays a more complex polymorphism, including a cholesteric phase before transitioning to a smectic A phase. These differences in phase behavior, transition temperatures, and optical textures are critical considerations for their application in various scientific and technological fields. This guide provides a foundational understanding to aid in the judicious selection and utilization of these fascinating materials.

References

A Comparative Analysis of Cholesteryl Esters in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The engineering of effective drug delivery systems is a cornerstone of modern therapeutics. Among the various materials utilized for creating nanocarriers, cholesteryl esters have garnered significant interest due to their biocompatibility and ability to form stable lipid-based nanoparticles. This guide provides a comparative study of three prominent cholesteryl esters—cholesteryl oleate (B1233923), cholesteryl stearate (B1226849), and cholesteryl benzoate (B1203000)—in the context of drug delivery applications. The following sections will objectively compare their performance based on available experimental data, offer detailed experimental protocols, and visualize key processes to aid in the rational design of next-generation drug delivery vehicles.

Comparative Performance of Cholesteryl Ester-Based Nanoparticles

The choice of cholesteryl ester can significantly influence the physicochemical properties and in vivo performance of a drug delivery system. This section summarizes the key performance indicators for nanoparticles formulated with cholesteryl oleate, cholesteryl stearate, and cholesteryl benzoate.

FeatureCholesteryl OleateCholesteryl StearateCholesteryl Benzoate
Particle Size ~150-200 nm (for SLNs)[1][2]Data not available in direct comparisonData not available in direct comparison
Zeta Potential +25 to +40 mV (for cationic SLNs)[1][2]Data not available in direct comparisonData not available in direct comparison
Formulation Stability Good stability at intermediate concentrations in SLNs[1][2]. High concentrations can lead to aggregation[1].Lipid nanoparticles formulated with stearate were found to be stable less frequently compared to oleate formulations[3].Data not available
Drug Encapsulation Efficiency Generally high for lipophilic drugs in cholesterol-based carriers.Data not available in direct comparison.Data not available
In Vitro Cytotoxicity Low to no cytotoxicity observed for cholesteryl oleate-loaded SLNs[1][2].Data not available in direct comparison.Data not available
In Vivo Performance LNPs with cholesteryl oleate demonstrated efficient in vivo delivery of siRNA to liver endothelial cells, surpassing LNPs with unmodified cholesterol[3][4][5]. Increased uptake of labeled cholesteryl oleate has been observed in tumor cells[6].Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for the preparation and characterization of cholesteryl ester-based nanoparticles.

Protocol 1: Preparation of Cholesteryl Oleate-Loaded Cationic Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a study on gene-silencing therapy and can be modified for the encapsulation of other therapeutic agents[1][2].

Materials:

  • Cholesteryl oleate

  • Stearic acid

  • Octadecylamine (B50001) (cationic lipid)

  • Poloxamer 188 (surfactant)

  • Deionized water

  • Drug/Gene of interest

Procedure:

  • Preparation of Lipid Phase: Melt a mixture of cholesteryl oleate and stearic acid at a temperature above the melting point of all components. The ratio of cholesteryl oleate to stearic acid can be varied to optimize nanoparticle properties[1][2].

  • Preparation of Aqueous Phase: In a separate vessel, prepare an aqueous solution containing octadecylamine and poloxamer 188. Heat this solution to the same temperature as the lipid phase.

  • Emulsification: Pour the molten lipid phase into the heated aqueous phase with continuous stirring to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Disperse the hot emulsion into cold deionized water (2-3°C) at a 1:5 ratio under continuous stirring. This rapid cooling solidifies the lipid droplets into SLNs.

  • Purification and Concentration: Centrifuge the resulting SLN dispersion at high speed (e.g., 15,000 rpm) to pellet the nanoparticles. The supernatant is discarded, and the pellet can be resuspended in a suitable buffer.

  • Lyophilization (Optional): For long-term storage, the SLNs can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose) to maintain their stability[1].

Protocol 2: Characterization of Cholesteryl Ester-Based Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in deionized water or an appropriate buffer. Analyze the sample using a DLS instrument to determine the mean particle diameter and polydispersity index (PDI). Use the same instrument in ELS mode to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.

2. Nanoparticle Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast. Observe the morphology, size, and aggregation state of the nanoparticles under the TEM.

3. Drug Encapsulation Efficiency and Loading Capacity:

  • Method: Indirect quantification using centrifugation or dialysis followed by a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Procedure:

    • Separate the drug-loaded nanoparticles from the aqueous medium containing the unencapsulated drug. This can be achieved by ultracentrifugation or by placing the nanoparticle suspension in a dialysis bag against a large volume of buffer.

    • Quantify the amount of free drug in the supernatant or the dialysis medium.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

4. In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the collected samples.

Visualizing Experimental Workflows and Cellular Interactions

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for nanoparticle preparation and a conceptual model of cellular uptake.

Experimental_Workflow Experimental Workflow for Cholesteryl Ester Nanoparticle Preparation and Characterization cluster_prep Preparation cluster_char Characterization Lipid Phase\n(Cholesteryl Ester + Other Lipids) Lipid Phase (Cholesteryl Ester + Other Lipids) Emulsification\n(High-Shear Mixing) Emulsification (High-Shear Mixing) Lipid Phase\n(Cholesteryl Ester + Other Lipids)->Emulsification\n(High-Shear Mixing) Aqueous Phase\n(Surfactant + Water) Aqueous Phase (Surfactant + Water) Aqueous Phase\n(Surfactant + Water)->Emulsification\n(High-Shear Mixing) Nanoparticle Formation\n(Cooling/Solvent Evaporation) Nanoparticle Formation (Cooling/Solvent Evaporation) Emulsification\n(High-Shear Mixing)->Nanoparticle Formation\n(Cooling/Solvent Evaporation) Particle Size & Zeta Potential (DLS) Particle Size & Zeta Potential (DLS) Nanoparticle Formation\n(Cooling/Solvent Evaporation)->Particle Size & Zeta Potential (DLS) Morphology (TEM) Morphology (TEM) Nanoparticle Formation\n(Cooling/Solvent Evaporation)->Morphology (TEM) Drug Loading & Encapsulation Drug Loading & Encapsulation Nanoparticle Formation\n(Cooling/Solvent Evaporation)->Drug Loading & Encapsulation In Vitro Release In Vitro Release Drug Loading & Encapsulation->In Vitro Release

Caption: Workflow for nanoparticle preparation and characterization.

Cellular_Uptake_Pathway Conceptual Cellular Uptake Pathway of Cholesteryl Ester Nanoparticles Nanoparticle Nanoparticle Cell Membrane Cell Membrane Nanoparticle->Cell Membrane 1. Adsorption Endocytosis Endocytosis Cell Membrane->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release 3. Escape/Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect 4. Action

Caption: Cellular uptake and drug release from nanoparticles.

Concluding Remarks

The selection of a cholesteryl ester for a drug delivery system has a profound impact on its stability, efficacy, and ultimately, its therapeutic potential. Cholesteryl oleate has shown considerable promise, particularly for nucleic acid delivery, with studies indicating good formulation stability and superior in vivo performance compared to carriers with unmodified cholesterol. In contrast, cholesteryl stearate appears to pose challenges in forming stable nanoparticles. Data for cholesteryl benzoate in drug delivery applications remains limited, highlighting an area for future research.

This guide provides a foundational comparison based on the current scientific literature. Further head-to-head comparative studies are essential to fully elucidate the structure-activity relationships of these cholesteryl esters in drug delivery. By understanding the nuances of each ester, researchers can better tailor nanocarrier design to achieve optimal drug delivery outcomes.

References

Cholesteryl Undecanoate: A Comparative Performance Analysis in Liquid Crystal Display Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of cholesteryl undecanoate in various liquid crystal display (LCD) architectures. While direct quantitative data for pure this compound in conventional display modes is limited due to its inherent liquid crystal phase, this document synthesizes available information to offer a thorough analysis of its potential and actual applications in display technology.

Introduction to this compound in LCDs

This compound is a cholesterol derivative that exhibits liquid crystalline properties. A key characteristic of this compound is its exhibition of a smectic A liquid crystal phase. In this phase, the molecules are arranged in layers, which is not ideal for the continuous director reorientation required in common LCD architectures like Twisted Nematic (TN), In-Plane Switching (IPS), or Vertically Aligned (VA) displays.

Therefore, this compound is primarily utilized not as the sole liquid crystal material in these displays, but as a chiral dopant . When mixed with a nematic liquid crystal host, it induces a helical twisting of the molecular arrangement, resulting in a cholesteric (or chiral nematic) liquid crystal phase. This cholesteric phase has unique optical properties, such as selective reflection of light, which are harnessed in specific types of displays.

This guide will first theoretically explore the expected performance of a hypothetical this compound-based nematic mixture in standard LCD architectures and then delve into its actual performance in display technologies that utilize the cholesteric phase it induces.

Theoretical Performance Comparison in Conventional LCD Architectures

Assuming the smectic phase of this compound is suppressed by mixing it with a suitable nematic host to achieve a nematic or a long-pitch cholesteric phase, we can theoretically project its performance in different LCD architectures based on the general properties of cholesteryl esters and the operational principles of these displays.

Performance MetricTwisted Nematic (TN)In-Plane Switching (IPS)Vertically Aligned (VA)
Response Time Typically faster among the three, but can be limited by the viscosity of the liquid crystal. Cholesteryl esters can have relatively high viscosity, which might lead to slower response times.Generally slower than TN, particularly in black-to-white transitions. The viscosity of a this compound mixture would likely result in moderate to slow response times.Response times are generally good, but can be affected by the need to reorient molecules from a homeotropic state. The viscosity would be a significant factor.
Contrast Ratio Moderate contrast ratios, typically limited by light leakage in the dark state.High contrast ratios, especially from the front. The molecular structure of this compound is not inherently optimized for the high extinction required for excellent contrast in IPS mode.Very high contrast ratios due to the excellent dark state achieved with homeotropic alignment. A this compound mixture would need to have a suitable negative dielectric anisotropy to be effective.
Viewing Angle Poor viewing angles, with significant color and contrast shifts at off-axis viewing.Excellent and wide viewing angles with minimal color distortion, which is a key advantage of IPS technology.Good viewing angles, better than TN but generally not as wide as IPS, with some off-axis gamma shift.
Driving Voltage Low driving voltages are typically required.Higher driving voltages are often necessary compared to TN and VA modes due to the in-plane electric field.Low driving voltages can be achieved.

Performance in Cholesteric Liquid Crystal Displays (ChLCDs)

The most relevant application of this compound in displays is as a chiral dopant to form a cholesteric liquid crystal phase. These displays operate on the principle of switching between a reflective (planar) state and a transparent or scattering (focal conic) state.

Key Performance Characteristics of ChLCDs with this compound-based Mixtures:

  • Bistability: ChLCDs can maintain either the planar or focal conic state without an applied voltage, leading to extremely low power consumption, ideal for applications like e-readers and electronic shelf labels.

  • Reflective Nature: These displays use ambient light for illumination, making them sunlight-readable and reducing eye strain as they do not require a backlight.

  • Selective Reflection: The helical structure induced by this compound results in the reflection of a specific wavelength (color) of light. The pitch of the helix, which is influenced by the concentration of the chiral dopant and temperature, determines the reflected color.

  • Response Time: The switching times for ChLCDs are typically in the range of tens of milliseconds, which is suitable for static images and slow-moving content but not for high-frame-rate video.

  • Driving Voltage: The voltage required to switch between states can be relatively high compared to conventional LCDs.

Performance MetricCholesteric Liquid Crystal Display (ChLCD)
Response Time Milliseconds to seconds (slower than TN, IPS, VA)
Contrast Ratio Moderate to good, dependent on the scattering efficiency of the focal conic state.
Viewing Angle Very wide viewing angles due to the reflective nature.
Driving Voltage Typically higher than conventional LCDs.
Power Consumption Very low due to bistability (power is only consumed during switching).
Readability Excellent in high ambient light (sunlight readable).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the performance of liquid crystals in display applications.

Electro-Optical Response Measurement

Objective: To measure the relationship between the applied voltage and the light transmittance of the liquid crystal cell, from which parameters like threshold voltage and contrast ratio can be determined.

Methodology:

  • A liquid crystal cell is placed between two crossed polarizers on a temperature-controlled stage of a polarizing optical microscope.

  • A light source (e.g., a He-Ne laser or a white light source with a photopic filter) is directed through the setup.

  • A photodetector is placed after the second polarizer to measure the intensity of the transmitted light.

  • A function generator is used to apply a variable AC voltage (typically a square wave of 1 kHz to prevent ion migration) across the LC cell.

  • The intensity of the transmitted light is recorded as the applied voltage is swept from zero to a value sufficient to saturate the liquid crystal's response.

  • The contrast ratio is calculated as the ratio of the maximum transmittance (bright state) to the minimum transmittance (dark state).

Response Time Measurement

Objective: To determine the time it takes for the liquid crystal to switch between the on (bright) and off (dark) states.

Methodology:

  • The same experimental setup as for the electro-optical response measurement is used.

  • A square wave voltage is applied to the LC cell to switch it between two specific voltage levels (e.g., 0V and the saturation voltage).

  • The output of the photodetector is connected to an oscilloscope.

  • The rise time (τ_on) is measured as the time taken for the transmittance to change from 10% to 90% of its final value when the voltage is turned on.

  • The decay time (τ_off) is measured as the time taken for the transmittance to change from 90% to 10% of its initial value when the voltage is turned off.

Viewing Angle Measurement

Objective: To characterize the change in contrast ratio and color as a function of the viewing angle.

Methodology:

  • The liquid crystal display or cell is mounted on a goniometric stage that allows for precise rotation in both polar and azimuthal directions.

  • A spectroradiometer or a photometer is used to measure the luminance and color coordinates of the display at different viewing angles.

  • The contrast ratio is measured at each angle by taking the ratio of the luminance of a white screen to that of a black screen.

  • The data is typically plotted as an iso-contrast contour map to visualize the viewing cone within which a certain contrast ratio is maintained.

Visualizations

CholesterylUndecanoateStructure cluster_cholesterol Cholesterol Moiety cluster_undecanoate Undecanoate Chain Cholesterol Cholesterol Undecanoate O-C(=O)-(CH₂)₉-CH₃ Cholesterol->Undecanoate Ester Linkage

Caption: Molecular structure of this compound.

CholestericPhase Helical Structure of Cholesteric Phase cluster_layers Molecular Layers cluster_directors Director Orientation L1 Layer 1 L2 Layer 2 L4 Layer 4 L1->L4 L3 Layer 3 D1 D2 D3 D4 Pitch Pitch (P)

Caption: Helical structure induced by a chiral dopant.

ExperimentalWorkflow Electro-Optical Characterization Workflow cluster_setup Experimental Setup cluster_control Control & Measurement cluster_analysis Data Analysis LightSource Light Source Polarizer1 Polarizer 1 LightSource->Polarizer1 LCCell LC Cell on Stage Polarizer1->LCCell Polarizer2 Polarizer 2 LCCell->Polarizer2 Detector Photodetector Polarizer2->Detector Oscilloscope Oscilloscope Detector->Oscilloscope FunctionGenerator Function Generator FunctionGenerator->LCCell DataAcquisition Data Acquisition Oscilloscope->DataAcquisition PerformanceMetrics Calculate Performance Metrics (Contrast Ratio, Response Time) DataAcquisition->PerformanceMetrics

Caption: Workflow for electro-optical characterization.

A Comparative Analysis of the Thermal Properties of Cholesteryl Ester Analogs using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of various cholesteryl ester analogs, with a focus on data obtained through differential scanning calorimetry (DSC). Understanding the phase behavior of these molecules is crucial for their application in drug delivery systems, liquid crystal technologies, and for studying their role in biological processes such as atherosclerosis.

Introduction to Cholesteryl Esters and DSC

Cholesteryl esters are a significant class of lipids formed by the esterification of cholesterol with a fatty acid. They are key components of lipoproteins and intracellular lipid droplets. The length and saturation of the fatty acid chain significantly influence the physical properties of these esters, particularly their phase transition behavior. Differential scanning calorimetry is a powerful thermoanalytical technique used to study how the physical properties of a substance change with temperature. In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of transition temperatures (e.g., melting and liquid crystalline transitions) and the enthalpy (ΔH) associated with these transitions.

Comparative Thermal Analysis of Cholesteryl Ester Analogs

The thermal behavior of cholesteryl ester analogs is primarily dictated by the nature of the esterified fatty acid. Generally, as the length of the saturated fatty acid chain increases, the melting and clearing temperatures also increase. The introduction of unsaturation in the fatty acid chain tends to lower the transition temperatures.[1][2]

Below is a summary of the transition temperatures and enthalpies for a selection of cholesteryl ester analogs, as determined by DSC. These transitions typically represent the transformation from a crystalline solid to a liquid crystalline phase (smectic or cholesteric) and finally to an isotropic liquid.

Cholesteryl Ester AnalogTransitionTemperature (°C)Enthalpy (ΔH) (cal/g)
Saturated Esters
Cholesteryl propionateSolid → Cholesteric86.3-
Cholesteric → Isotropic90.0-
Cholesteryl stearateSolid → Liquid Crystal79.8 - 81.7-
Cholesteryl behenateSolid → Liquid Crystal~86.0-
Unsaturated Esters
Cholesteryl oleateIsotropic → Cholesteric29.0 (for ether analog)-
Ether Analogs
Cholesteryl oleyl etherIsotropic → Cholesteric29.0-
Carbonate Analogs
Cholesteryl oleyl carbonateExhibits stable vs. metastable cholesteric and smectic phases--

Note: The data presented is a compilation from multiple sources.[1][3][4] Direct comparison of enthalpy values can be challenging due to variations in experimental conditions across different studies. Some studies did not report enthalpy values.

The data clearly illustrates that modifications to the ester linkage, such as replacement with an ether or carbonate group, can significantly alter the phase transition behavior. For instance, cholesteryl oleyl ether exhibits a much lower isotropic to cholesteric transition temperature compared to its ester counterpart, cholesteryl oleate.[4] Furthermore, cholesteryl oleyl carbonate displays qualitatively different properties, including the formation of stable and metastable liquid crystalline phases.[4]

Experimental Protocols

The following provides a generalized experimental protocol for the DSC analysis of cholesteryl ester analogs, based on methodologies reported in the literature.[5]

1. Sample Preparation:

  • Purification: Cholesteryl esters are typically purified by recrystallization from a suitable solvent, such as n-pentyl alcohol, to remove impurities that could affect the transition temperatures.[5]

  • Sample Encapsulation: A small amount of the purified sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

2. DSC Instrumentation and Parameters:

  • Instrument: A differential scanning calorimeter, such as a Perkin-Elmer DSC-IB or a DuPont 900 Differential Thermal Analyzer, is commonly used.[5]

  • Calibration: The instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Heating and Cooling Rates: Samples are typically heated and cooled at a constant rate, commonly ranging from 2.5 to 10 °C/min.[3]

  • Atmosphere: The analysis is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the sample.

3. Data Analysis:

  • The DSC thermogram plots heat flow against temperature.

  • Transition Temperatures: The onset temperature, peak maximum, and completion temperature of the endothermic or exothermic peaks are determined. The peak maximum is often reported as the transition temperature.

  • Enthalpy of Transition (ΔH): The area under the transition peak is integrated to determine the enthalpy change associated with the phase transition.

Visualizing the DSC Workflow

The following diagram illustrates the typical workflow for the differential scanning calorimetry analysis of cholesteryl ester analogs.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start: Obtain Cholesteryl Ester Analog purify Purify by Recrystallization (e.g., n-pentyl alcohol) start->purify weigh Accurately Weigh Sample (2-10 mg) purify->weigh encapsulate Hermetically Seal in Aluminum Pan weigh->encapsulate load Load Sample and Reference Pans into DSC encapsulate->load setup Set Experimental Parameters (Heating/Cooling Rate, Temp Range) load->setup run Run DSC Scan under Inert Atmosphere (N2) setup->run thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) run->thermogram analyze_temp Determine Transition Temperatures (Tm) thermogram->analyze_temp analyze_enthalpy Calculate Enthalpy of Transition (ΔH) thermogram->analyze_enthalpy end End: Comparative Analysis of Thermal Properties analyze_temp->end analyze_enthalpy->end

Caption: Workflow for DSC analysis of cholesteryl ester analogs.

Conclusion

Differential scanning calorimetry is an indispensable tool for characterizing the thermal properties of cholesteryl ester analogs. The data generated from DSC analyses, including transition temperatures and enthalpies, provides valuable insights into the structure-property relationships of these molecules. This information is critical for the rational design of materials with specific thermal characteristics for a wide range of applications in research and industry. The length of the fatty acid chain, the degree of unsaturation, and the nature of the linkage between cholesterol and the fatty acid are all key determinants of the thermal behavior of these compounds.

References

Evaluating the Biocompatibility of Cholesteryl Undecanoate Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the biocompatibility of cholesteryl undecanoate nanoparticles against other commonly used nanoparticle platforms in drug delivery: liposomes, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, gold nanoparticles (AuNPs), and silica (B1680970) nanoparticles (SiNPs). Due to a notable lack of direct experimental data on the biocompatibility of this compound nanoparticles in publicly available literature, this guide draws inferences from studies on nanoparticles composed of similar long-chain cholesteryl esters and the biocompatibility of cholesterol and undecanoic acid as individual components.

Executive Summary

In comparison to other established nanoparticle systems, this compound nanoparticles are likely to offer a biocompatibility profile comparable to liposomes and PLGA nanoparticles, which are generally considered biodegradable and biocompatible. Inorganic nanoparticles like gold and silica, while widely used, can present size- and concentration-dependent cytotoxicity.[8][9]

Data Presentation: Comparative Biocompatibility Metrics

The following tables summarize quantitative data from in vitro and in vivo studies on various nanoparticle systems. It is important to note that direct comparative values for this compound nanoparticles are not available and are therefore marked as "Not Available (Inferred to be low)".

Table 1: In Vitro Cytotoxicity (IC50 Values)

Nanoparticle TypeCell LineIC50 ConcentrationCitation(s)
This compound NPs VariousNot Available (Inferred to be high, indicating low toxicity) -
Cholesteryl Oleate SLNsVariousNo significant toxicity observed[3][4][5]
LiposomesHep-20.32 mg/mL (propolis-loaded)[10]
HCT-1160.48 µg/mL (paclitaxel & ginsenoside co-loaded)[11]
MCF-721.5 µM (6-mercaptopurine-loaded)[12]
PLGA NanoparticlesHuman Skin Fibroblasts> 1 mg/mL (blank NPs)[13]
Gold Nanoparticles (AuNPs)Human Carcinoma Lung CellsToxic at certain concentrations (size-dependent)[9]
Human Leukemia CellsNon-toxic up to 250 mM (size and coating dependent)[9]
Silica Nanoparticles (SiNPs)A54945.9 µg/mL (16 nm)[8]
MDA-MB-231Dose-dependent cytotoxicity observed[14]
PC-3IC50 > 100 µg/mL (SPION@silica)[1]

Table 2: Hemolytic Activity

Nanoparticle TypeHemolysis PercentageConditionsCitation(s)
This compound NPs Not Available (Inferred to be low) --
PLGA Nanoparticles< 5%at 100 mg/mL[15]
No hemolysis observed (negatively charged NPs)-[2]
Gold Nanoparticles (AuNPs)Significant hemolysis reported (size and surface dependent)-[16]
Silica Nanoparticles (SiNPs)Can induce hemolysis-[16]

Table 3: In Vivo Toxicity (LD50 Values)

Nanoparticle TypeAnimal ModelLD50Citation(s)
This compound NPs -Not Available -
Gold Nanoparticles (AuNPs)MiceSize-dependent toxicity observed (8-37 nm particles were lethal at 8 mg/kg/week)[17]
Mice10 nm and 60 nm particles showed toxicity at 4000 µg/kg[18]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in a complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value, the concentration of nanoparticles that causes 50% inhibition of cell growth, can then be determined.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by nanoparticles.

Protocol:

  • Blood Collection and Preparation: Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the RBCs and wash them three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a 2% (v/v) suspension.

  • Nanoparticle Incubation: Add 100 µL of various concentrations of the nanoparticle suspension to microcentrifuge tubes. Add 100 µL of the 2% RBC suspension to each tube. Use PBS as a negative control (0% hemolysis) and a known lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.[3][19]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Toxicity Assessment

In vivo toxicity studies are crucial for evaluating the systemic effects of nanoparticles. These studies are typically conducted in animal models (e.g., mice or rats) and follow guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[8]

General Protocol Outline:

  • Animal Model and Dosing: Select an appropriate animal model and determine the route of administration (e.g., intravenous, intraperitoneal). Administer a range of doses of the nanoparticle suspension to different groups of animals. Include a control group receiving the vehicle only.

  • Observation: Monitor the animals for a specified period (e.g., 14 or 28 days) for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • Blood Analysis: At the end of the study, collect blood samples for hematological and biochemical analysis to assess organ function (e.g., liver and kidney).

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart, brain) for histopathological examination to identify any tissue damage or abnormalities.

  • LD50 Determination: The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, can be determined from the mortality data.

Mandatory Visualizations

Experimental_Workflow cluster_InVitro In Vitro Biocompatibility Assessment cluster_InVivo In Vivo Biocompatibility Assessment Cytotoxicity Cytotoxicity Assay (MTT) Decision1 Biocompatible? Cytotoxicity->Decision1 Hemolysis Hemolysis Assay Hemolysis->Decision1 Genotoxicity Genotoxicity Assay Genotoxicity->Decision1 Acute_Toxicity Acute Toxicity Study Biodistribution Biodistribution Study Acute_Toxicity->Biodistribution Histopathology Histopathology Biodistribution->Histopathology Decision2 Safe in vivo? Histopathology->Decision2 Start Nanoparticle Formulation Characterization Physicochemical Characterization Start->Characterization Characterization->Cytotoxicity Characterization->Hemolysis Characterization->Genotoxicity Decision1->Acute_Toxicity Yes Reformulate Reformulate or Redesign Decision1->Reformulate No Proceed Proceed to Efficacy Studies Decision2->Proceed Yes Decision2->Reformulate No

Caption: Experimental workflow for evaluating nanoparticle biocompatibility.

Cytotoxicity_Signaling_Pathway NP Nanoparticle Interaction with Cell Membrane Uptake Cellular Uptake (Endocytosis) NP->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Inflammation Inflammatory Response (e.g., NF-κB activation) ROS->Inflammation Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cell_Death Cell Death Cytokines Pro-inflammatory Cytokine Release Inflammation->Cytokines Cytokines->Cell_Death

Caption: Potential signaling pathway of nanoparticle-induced cytotoxicity.

Biocompatibility_Comparison cluster_High_Biocompatibility Generally High Biocompatibility cluster_Variable_Biocompatibility Variable Biocompatibility (Size/Concentration Dependent) Cholesteryl_Undecanoate This compound NPs (Inferred) Liposomes Liposomes Cholesteryl_Undecanoate->Liposomes Similar lipid-based nature PLGA PLGA Nanoparticles Liposomes->PLGA Biodegradable AuNPs Gold Nanoparticles PLGA->AuNPs vs. Inorganic SiNPs Silica Nanoparticles AuNPs->SiNPs Similar inorganic nature

Caption: Logical comparison of nanoparticle biocompatibility profiles.

References

A Comparative Guide to the Phase Transition Temperatures of Cholesteryl Undecanoate and Other Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, understanding the thermal behavior of cholesteryl esters is paramount for formulating lipid-based drug delivery systems and comprehending their role in biological membranes. This guide provides a cross-validated comparison of the phase transition temperatures of cholesteryl undecanoate and other relevant cholesteryl esters, supported by detailed experimental protocols.

Data Presentation: Phase Transition Temperatures of Cholesteryl Esters

The following table summarizes the key phase transition temperatures for this compound and selected cholesteryl esters, as determined by Differential Scanning Calorimetry (DSC). These transitions represent the transformation from a crystalline solid to a smectic liquid crystal phase, then to a cholesteric (chiral nematic) liquid crystal phase, and finally to an isotropic liquid.

Cholesteryl EsterCrystal to Smectic (°C)Smectic to Cholesteric (°C)Cholesteric to Isotropic (°C)
This compound ~70-74~80-82~89-91
Cholesteryl Nonanoate ~74-77.5~78-79~91.2-93
Cholesteryl Decanoate ~82-85~86-88~92-93
Cholesteryl Laurate ~78-81~82-84~88-90

Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating and cooling rates used in DSC analysis.

Experimental Protocols

The determination of phase transition temperatures for cholesteryl esters is primarily accomplished through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Weigh 2-5 mg of high-purity cholesteryl ester Pan Place sample in an aluminum DSC pan Sample->Pan Seal Hermetically seal the pan Pan->Seal Load Load the sample and an empty reference pan into the DSC Seal->Load Equilibrate Equilibrate at a starting temperature (e.g., 25°C) Load->Equilibrate Heat Heat at a controlled rate (e.g., 5-10°C/min) to above the isotropic temperature Equilibrate->Heat Cool Cool at a controlled rate (e.g., 5-10°C/min) to the starting temperature Heat->Cool Thermogram Record the heat flow vs. temperature (thermogram) Cool->Thermogram Identify Identify endothermic peaks corresponding to phase transitions Thermogram->Identify Determine Determine onset and peak temperatures for each transition Identify->Determine

Experimental workflow for DSC analysis.

Detailed DSC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of the high-purity cholesteryl ester sample into a clean aluminum DSC pan.

    • Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Place the sample pan and the reference pan into the DSC instrument's sample holder.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.

    • Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium) before running the samples.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected phase transition (e.g., 25°C) for a few minutes to ensure thermal stability.

    • Heat the sample at a controlled linear rate, typically between 5°C/min and 10°C/min, to a temperature above the final (cholesteric to isotropic) transition.

    • Hold the sample at this elevated temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same controlled rate. This cooling cycle can reveal information about supercooling and the reversibility of the transitions.

    • A second heating cycle is often performed to obtain data on a sample with a consistent thermal history.

  • Data Analysis:

    • The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.

    • Phase transitions will appear as endothermic peaks on the heating curve. The crystal-to-smectic, smectic-to-cholesteric, and cholesteric-to-isotropic transitions are identified.

    • The onset temperature and the peak temperature of each endotherm are determined. The peak temperature is often reported as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

Polarized Light Microscopy (PLM)

PLM is a qualitative technique that utilizes polarized light to visualize the different liquid crystalline phases based on their unique optical textures. It is an excellent complementary technique to DSC for confirming the nature of the phases.

Logical Flow for PLM Phase Identification

PLM_Logic Start Start with Crystalline Solid (Birefringent, defined shape) Heat Heat Sample on Hot Stage Start->Heat Smectic Smectic Phase (Focal-conic or fan-like texture) Heat->Smectic First Transition Cholesteric Cholesteric Phase (Oily streaks or fingerprint texture) Heat->Cholesteric Second Transition Isotropic Isotropic Liquid (Dark under crossed polarizers) Heat->Isotropic Final Transition Smectic->Heat Cholesteric->Heat End End of Transitions Isotropic->End

Phase identification logic in PLM.

Detailed PLM Protocol:

  • Sample Preparation:

    • Place a small amount of the cholesteryl ester powder on a clean microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot plate to melt the sample, allowing it to spread into a thin film under the coverslip. This ensures good optical clarity.

  • Microscope Setup:

    • Place the slide on the hot stage of a polarized light microscope.

    • Set the microscope to the crossed-polarizers configuration (the analyzer is at 90° to the polarizer).

  • Observation during Heating:

    • Begin heating the sample at a slow, controlled rate (e.g., 2-5°C/min).

    • Observe the sample continuously through the eyepieces or a connected camera.

    • The initial solid crystalline phase will appear bright and birefringent.

    • At the first phase transition, the crystalline structure will melt into the smectic phase, which typically exhibits a focal-conic or fan-like texture. Record the temperature at which this change is complete.

    • Upon further heating, the smectic phase will transition to the cholesteric phase, characterized by oily streaks or a fingerprint texture. Record this transition temperature.

    • Finally, as the sample is heated further, it will transition to the isotropic liquid phase. At this point, the field of view will become completely dark (extinction) because the isotropic liquid does not rotate the plane of polarized light. Record the temperature of this final clearing point.

  • Observation during Cooling:

    • Slowly cool the sample from the isotropic liquid phase.

    • Observe the reverse transitions and note the temperatures at which the different liquid crystal textures reappear. This can provide information on the degree of supercooling required for phase formation.

By combining the quantitative data from DSC with the qualitative observations from PLM, researchers can confidently and accurately determine the phase transition temperatures and characterize the thermal behavior of this compound and its analogues. This comprehensive understanding is crucial for the rational design and development of advanced pharmaceutical formulations.

Safety Operating Guide

Proper Disposal of Cholesteryl Undecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of cholesteryl undecanoate based on standard laboratory safety practices. While some sources may not classify this chemical as hazardous, it is imperative to handle all laboratory chemicals with care and to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

The following procedures are designed to provide researchers, scientists, and drug development professionals with essential safety and logistical information for the responsible disposal of this compound waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area or a fume hood. A NIOSH-approved respirator may be necessary for large spills.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for non-hazardous waste.

  • For solid spills, gently sweep the material to avoid creating dust.

  • Place the spilled material and all contaminated cleaning materials into a sealed, labeled container for chemical waste.

  • Clean the spill area with a suitable solvent or detergent and water.

  • Report the spill to your laboratory supervisor and EHS department as required by your institution.

Step-by-Step Disposal Procedures

Disposal of this compound should follow your institution's chemical waste management plan. The general steps are outlined below.

Step 1: Waste Identification and Segregation

Properly segregate this compound waste at the point of generation. Do not mix it with incompatible materials.

  • Solid Waste: This includes unused or expired solid this compound, as well as contaminated consumables like weigh boats, pipette tips, and paper towels.

  • Liquid Waste: This category includes solutions containing dissolved this compound. These should be segregated based on the solvent used (e.g., halogenated vs. non-halogenated solvents).

  • Empty Containers: Original containers that held the chemical.

Step 2: Containment and Labeling

Use appropriate containers that are in good condition and compatible with the waste.

  • Select a Container:

    • For solid waste , use a sealable plastic bag or a wide-mouth plastic container with a secure lid.

    • For liquid waste , use a designated chemical waste container, typically provided by your EHS department. Ensure the container is compatible with the solvent.

  • Label the Container:

    • Clearly affix a "Hazardous Waste" label (or the equivalent label used by your institution) to the container.

    • List all contents, including "this compound" and any solvents, with their approximate percentages.

    • Write the date when the first waste was added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Keep the waste container securely closed except when adding waste.

  • Store incompatible waste streams separately, using secondary containment if necessary.

Step 4: Arrange for Disposal

Once the waste container is full or you have reached the accumulation time limit, arrange for its disposal through your institution.

  • Contact your EHS department to schedule a waste pickup.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.

Quantitative Data for Chemical Waste Management

The following table summarizes typical quantitative limits for laboratory chemical waste storage, which are generally applicable unless superseded by local or institutional regulations.

ParameterGuideline / LimitCitation(s)
Maximum Hazardous Waste Volume in SAA55 gallons[1]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Storage Time in SAAUp to 12 months, provided accumulation limits are not exceeded.[1]
Time to Remove Full Container from SAAWithin 3 calendar days of becoming full.[1]
pH Range for Permissible Drain DisposalpH between 5.5 and 10.5 (for specific, non-hazardous aqueous solutions only; not recommended for this chemical).

Experimental Protocols

Protocol for Decontaminating Empty Containers:

To render an empty this compound container suitable for disposal as regular laboratory glass or plastic waste, it must be thoroughly decontaminated.

  • Select a Solvent: Choose a solvent in which this compound is soluble (e.g., chloroform, dichloromethane).

  • Triple Rinse:

    • Add a small amount of the chosen solvent to the container, ensuring the entire inner surface is wetted.

    • Securely cap and shake the container.

    • Pour the resulting solvent rinse (rinsate) into the appropriate liquid chemical waste container (e.g., "Halogenated Organic Waste").

    • Repeat this rinsing process two more times for a total of three rinses.

  • Final Disposal: After triple-rinsing, deface or remove the original product label. The clean, empty container can then typically be disposed of with regular, non-hazardous laboratory waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CholesterylUndecanoateDisposal start Waste Generation (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled Liquid Waste Container (Segregate by Solvent) is_liquid->collect_liquid Yes decontaminate Triple-Rinse with Appropriate Solvent is_container->decontaminate Yes store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Liquid Chemical Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container in Regular Lab Waste decontaminate->dispose_container collect_rinsate->collect_liquid ehs_pickup Contact EHS for Waste Pickup store_saa->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Cholesteryl Undecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Cholesteryl undecanoate in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and establish a secure working environment.

When handling this compound, a solid chemical, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent potential skin, eye, or respiratory irritation.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Level Required Personal Protective Equipment (PPE) Purpose
Low-Risk / Small Quantities Safety glasses, Light chemical-resistant gloves, Lab coat.[1]Protects against minor splashes and skin contact.
High-Risk / Large Quantities Safety goggles, Heavy chemical-resistant gloves, Lab coat.[1]Provides enhanced protection against significant splashes and prolonged contact.
Spill Cleanup Safety goggles, Chemical-resistant gloves, Lab coat, Chemical-resistant apron and boot/shoe covers (for high-risk spills), Respirator (as needed).[1]Ensures comprehensive protection during emergency spill response.
General Handling Tightly fitting safety goggles with side-shields, Fire/flame resistant and impervious clothing, Chemical impermeable gloves.To be used in a well-ventilated place to avoid contact with skin and eyes and to prevent fire from electrostatic discharge.

A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram illustrates the key steps, from preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Weigh and Handle with Care C->D E Avoid Inhalation of Dust D->E F Collect Waste in a Labeled, Sealed Container E->F Proceed to Disposal G Follow Institutional and Local Regulations for Chemical Waste F->G

Caption: Workflow for Safe Handling and Disposal of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to understand the specific hazards, handling precautions, and emergency procedures.

  • Don Appropriate PPE: Based on the task's risk level, select and wear the appropriate PPE as outlined in the table above. Ensure gloves are inspected for integrity before use.

2. Handling:

  • Work in a Ventilated Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Careful Measurement and Transfer: When weighing or transferring the solid, do so carefully to avoid creating dust. Use appropriate tools, such as a spatula or weighing paper.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

Disposal Plan:

1. Waste Collection:

  • Segregate Waste: Collect all waste materials contaminated with this compound, including unused product, contaminated gloves, and weighing papers, in a designated and clearly labeled waste container.

  • Seal Container: Ensure the waste container is tightly sealed to prevent leaks or spills.

2. Regulatory Compliance:

  • Follow Guidelines: Dispose of the chemical waste in accordance with all applicable institutional, local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Do Not Dispose in General Waste: Never dispose of this compound or its containers in the general trash or down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl undecanoate
Reactant of Route 2
Reactant of Route 2
Cholesteryl undecanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。